molecular formula C8H7NO2 B1298106 2-Methylbenzo[d]oxazol-6-ol CAS No. 5078-07-9

2-Methylbenzo[d]oxazol-6-ol

カタログ番号: B1298106
CAS番号: 5078-07-9
分子量: 149.15 g/mol
InChIキー: RZKJWYDRDBVDJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylbenzo[d]oxazol-6-ol (CAS 5078-07-9) is a high-value benzoxazole derivative serving as a versatile synthetic intermediate in medicinal chemistry and life sciences research. This compound is characterized by its molecular formula of C 8 H 7 NO 2 and an average molecular mass of 149.15 g/mol . Its primary research application is as a key precursor in the design and synthesis of novel monoamine oxidase (MAO) inhibitors . Recent scientific studies highlight that this compound can be efficiently functionalized, particularly via reactions with substituted benzyl bromides, to yield derivatives that act as potent and selective inhibitors of both MAO-A and MAO-B isoforms . Certain synthesized derivatives have demonstrated exceptional sub-micromolar to nanomolar potency, making this compound a valuable scaffold for developing potential therapeutics for neuropsychiatric and neurodegenerative disorders . Researchers also utilize this compound in patent-protected routes for synthesizing 6-O-substituted benzoxazole compounds that inhibit CSF-1R signaling, indicating its broader utility in oncology and immunology research . This product is provided for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-1,3-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKJWYDRDBVDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350303
Record name 2-methylbenzo[d]oxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5078-07-9
Record name 2-methylbenzo[d]oxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzoxazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Methylbenzo[d]oxazol-6-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its identity, physical characteristics, and spectral information. It also presents a plausible experimental protocol for its synthesis based on established methods for related compounds and discusses the known biological activities of the broader benzoxazole (B165842) class, highlighting potential areas for future investigation of this specific molecule.

Chemical Identity and Physical Properties

This compound, also known as 6-hydroxy-2-methylbenzoxazole, is a solid, white to off-white compound.[1] It is classified as a mixed heterocycle containing a five-membered oxazole (B20620) ring fused to a benzene (B151609) ring. While it is recognized as a valuable intermediate in the synthesis of various active compounds, specific, experimentally determined physical properties such as melting and boiling points are not consistently reported in publicly available literature.[2][3]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-Methyl-1,3-benzoxazol-6-ol[1]
Synonyms 6-Benzoxazolol, 2-Methyl-; this compound; 6-Hydroxy-2-methylbenzoxazole[1]
CAS Number 5078-07-9[4]
Molecular Formula C₈H₇NO₂[4]
Molecular Weight 149.15 g/mol [3]
Appearance Solid, white to off-white[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Spectral Data

Table 2: Predicted Spectral Characteristics of this compound

Spectrum TypePredicted Chemical Shifts / Absorption Bands
¹H NMR Aromatic protons (3H, in the range of δ 6.5-7.5 ppm), a methyl group singlet (3H, around δ 2.5 ppm), and a hydroxyl proton singlet (1H, variable chemical shift).
¹³C NMR Aromatic and heterocyclic carbons (in the range of δ 100-160 ppm), and a methyl carbon (around δ 15-25 ppm).
IR Spectroscopy A broad O-H stretching band (around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 149, with fragmentation patterns corresponding to the loss of methyl and carbonyl groups.

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a general and widely applicable method for the synthesis of 2-methylbenzoxazoles involves the cyclization of an appropriate o-aminophenol derivative with acetic anhydride. A plausible synthetic route for this compound would start from 4-amino-3-hydroxybenzoic acid or a related precursor.

A general procedure, adapted from the synthesis of similar benzoxazole derivatives, is provided below.[5]

General Synthesis Protocol:

  • Acetylation of the Aminophenol: A solution of the starting aminophenol derivative in a suitable solvent (e.g., glacial acetic acid) is treated with an acetylating agent, such as acetic anhydride.

  • Cyclization: The reaction mixture is heated to reflux to facilitate the cyclization and formation of the benzoxazole ring. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide (B78521) solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

G cluster_reactants Reactants cluster_process Process cluster_product Product aminophenol o-Aminophenol Derivative reaction Reaction in Glacial Acetic Acid aminophenol->reaction acetic_anhydride Acetic Anhydride acetic_anhydride->reaction heating Heating (Reflux) reaction->heating workup Neutralization & Extraction heating->workup purification Purification workup->purification benzoxazole 2-Methylbenzoxazole (B1214174) Derivative purification->benzoxazole

A generalized workflow for the synthesis of 2-methylbenzoxazole derivatives.

Biological Activity and Potential Applications

The specific biological activity of this compound has not been extensively studied. However, the benzoxazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[6] Derivatives of benzoxazole have been reported to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6]

Notably, some 2-aryl-6-carboxamide benzoxazole derivatives have been investigated as potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to the pathology of Alzheimer's disease.[6] This suggests that the benzoxazole core can be a valuable template for the design of enzyme inhibitors.

Given its structure as a hydroxylated 2-methylbenzoxazole, this compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further screening of this compound for various biological activities is warranted to explore its full potential in drug discovery and development.

G cluster_core Core Scaffold cluster_activities Reported Biological Activities of Derivatives benzoxazole Benzoxazole Scaffold antimicrobial Antimicrobial benzoxazole->antimicrobial antifungal Antifungal benzoxazole->antifungal anticancer Anticancer benzoxazole->anticancer anti_inflammatory Anti-inflammatory benzoxazole->anti_inflammatory enzyme_inhibition Enzyme Inhibition (e.g., Cholinesterase) benzoxazole->enzyme_inhibition

Known biological activities of the benzoxazole scaffold.

Conclusion

This compound is a chemical compound with established identity but incompletely characterized physical and spectral properties. While it holds promise as a synthetic intermediate, further experimental work is required to fully elucidate its chemical behavior and biological activity. The information and proposed methodologies in this guide are intended to serve as a valuable resource for researchers and professionals working with this and related compounds, facilitating future investigations into its potential applications.

References

An In-depth Technical Guide to the Synthesis of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-Methylbenzo[d]oxazol-6-ol, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document outlines two principal synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound, also known as 2-methyl-6-hydroxybenzoxazole, is a benzoxazole (B165842) derivative of significant interest in the development of novel therapeutic agents. Its structural motif is present in a variety of biologically active molecules. This guide details two effective methods for its synthesis: the acetylation of an aminophenol followed by cyclodehydration, and a one-pot cyclization of a dihydroxyphenyl ethanone (B97240) oxime.

Data Summary

The following table summarizes the key quantitative data for the compounds involved in the described synthesis pathways.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4-Amino-3-methylphenol (B1666317)C₇H₉NO123.15175-178-
N-(4-Hydroxy-2-methylphenyl)acetamideC₉H₁₁NO₂165.19128 - 12979
(1Z)-1-(2,4-Dihydroxyphenyl)ethanone oximeC₈H₉NO₃167.16--
This compound C₈H₇NO₂ 149.15 - 73

Synthesis Pathway 1: Acetylation and Cyclodehydration

This classic and widely utilized two-step pathway involves the initial acetylation of an appropriately substituted aminophenol, followed by an acid-catalyzed or thermal cyclodehydration to form the benzoxazole ring.

Logical Workflow

Synthesis Pathway 1 4-Amino-3-methylphenol 4-Amino-3-methylphenol N-(4-Hydroxy-2-methylphenyl)acetamide N-(4-Hydroxy-2-methylphenyl)acetamide 4-Amino-3-methylphenol->N-(4-Hydroxy-2-methylphenyl)acetamide Acetylation This compound This compound N-(4-Hydroxy-2-methylphenyl)acetamide->this compound Cyclodehydration

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of N-(4-Hydroxy-2-methylphenyl)acetamide

Experimental Protocol:

To a stirred solution of 4-amino-3-methylphenol (1.23 g, 10 mmol) in a suitable solvent such as glacial acetic acid (20 mL) at room temperature, acetic anhydride (B1165640) (1.12 mL, 12 mmol) is added dropwise. The reaction mixture is then gently heated to 50-60°C and maintained at this temperature for 1-2 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (100 mL) with stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford N-(4-hydroxy-2-methylphenyl)acetamide as a solid.

Quantitative Data:

  • Yield: 79%[1]

  • Melting Point: 128 - 129 °C[1]

  • ¹H NMR (600 MHz, DMSO-d₆): δ 9.19 (s, 1H), 9.09 (s, 1H), 7.02 (d, J = 8.5 Hz, 1H), 6.58 (d, J = 2.8 Hz, 1H), 6.53 (dd, J = 8.5, 2.8 Hz, 1H), 2.07 (s, 3H), 1.98 (s, 3H).[1]

  • ¹³C NMR (151 MHz, DMSO-d₆): δ 168.15, 154.88, 133.95, 127.90, 127.07, 116.52, 112.52, 23.02, 18.01.[1]

  • HRMS (ESI): m/z calculated for C₉H₁₂NO₂ [M+H]⁺: 166.0863, found: 166.0862.[1]

Step 2: Cyclodehydration to this compound

Experimental Protocol:

N-(4-Hydroxy-2-methylphenyl)acetamide (1.65 g, 10 mmol) is mixed with a dehydrating agent such as polyphosphoric acid (PPA) (10 g). The mixture is heated with stirring to 140-160°C for 2-4 hours. The reaction is monitored by TLC until the starting material is consumed. After cooling to approximately 80°C, the reaction mixture is carefully poured into a beaker containing crushed ice (100 g). The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a dilute solution of sodium bicarbonate to remove any acidic residue. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Pathway 2: One-Pot Cyclization of an Oxime

This alternative pathway provides a more direct route to the target molecule from a readily available starting material.

Reaction Pathway

Synthesis Pathway 2 (1Z)-1-(2,4-Dihydroxyphenyl)ethanone_oxime (1Z)-1-(2,4-Dihydroxyphenyl)ethanone_oxime This compound This compound (1Z)-1-(2,4-Dihydroxyphenyl)ethanone_oxime->this compound Cyclization

Caption: One-pot synthesis of this compound.

Experimental Protocol:

(1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime (9.7 g, 57.7 mmol) is dissolved in a mixed solvent of acetonitrile (B52724) (65 mL) and dimethylacetamide (11 mL).[2] The solution is cooled to 5 °C in an ice bath.[2] Phosphorus trichloride (B1173362) (5.6 mL, 60.3 mmol) is then added dropwise, ensuring the temperature does not exceed 10 °C.[2] After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour, during which a yellow slurry forms.[2] The reaction mixture is then carefully poured into a pre-prepared mixture of sodium bicarbonate and ice for neutralization.[2] The resulting precipitate is collected by filtration and dried to yield 2-methyl-6-hydroxybenzoxazole.[2]

Quantitative Data:

  • Yield: 73%[2]

  • Purity: 98%[1]

  • Appearance: Solid[1]

Conclusion

This guide has detailed two robust and reproducible synthesis pathways for this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and laboratory capabilities. Both methods provide good yields of the target compound. The provided experimental protocols and characterization data serve as a comprehensive resource for researchers in the field of organic and medicinal chemistry.

References

The Biological Potential of 2-Methylbenzo[d]oxazol-6-ol: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Methylbenzo[d]oxazol-6-ol is limited in publicly accessible literature. This guide provides a comprehensive overview based on the established activities of structurally related benzoxazole (B165842) derivatives to project the potential therapeutic applications and guide future research.

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[1][2] This technical guide explores the potential biological activities of this compound by examining the synthesis, biological data, and mechanisms of action of its close structural analogs. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic development of this class of compounds.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from general methods for benzoxazole formation. A common and effective method involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent.

A likely synthetic pathway for this compound would involve the reaction of 2-amino-5-hydroxy-phenol with acetic anhydride (B1165640) or acetyl chloride. The reaction typically proceeds by heating the reactants, often in the presence of a dehydrating agent or a catalyst, to facilitate the cyclization and formation of the oxazole (B20620) ring.

Proposed Synthesis Workflow:

cluster_synthesis Proposed Synthesis of this compound Reactant1 2-Amino-5-hydroxyphenol Intermediate Acylated Intermediate Reactant1->Intermediate Acylation Reactant2 Acetic Anhydride Reactant2->Intermediate Product This compound Intermediate->Product Cyclization/Dehydration

Caption: Proposed synthetic route for this compound.

Potential Biological Activities

Based on studies of analogous compounds, this compound is anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of a hydroxyl group on the benzene (B151609) ring is particularly significant, as phenolic compounds are well-known for their antioxidant and radical-scavenging capabilities.

Antioxidant Activity

The antioxidant potential of benzoxazole derivatives has been documented.[3] The phenolic hydroxyl group at the 6-position of this compound is expected to confer significant radical-scavenging properties. Studies on other hydroxylated benzoxazoles have demonstrated their ability to neutralize free radicals in various in vitro assays.

Anti-inflammatory Activity

Benzoxazole derivatives have been investigated as anti-inflammatory agents.[4][5][6][7] Some of these compounds are believed to exert their effects through the inhibition of key inflammatory mediators. For instance, certain 2-substituted benzoxazoles have shown potent anti-inflammatory activity, suggesting that the core scaffold is a viable starting point for the development of new anti-inflammatory drugs.[4]

Antimicrobial Activity

The benzoxazole nucleus is a common feature in many antimicrobial agents.[8][9][10][11][12] Derivatives have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Anticancer Activity

A significant body of research points to the anticancer potential of benzoxazole derivatives.[2][13][14][15] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival.[1][16][17][18]

Quantitative Data for Benzoxazole Analogs

The following tables summarize the biological activity data for various benzoxazole derivatives that are structurally related to this compound. This data provides a comparative framework for predicting the potential potency of the target compound.

Table 1: Anti-inflammatory Activity of Benzoxazole Derivatives

CompoundAssayIC50 (µM)Reference
Benzoxazolone derivative 3dIL-6 inhibition5.43 ± 0.51[5]
Benzoxazolone derivative 3gIL-6 inhibition5.09 ± 0.88[5]
Benzoxazolone derivative 3cIL-6 inhibition10.14 ± 0.08[5]

Table 2: Anticancer Activity of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)Reference
Benzoxazole derivative 14oHepG23.95 ± 0.18[1]
Benzoxazole derivative 14oMCF-74.05 ± 0.17[1]
Benzoxazole derivative 14lMCF-76.87 ± 0.23[1]
Benzoxazole derivative 14lHepG26.70 ± 0.47[1]
Benzoxazole derivative 14iHepG23.22 ± 0.13[1]
Benzoxazole derivative 12lHepG210.50[18]
Benzoxazole derivative 12lMCF-715.21[18]

Table 3: Antimicrobial Activity of Benzoxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Benzoxazole derivative 4P. aeruginosa16[11]
Benzoxazole derivative B7P. aeruginosa16[11]
Benzoxazole derivative B11P. aeruginosa16[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its future derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.[19][20][21][22]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound and a series of dilutions in methanol (B129727) or another suitable solvent.[21] Prepare a fresh 100 µM solution of DPPH in methanol.[22]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.[21] Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).[21]

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[20]

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader.[22]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[21] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Experimental Workflow for DPPH Assay:

cluster_dpph DPPH Assay Workflow Prep Prepare Test Compound and DPPH Solutions Mix Mix Compound and DPPH in 96-well Plate Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Scavenging and IC50 Read->Calculate

Caption: A generalized workflow for the DPPH antioxidant assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[25]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[23]

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[23]

  • Calculation: Determine the percentage of cell viability relative to untreated control cells and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Signaling Pathways

Benzoxazole derivatives have been shown to interact with various cellular signaling pathways to exert their biological effects. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.

mTOR/p70S6K Pathway

The mTOR/p70S6K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[16] Some benzoxazole derivatives have been found to suppress the phosphorylation of p70S6K, a downstream effector of mTOR, leading to cell cycle arrest and inhibition of cancer cell proliferation.[16]

mTOR/p70S6K Signaling Pathway Diagram:

cluster_mtor mTOR/p70S6K Signaling Pathway mTOR mTOR p70S6K p70S6K mTOR->p70S6K Phosphorylates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes Benzoxazole Benzoxazole Derivative Benzoxazole->p70S6K Inhibits Phosphorylation

Caption: Inhibition of the mTOR/p70S6K pathway by certain benzoxazole derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18] Several benzoxazole derivatives have been designed and identified as potent inhibitors of VEGFR-2, thereby blocking downstream signaling and inhibiting angiogenesis.[1][17][18]

VEGFR-2 Signaling Pathway Diagram:

cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by certain benzoxazole derivatives.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the extensive research on structurally similar benzoxazole derivatives provides a strong foundation for predicting its therapeutic potential. The presence of the 2-methyl and 6-hydroxyl substitutions on the benzoxazole core suggests that this compound is a promising candidate for investigation as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. The experimental protocols and signaling pathway information detailed in this guide offer a clear roadmap for the future evaluation and development of this compound and its analogs as potential therapeutic agents. Further research is warranted to synthesize this compound and validate these predicted activities through rigorous in vitro and in vivo studies.

References

An In-depth Technical Guide to the Physical and Spectral Properties of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and spectral properties of the heterocyclic organic compound, 2-Methylbenzo[d]oxazol-6-ol. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide also includes comparative data for the closely related parent compound, 2-methylbenzoxazole, to provide a contextual reference. Detailed experimental protocols for the determination of these properties are also outlined.

Physical Properties

This compound is a solid, white to off-white compound.[1] Its fundamental physical characteristics are summarized in the table below. It should be noted that while the melting point is an experimentally determined value, the boiling point is a predicted value.[1]

PropertyValueReference
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 196 °C[1]
Boiling Point 278.7 ± 13.0 °C (Predicted)[1]
Purity 98%[2]

Spectral Properties

Detailed experimental spectral data for this compound is not available in the public domain. To offer a point of reference, the spectral data for the parent compound, 2-methylbenzoxazole , is presented below. Researchers should exercise caution and note that the hydroxyl group at the 6-position in this compound will influence the spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is for 2-methylbenzoxazole .

¹H NMR Chemical Shift (ppm)
Aromatic Protons 7.72 - 7.31 (m)
Methyl Protons 2.62 (s)
¹³C NMR Chemical Shift (ppm)
C=N 164.5
Aromatic C-O 150.9
Aromatic C-N 142.1
Aromatic CH 124.3, 124.2, 119.8, 110.5
Methyl C 14.4
Mass Spectrometry (MS)

Note: The following data is for 2-methylbenzoxazole .

Mass Spectrometry m/z
Molecular Ion [M]⁺ 133.05
Infrared (IR) Spectroscopy

Note: The following data is for 2-methylbenzoxazole .

Functional Group Wavenumber (cm⁻¹)
C=N Stretch ~1615
Aromatic C=C Stretch ~1570, 1450
C-O Stretch ~1240
C-H Stretch (Aromatic) ~3060
C-H Stretch (Aliphatic) ~2920
UV-Visible Spectroscopy

Note: The following data is for 2-methylbenzoxazole .

λmax Solvent
274 nm, 268 nm, 232 nmEthanol

Experimental Protocols

The following are detailed methodologies for the key experiments that would be utilized to determine the physical and spectral properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent and introducing it via an infusion pump for techniques like electrospray ionization (ESI).

  • Ionization: The sample molecules are ionized. Common ionization techniques for organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it.

  • Spectrum Generation: The detector measures the amount of radiation that passes through the sample at each wavelength. The resulting plot of transmittance or absorbance versus wavenumber is the IR spectrum.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).

  • Baseline Correction: A cuvette containing only the solvent (the "blank") is placed in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorption spectrum is recorded. The instrument plots absorbance versus wavelength.

Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of an organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (e.g., Extraction, Washing) reaction->workup crude Crude Product workup->crude purification Purification (e.g., Recrystallization, Chromatography) crude->purification pure Pure Product purification->pure analysis Structural Analysis pure->analysis physical Physical Properties analysis->physical spectral Spectral Analysis analysis->spectral

General workflow for synthesis and characterization.
Signaling Pathways

Information regarding the biological activity and any associated signaling pathways for this compound is not available in the reviewed scientific literature. Therefore, a diagram for a signaling pathway involving this compound cannot be provided at this time. Further research into the bioactivity of this molecule is required.

References

2-Methylbenzo[d]oxazol-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5078-07-9

This technical guide provides an in-depth overview of 2-Methylbenzo[d]oxazol-6-ol, a heterocyclic organic compound of interest to researchers in drug discovery and development. This document outlines its chemical identity, potential synthetic routes, analytical characterization methods, and prospective biological activities, with a focus on its potential as a tyrosinase inhibitor and antimicrobial agent.

Chemical Identification and Properties

This compound is a solid compound belonging to the benzoxazole (B165842) class of molecules.[1][2] Its core structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, with a methyl group at the 2-position and a hydroxyl group at the 6-position.

PropertyValueSource
CAS Number 5078-07-9[1][2]
Molecular Formula C₈H₇NO₂[1][2]
Molecular Weight 149.15 g/mol [1][2]
Physical Form Solid[1][2]
Purity Typically ≥98%[1]
InChI Key RZKJWYDRDBVDJJ-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A potential synthetic pathway for this compound could involve the reaction of 2-amino-5-hydroxyphenol with acetic anhydride (B1165640). The amino group of the aminophenol would react with the acetic anhydride to form an amide intermediate, which would then undergo intramolecular cyclization and dehydration to form the oxazole ring.

Alternatively, a synthesis could commence from 4-amino-3-nitrophenol.[3] This would likely involve a multi-step process including reduction of the nitro group, followed by acetylation and cyclization.

General Experimental Protocol for Benzoxazole Synthesis

The following is a generalized experimental protocol for the synthesis of 2-substituted benzoxazoles, which can be adapted for the synthesis of this compound.

Materials:

  • o-Aminophenol derivative (e.g., 2-amino-5-hydroxyphenol)

  • Carboxylic acid or anhydride (e.g., acetic anhydride)

  • Condensing agent (e.g., polyphosphoric acid (PPA) or Eaton's reagent) or a suitable solvent for high-temperature reaction.

  • Appropriate solvents for reaction and purification (e.g., toluene (B28343), xylene, ethanol, ethyl acetate)

  • Reagents for workup and purification (e.g., sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: A mixture of the o-aminophenol derivative and the carboxylic acid or anhydride (typically in a 1:1 to 1:1.2 molar ratio) is prepared in a suitable reaction vessel.

  • Condensation:

    • Method A (with condensing agent): The mixture is heated in the presence of a condensing agent like PPA at a temperature ranging from 150°C to 200°C for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

    • Method B (thermal condensation): The reactants are heated in a high-boiling solvent such as toluene or xylene, often with azeotropic removal of water, at reflux temperature until the reaction is complete as indicated by TLC.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. If a condensing agent like PPA is used, the mixture is poured into ice water and neutralized with a base such as sodium bicarbonate. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield the pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system, a singlet for the methyl group at the 2-position, and a singlet for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the benzoxazole core, the methyl group, and the carbon bearing the hydroxyl group.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, a singlet for the C2-methyl group, and a singlet for the hydroxyl proton.
¹³C NMR Resonances for all eight carbon atoms, including the benzoxazole core, the methyl group, and the hydroxyl-substituted carbon.
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 149.15. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, or radicals like CH₃.[4][5][6]

Technique Expected Data
Mass Spec. Molecular ion peak [M]⁺ at m/z = 149. Key fragment ions may be observed.
High-Performance Liquid Chromatography (HPLC)

HPLC would be employed to determine the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer would likely provide good separation. The retention time and peak purity would be assessed.

Technique Typical Method Parameters
HPLC Column: C18 reversed-phase; Mobile Phase: Gradient of acetonitrile and water/buffer; Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

Potential Biological Activities and Experimental Protocols

Benzoxazole derivatives have garnered significant attention for their diverse pharmacological activities, including antimicrobial and tyrosinase inhibitory effects.[7]

Tyrosinase Inhibition and Anti-Melanogenic Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a target for the development of skin-lightening agents.[7] Phenolic compounds, particularly those with a benzoxazole scaffold, have shown promise as tyrosinase inhibitors.[7]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on the dopachrome (B613829) method using L-DOPA as a substrate.

  • Reagents: Mushroom tyrosinase, L-DOPA, phosphate (B84403) buffer (pH 6.8), test compound (this compound), and a positive control (e.g., kojic acid).

  • Procedure:

    • Prepare solutions of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and the test compound solution at various concentrations.

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding L-DOPA solution to each well.

    • Measure the absorbance of the formed dopachrome at 475-492 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Antimicrobial Activity

Benzoxazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), test compound, and standard antimicrobial agents (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi).

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed.

Signaling Pathways

The biological activities of compounds are often mediated through their interaction with specific cellular signaling pathways. For anti-melanogenic agents, key pathways include the cAMP/PKA/CREB and MAPK signaling cascades, which regulate the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[9][10][11][12][13]

// Nodes Stimuli [label="α-MSH / UV Radiation", fillcolor="#F1F3F4", fontcolor="#202124"]; MC1R [label="MC1R", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; pCREB [label="p-CREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway\n(ERK, p38)", fillcolor="#F1F3F4", fontcolor="#202124"]; MITF [label="MITF", fillcolor="#FBBC05", fontcolor="#202124"]; Tyrosinase [label="Tyrosinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TRP1_TRP2 [label="TRP-1 / TRP-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Melanin [label="Melanin Synthesis", fillcolor="#202124", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Potential Inhibitor)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimuli -> MC1R [label="Activates"]; MC1R -> AC [label="Activates"]; AC -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> pCREB [style=invis]; pCREB -> MITF [label="Upregulates\nTranscription"]; Stimuli -> MAPK_Pathway [label="Activates"]; MAPK_Pathway -> MITF [label="Regulates"]; MITF -> Tyrosinase [label="Upregulates\nTranscription"]; MITF -> TRP1_TRP2 [label="Upregulates\nTranscription"]; Tyrosinase -> Melanin [label="Catalyzes"]; TRP1_TRP2 -> Melanin [label="Involved in"]; Compound -> Tyrosinase [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } Melanogenesis Signaling Pathway and Potential Inhibition

The diagram above illustrates the primary signaling cascades involved in melanogenesis. External stimuli like α-melanocyte-stimulating hormone (α-MSH) or UV radiation activate the melanocortin 1 receptor (MC1R), leading to an increase in cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the transcription of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator that controls the expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and TRP-2. The Mitogen-activated protein kinase (MAPK) pathway also plays a role in regulating MITF activity. This compound, as a potential tyrosinase inhibitor, is hypothesized to directly inhibit the enzymatic activity of tyrosinase, thereby blocking a critical step in melanin synthesis.

// Nodes Synthesis [label="Synthesis of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization\n(NMR, MS, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biological_Screening [label="Biological Screening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tyrosinase_Assay [label="Tyrosinase Inhibition\n(IC50 Determination)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Antimicrobial_Assay [label="Antimicrobial Activity\n(MIC Determination)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis and\nStructure-Activity Relationship", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Characterization; Characterization -> Biological_Screening; Biological_Screening -> Tyrosinase_Assay; Biological_Screening -> Antimicrobial_Assay; Tyrosinase_Assay -> Data_Analysis; Antimicrobial_Assay -> Data_Analysis; } General Experimental Workflow for Compound Evaluation

The workflow for investigating this compound begins with its chemical synthesis, followed by purification to ensure high purity. The structure and purity of the compound are then confirmed through various analytical techniques. Subsequently, the compound undergoes biological screening to assess its potential as a tyrosinase inhibitor and an antimicrobial agent. The data from these assays are then analyzed to determine its efficacy and establish structure-activity relationships.

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its chemical structure suggests potential for both tyrosinase inhibition and antimicrobial activity. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological properties of this compound. Further in-depth studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

IUPAC nomenclature for 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Methylbenzo[d]oxazol-6-ol, including its nomenclature, physicochemical properties, synthesis, and known biological relevance. The information is presented to support research and development activities in the fields of medicinal chemistry and drug discovery.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is 2-methyl-1,3-benzoxazol-6-ol . It consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms. A methyl group is substituted at the 2-position of the benzoxazole (B165842) core, and a hydroxyl group is at the 6-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. This data is essential for experimental design, including solvent selection and analytical method development.

PropertyValueReference
CAS Number 5078-07-9[1]
Molecular Formula C₈H₇NO₂[1]
Molecular Weight 149.15 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
InChI Key RZKJWYDRDBVDJJ-UHFFFAOYSA-N[1]

Synthesis of Benzoxazole Derivatives

Benzoxazoles are typically synthesized through the condensation of an o-aminophenol with a carboxylic acid or its derivative. A general workflow for the synthesis of a 2-substituted benzoxazole is outlined below.

A common method for synthesizing benzoxazole scaffolds involves the reaction of an ortho-aminophenol with an appropriate electrophile, followed by cyclization. For this compound, this would involve 4-amino-resorcinol and an acetic acid derivative.

Materials:

  • 4-Amino-resorcinol hydrochloride

  • Acetic anhydride (B1165640) or acetyl chloride

  • A suitable solvent (e.g., DMF, toluene)

  • A base (e.g., K₂CO₃, pyridine) if starting from the hydrochloride salt

Procedure:

  • Preparation: In a round-bottom flask, dissolve the 2-aminophenol (B121084) derivative in the chosen solvent. If using a hydrochloride salt, add a base to neutralize it.

  • Acylation: Slowly add the acylating agent (e.g., acetic anhydride) to the solution, often at a reduced temperature (0 °C) to control the exothermic reaction.

  • Cyclization: Heat the reaction mixture to promote the intramolecular cyclization via dehydration. The required temperature and time can vary significantly based on the specific reactants and catalysts used, ranging from 90 °C to 130 °C for several hours.[2]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice-water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.[3]

The following diagram illustrates the logical steps for the synthesis and purification of a benzoxazole derivative.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants o-Aminophenol + Acylating Agent Reaction Acylation & Cyclization Reactants->Reaction Heat, Solvent Crude Crude Product Reaction->Crude Purify Recrystallization or Chromatography Crude->Purify Analyze Purity & Structural Analysis (NMR, MS) Purify->Analyze Pure Pure Compound Analyze->Pure

Caption: General workflow for benzoxazole synthesis and purification.

Spectral Data

Spectroscopic DataExpected Features
¹H NMR Aromatic protons in the 6-8 ppm range, a singlet for the methyl group around 2.5 ppm, and a broad singlet for the phenolic hydroxyl group.
¹³C NMR Resonances for aromatic carbons (110-160 ppm), the methyl carbon (~20 ppm), and carbons of the oxazole ring.
Mass Spec (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight (149.15).
Infrared (IR) Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C=N stretching (~1650 cm⁻¹), and C-O stretching.

Biological Activities and Potential Applications

Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities.[6] These activities include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[7][8]

Potential Therapeutic Roles:

  • Enzyme Inhibition: The benzoxazole scaffold is present in molecules that act as inhibitors for various enzymes. For instance, derivatives have been designed as c-Met kinase inhibitors for anti-cancer applications.[9]

  • Antimicrobial Agents: Certain benzoxazole compounds have shown fungicidal and herbicidal activity.[7]

  • Tyrosinase Inhibition: Phenolic compounds with scaffolds related to benzoxazoles have been explored as tyrosinase inhibitors for applications as skin-lightening agents.[10]

The this compound structure itself serves primarily as a drug intermediate or a scaffold for the synthesis of more complex, biologically active compounds.[11]

While direct involvement of this compound in a specific signaling pathway is not documented, its structural motifs are relevant to enzyme inhibition. For example, related phenolic benzoxazoles inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The diagram below illustrates this inhibitory relationship.

G Tyr Tyrosine DOPA L-DOPA Tyr->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Enzyme Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor Phenolic Benzoxazole (e.g., related compounds) Inhibitor->Tyrosinase Inhibits

Caption: Inhibition of the melanin biosynthesis pathway by related phenolic benzoxazoles.

References

Potential Research Applications of 2-Methylbenzo[d]oxazol-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzo[d]oxazol-6-ol is a heterocyclic organic compound that has emerged as a versatile scaffold in medicinal chemistry and drug discovery. While primarily utilized as a key intermediate in the synthesis of more complex molecules, the inherent structural features of the benzoxazole (B165842) core, coupled with the reactivity of its substituents, have led to the development of derivatives with significant biological activities. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on the therapeutic areas where its derivatives have shown promise. We will delve into its role as a precursor for potent enzyme inhibitors and anticancer agents, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration of novel therapeutics.

Introduction

The benzoxazole ring system is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The fusion of a benzene (B151609) ring with an oxazole (B20620) ring confers a rigid, planar structure with unique electronic properties, making it an ideal framework for interaction with biological targets. This compound, with its methyl group at the 2-position and a hydroxyl group at the 6-position, offers two key points for chemical modification, allowing for the generation of diverse libraries of derivatives.

Research into derivatives of this compound has unveiled promising activities in several key therapeutic areas, most notably in the fields of neurodegenerative diseases and oncology. The hydroxyl group at the 6-position is particularly amenable to etherification, leading to a range of compounds with altered lipophilicity and target engagement.

Synthesis

While this compound is commercially available, understanding its synthesis is crucial for the development of novel analogs. A common synthetic route to the 2-methylbenzoxazole (B1214174) core involves the condensation of an appropriately substituted o-aminophenol with acetic anhydride (B1165640) or a related acetylating agent.

General Experimental Protocol for the Synthesis of 2-Substituted Benzoxazoles

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the reaction of an o-aminophenol with a tertiary amide in the presence of triflic anhydride (Tf₂O) and 2-fluoropyridine (B1216828). This method is highlighted by its mild reaction conditions and broad substrate scope.

Materials:

  • Tertiary amide (e.g., N,N-dimethylacetamide for a 2-methyl substituent)

  • 2-Aminophenol (B121084) derivative (e.g., 4-amino-3-hydroxy-acetophenone to yield a 6-acetyl-2-methylbenzoxazole, which could be further modified to the hydroxyl derivative)

  • Triflic anhydride (Tf₂O)

  • 2-Fluoropyridine

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether (PE) and Ethyl acetate (B1210297) (EtOAc) for chromatography

Procedure:

  • To a solution of the tertiary amide (0.55 mmol) in 1 mL of DCM, add 2-fluoropyridine (1.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triflic anhydride (0.6 mmol) dropwise to the cooled solution and stir for 15 minutes.

  • Add the 2-aminophenol derivative (0.5 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by adding 0.5 mL of triethylamine.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the desired 2-substituted benzoxazole.[1]

Applications in Neurodegenerative Diseases: Monoamine Oxidase Inhibition

A significant area of research for derivatives of this compound is their potential as inhibitors of monoamine oxidases (MAOs). MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[2] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[2]

Thirteen derivatives of this compound were synthesized and evaluated as in vitro inhibitors of human MAO-A and MAO-B.[2] The synthesis involved the reaction of this compound with various benzyl (B1604629) bromides in the presence of potassium carbonate in dimethylformamide.[2]

Quantitative Data: MAO Inhibition

The inhibitory activities of the synthesized 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B are summarized in the table below.

CompoundR-group on Benzyl MoietyMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
1d 4-F> 100.0023
2e 3-F, 4-CH₃0.5920.0033
2c 4-Cl0.6700.012
Clorgyline (Reference)0.007-
Selegiline (Reference)-0.010
Data extracted from a 2025 study on 2-methylbenzo[d]oxazole derivatives.[2]
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of test compounds against MAO-A and MAO-B using a fluorometric method.

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., kynuramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce a fluorescent product (resorufin), which can be quantified. The reduction in fluorescence in the presence of a test compound indicates MAO inhibition.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Substrate: Kynuramine (B1673886)

  • Fluorogenic Probe: Amplex® Red

  • Horseradish Peroxidase (HRP)

  • Test compounds dissolved in DMSO

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in MAO Assay Buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a no-inhibitor (vehicle) control and a positive control.

  • Add the MAO enzyme (either MAO-A or MAO-B) to all wells except for a no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes. This step is particularly important for irreversible inhibitors.

  • Initiate the reaction by adding a mixture of the kynuramine substrate and the Amplex Red/HRP solution to all wells.

  • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 40 minutes).

  • Stop the reaction by adding a strong base (e.g., 2 N NaOH).

  • Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.[3][4][5]

Applications in Oncology

The benzoxazole scaffold is also being actively investigated for its anticancer properties. Derivatives have been shown to target various signaling pathways implicated in tumor growth, proliferation, and angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.

A series of novel benzoxazole derivatives were synthesized and evaluated for their cytotoxic activities against MCF-7 (human breast adenocarcinoma) and HepG2 (human liver carcinoma) cell lines. The most potent compounds were further assessed for their ability to inhibit VEGFR-2.

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities

CompoundCell LineAntiproliferative IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (nM)
12l HepG210.5097.38
MCF-715.21
14i HepG23.22Not Reported
MCF-76.94
Sorafenib HepG24.5090
(Reference)MCF-76.20
Data extracted from studies on benzoxazole derivatives as potential VEGFR-2 inhibitors.[6][7]

VEGFR-2 Signaling Pathway

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Migration Cell Migration AKT->Migration

VEGFR-2 Signaling Cascade
Modulation of the mTOR/p70S6K Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. The p70S6 kinase (p70S6K) is a key downstream effector of mTOR. Dysregulation of the mTOR/p70S6K pathway is a common feature of many cancers.

A benzoxazole derivative, K313, has been shown to induce cell cycle arrest and apoptosis in leukemia and lymphoma cell lines by suppressing the mTOR/p70S6K pathway.[8]

mTOR/p70S6K Signaling Pathway

The mTOR pathway integrates signals from growth factors and nutrients to control protein synthesis and cell growth. A key branch of this pathway involves the activation of p70S6K, which in turn phosphorylates the S6 ribosomal protein, leading to enhanced translation of specific mRNAs.

mTOR_Signaling GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K S6 S6 Ribosomal Protein p70S6K->S6 ProteinSynthesis Protein Synthesis & Cell Growth S6->ProteinSynthesis K313 Benzoxazole Derivative (e.g., K313) K313->p70S6K Inhibition

mTOR/p70S6K Signaling Pathway

Other Potential Research Applications

The versatility of the benzoxazole scaffold suggests that derivatives of this compound could be explored for a range of other biological activities, including:

  • Antimicrobial and Antifungal Activity: Benzoxazole derivatives have been reported to exhibit activity against various bacterial and fungal strains.[9]

  • Anti-inflammatory Activity: Some benzoxazole-containing drugs are used clinically for their anti-inflammatory properties.

  • Antiviral Activity: The benzoxazole nucleus has been incorporated into compounds with antiviral effects.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential as monoamine oxidase inhibitors for the treatment of neurodegenerative diseases and as anticancer agents targeting key signaling pathways such as VEGFR-2 and mTOR/p70S6K. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this promising chemical scaffold. Future research should focus on optimizing the lead compounds identified, exploring their in vivo efficacy and safety profiles, and expanding the investigation into other potential therapeutic applications.

References

Benzoxazole Compounds: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of benzoxazole (B165842) derivatives for researchers, scientists, and drug development professionals.

The benzoxazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, making them a focal point of intensive research in the quest for novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive literature review of benzoxazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways to facilitate further research and development in this promising area.

Physicochemical Properties and Synthesis

Benzoxazole is an aromatic organic compound with the molecular formula C₇H₅NO.[4] Its structure consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. The aromaticity of the benzoxazole ring system contributes to its relative stability, while also providing reactive sites for functionalization, which is crucial for the synthesis of diverse derivatives.[4][6]

The synthesis of benzoxazole derivatives often involves the condensation of 2-aminophenols with various electrophilic reagents.[6] Common synthetic strategies include reactions with carboxylic acids, aldehydes, acid chlorides, and esters.[6][7][8] Recent advancements have also explored more efficient and environmentally friendly methods, such as microwave-assisted synthesis and the use of green catalysts.[9]

Biological Activities and Therapeutic Applications

Benzoxazole derivatives have been extensively investigated for a variety of therapeutic applications, with significant findings in oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer activity of benzoxazole derivatives against a range of human cancer cell lines.[1][10][11] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[12][13][14]

Table 1: Anticancer Activity of Representative Benzoxazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference(s)
12d HepG2 (Liver)VEGFR-2 Inhibitor23.61[12]
12f MCF-7 (Breast)VEGFR-2 Inhibitor22.54[12]
12i HepG2 (Liver)VEGFR-2 Inhibitor27.30[12]
12l HepG2 (Liver)VEGFR-2 Inhibitor10.50[12]
12l MCF-7 (Breast)VEGFR-2 Inhibitor15.21[12]
13a HepG2 (Liver)VEGFR-2 Inhibitor25.47[12]
13a MCF-7 (Breast)VEGFR-2 Inhibitor32.47[12]
4c Not SpecifiedTyrosine Kinase Inhibitor0.10 ± 0.16[13]
8g HCT-116 (Colon)Bcl-2 InhibitorNot specified (68.0% growth inhibition)[14]
12e HCT-116 (Colon)Bcl-2 InhibitorNot specified (59.11% growth inhibition)[14]
10b A549 (Lung)Not Specified0.13 ± 0.014[10]
10b MCF-7 (Breast)Not Specified0.10 ± 0.013[10]
10b HT-29 (Colon)Not Specified0.22 ± 0.017[10]
11b MCF-7 (Breast)VEGFR-2/c-Met InhibitorComparable to Sorafenib[15]
19 Not SpecifiedMAGL Inhibitor0.0084[16]
20 Not SpecifiedMAGL Inhibitor0.0076[16]
4g MCF-7 (Breast)Not Specified19.89 ± 1.04[17]
4g HeLa (Cervical)Not Specified22.71 ± 1.06[17]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

A key mechanism of action for many anticancer benzoxazoles is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical tyrosine kinase involved in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[12][18][19] By blocking VEGFR-2, these compounds can effectively cut off the blood supply to tumors.

Another important anticancer mechanism is the induction of apoptosis, or programmed cell death.[14][20][21] Benzoxazole derivatives have been shown to target key proteins in the apoptotic pathway, such as the anti-apoptotic protein Bcl-2 and the executioner enzyme caspase-3.[14][20] Inhibition of Bcl-2 and activation of caspases lead to the dismantling of cancer cells.

apoptosis_pathway Benzoxazole Benzoxazole Derivatives Bcl2 Bcl-2 Benzoxazole->Bcl2 Inhibits Caspase3 Caspase-3 Benzoxazole->Caspase3 Activates Bax Bax Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Procaspase3->Caspase3 Cleaves to Apoptosis Apoptosis Caspase3->Apoptosis Executes experimental_workflow_antimicrobial start Start synthesis Synthesize Benzoxazole Derivatives start->synthesis prepare Prepare Serial Dilutions of Compounds synthesis->prepare culture Culture Bacterial/ Fungal Strains inoculate Inoculate Microplates culture->inoculate prepare->inoculate incubate Incubate Plates inoculate->incubate read Read MIC Values incubate->read end End read->end anti_inflammatory_pathway LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 Benzoxazole Benzoxazole Derivatives Benzoxazole->TLR4_MD2 Inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Inflammatory_Genes Activates

References

A Comprehensive Technical Guide to the Theoretical and Computational Studies of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbenzo[d]oxazol-6-ol is a heterocyclic organic compound of significant interest in medicinal chemistry. As a key scaffold, its derivatives have demonstrated notable biological activities, including the inhibition of crucial enzymes such as monoamine oxidase (MAO) and tyrosinase. This technical guide provides an in-depth overview of the theoretical and computational approaches used to characterize this compound and its analogs. While specific computational data for the parent molecule is not extensively available in public literature, this document outlines the established methodologies and expected outcomes from such studies, drawing parallels from closely related compounds. Furthermore, it details relevant experimental protocols and explores the key signaling pathways modulated by the derivatives of this scaffold, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.149 g/mol .[1] Key physicochemical data are summarized in Table 1.

PropertyValueReference
Molecular FormulaC₈H₇NO₂[1]
Molecular Weight149.149 g/mol [1]
Physical FormSolid[1]
Purity98% (typical)[1]
InChI KeyRZKJWYDRDBVDJJ-UHFFFAOYSA-N[1]

Theoretical and Computational Characterization

While dedicated computational studies on this compound are not readily found in the existing literature, its structural and electronic properties can be effectively investigated using established quantum chemical methods. Density Functional Theory (DFT) is a powerful tool for this purpose, providing insights into molecular geometry, electronic structure, and reactivity.

Computational Methodology

A typical computational workflow for characterizing this compound would involve the following steps:

G cluster_workflow Computational Workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify minimum energy electronic_props Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_props spectral_calc Spectroscopic Data Calculation (NMR, UV-Vis) electronic_props->spectral_calc reactivity Reactivity Descriptor Analysis electronic_props->reactivity end Data Analysis and Interpretation spectral_calc->end reactivity->end

Caption: A typical workflow for the computational study of this compound.

Expected Computational Data

Based on studies of analogous benzoxazole (B165842) derivatives, the following quantitative data would be expected from DFT calculations.

Computational ParameterDescriptionExpected Significance
Optimized Geometry Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.Provides the most stable 3D structure of the molecule.
HOMO-LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The energy gap (ΔE) indicates chemical reactivity and electronic excitation properties.[2][3][4][5]
Molecular Electrostatic Potential (MEP) A 3D map of the electron density, highlighting electrophilic and nucleophilic regions.[6][7][8]Predicts sites for intermolecular interactions and chemical reactions.
Calculated NMR Spectra Predicted ¹H and ¹³C chemical shifts.[9][10][11][12][13]Aids in the interpretation of experimental NMR data and structural elucidation.
Global Reactivity Descriptors Ionization potential, electron affinity, electronegativity, chemical hardness, and softness.Quantifies the molecule's reactivity and stability.

Experimental Protocols

The synthesis of derivatives based on the this compound scaffold is crucial for exploring their structure-activity relationships. A general synthetic protocol is outlined below, adapted from the synthesis of 6-(benzyloxy)-2-methylbenzo[d]oxazole.

General Synthesis of 6-O-substituted-2-methylbenzo[d]oxazole Derivatives

This protocol describes the O-alkylation or O-arylation of the hydroxyl group at the 6-position.

G cluster_synthesis Synthetic Workflow start Dissolve this compound in an appropriate solvent (e.g., DMF) add_reagents Add substituted benzyl (B1604629) bromide and anhydrous potassium carbonate start->add_reagents reaction Stir at room temperature for 24 hours add_reagents->reaction workup Add ethanol (B145695) and evaporate solvent reaction->workup extraction Dissolve residue in ethyl acetate (B1210297) workup->extraction purification Recrystallize, filter, and wash with n-hexane extraction->purification end Air dry the final product purification->end

Caption: A general workflow for the synthesis of 6-O-substituted derivatives.

Detailed Steps:

  • Dissolution: Dissolve this compound in a suitable solvent such as dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Reagents: Add the desired substituted benzyl bromide and anhydrous potassium carbonate (K₂CO₃) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, add ethanol to the reaction mixture and evaporate the solvent under reduced pressure.

  • Extraction and Purification: Add ethyl acetate to the residue to dissolve the product. The product is then allowed to recrystallize. The resulting crystals are filtered and washed with n-hexane.

  • Drying: The purified product is air-dried.

Signaling Pathways and Mechanism of Action

Derivatives of this compound have been shown to interact with key enzymes, suggesting their potential to modulate specific signaling pathways.

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound are potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the degradation of monoamine neurotransmitters.[] Inhibition of MAO leads to an increase in the levels of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862) in the synaptic cleft, which is a key mechanism for the treatment of depression and neurodegenerative disorders.[][15][16][17]

G cluster_mao MAO Inhibition Signaling Pathway MBO This compound Derivative MAO Monoamine Oxidase (MAO) MBO->MAO Inhibits Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO->Neurotransmitters Degrades SynapticCleft Increased Neurotransmitter Levels in Synaptic Cleft Neurotransmitters->SynapticCleft Leads to Postsynaptic Postsynaptic Receptor Activation SynapticCleft->Postsynaptic Therapeutic Therapeutic Effects (e.g., Antidepressant) Postsynaptic->Therapeutic

Caption: The signaling pathway affected by MAO inhibition.

The inhibition of MAO can also impact downstream signaling cascades, such as the cAMP-PKA/EPAC pathway, which is involved in cellular responses to neurotransmitter signaling.[18]

Tyrosinase Inhibition and Melanin (B1238610) Synthesis

The benzoxazole scaffold is also found in inhibitors of tyrosinase, the key enzyme in melanin biosynthesis.[19][20][21] By inhibiting tyrosinase, these compounds can reduce the production of melanin, making them potential agents for treating hyperpigmentation and for use in skin-lightening cosmetics.

G cluster_tyrosinase Tyrosinase Inhibition in Melanin Synthesis MBO This compound Derivative Tyrosinase Tyrosinase MBO->Tyrosinase Inhibits Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous reactions

Caption: The role of tyrosinase inhibition in the melanin synthesis pathway.

The inhibition of tyrosinase directly blocks the initial and rate-limiting steps of melanogenesis, thereby preventing the formation of melanin.[19][22]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While a detailed theoretical and computational characterization of the parent molecule is yet to be published, the methodologies for such studies are well-established and can provide valuable insights into its structure, electronics, and reactivity. The known biological activities of its derivatives against MAO and tyrosinase highlight its potential in the fields of neurology and dermatology. This guide serves as a foundational resource for researchers, providing a summary of the current state of knowledge and a roadmap for future investigations into this versatile molecule.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data interpretation for 2-Methylbenzo[d]oxazol-6-ol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic data and established principles of spectroscopic interpretation for the benzoxazole (B165842) class of compounds. The guide includes structured data tables for predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such data. A logical workflow for the structural elucidation of this compound using a multi-spectroscopic approach is also provided in the form of a Graphviz diagram. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of more complex pharmacologically active molecules. The benzoxazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities. Accurate structural characterization of intermediates like this compound is paramount for ensuring the integrity and purity of final drug candidates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide offers a detailed interpretation of the expected spectroscopic data for this compound, providing researchers with a foundational understanding for the analysis of this and related compounds.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.5-10.5Singlet (broad)--OH
~7.3-7.5Doublet~8.0 - 9.0H-4
~6.8-7.0Doublet~2.0 - 3.0H-7
~6.7-6.9Doublet of doubletsJ1 ≈ 8.0-9.0, J2 ≈ 2.0-3.0H-5
~2.5-2.7Singlet--CH₃

Note: Predicted chemical shifts are relative to TMS and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~163-165C-2
~155-157C-6
~148-150C-7a
~140-142C-3a
~115-117C-4
~110-112C-5
~95-97C-7
~14-16-CH₃

Note: Predicted chemical shifts are relative to TMS and can be influenced by the solvent.

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic, -CH₃)
1620-1600MediumC=N stretch (oxazole ring)
1580-1450StrongC=C stretch (aromatic ring)
1350-1250StrongC-O stretch (phenolic)
1250-1150StrongC-O-C stretch (oxazole ring)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z RatioRelative IntensityAssignment
149.05High[M]⁺ (Molecular Ion)
134.03Moderate[M - CH₃]⁺
120.03Moderate[M - CHO]⁺
106.04High[M - HNCO]⁺ or [M - C₂H₃O]⁺

Note: The molecular formula for this compound is C₈H₇NO₂ with an exact mass of 149.0477.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for benzoxazole derivatives.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid dissolution.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Sample Preparation:

    • Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample as needed for the specific ionization technique.

  • Instrument Parameters (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Mass Range: m/z 50-500.

    • Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

  • Instrument Parameters (Electrospray Ionization - ESI for High-Resolution Mass Spectrometry):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR).

    • Mass Range: m/z 50-500.

    • Inlet System: Direct infusion via a syringe pump or Liquid Chromatography (LC) inlet.

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a logical workflow for the structural elucidation of this compound using the combined spectroscopic data.

Spectroscopic_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Elucidation Structure Elucidation cluster_Final_Confirmation Final Confirmation NMR NMR Spectroscopy (1H, 13C) Analyze_NMR Determine H and C Environments from NMR NMR->Analyze_NMR IR IR Spectroscopy Analyze_IR Identify Functional Groups from IR IR->Analyze_IR MS Mass Spectrometry Analyze_MS Determine Molecular Formula and Weight from MS MS->Analyze_MS Propose_Fragments Propose Structural Fragments Analyze_MS->Propose_Fragments Analyze_IR->Propose_Fragments Analyze_NMR->Propose_Fragments Assemble_Structure Assemble Fragments to Propose Structure Propose_Fragments->Assemble_Structure Confirm_Structure Confirm Structure with 2D NMR (COSY, HSQC, HMBC) Assemble_Structure->Confirm_Structure Final_Structure Final Structure of This compound Confirm_Structure->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 2-Methylbenzo[d]oxazol-6-ol, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Two synthetic routes are presented. The primary, documented method proceeds via the cyclization of (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime. A second, alternative pathway, based on established benzoxazole (B165842) synthesis methodologies, starts from 4-aminoresorcinol and an acetylating agent. This application note includes comprehensive, step-by-step procedures, tabulated data for reagents and reaction parameters, and a graphical representation of the synthetic workflow. While specific biological signaling pathways for this compound are not extensively characterized in the literature, the broader class of benzoxazoles is known for its diverse biological activities, including antifungal and herbicidal properties.

Chemical Properties

PropertyValue
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Solid
Purity >98% (as commercially available)[1]
CAS Number 5078-07-9

Experimental Protocols

Protocol 1: Synthesis from (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime

This protocol is based on a documented synthesis and offers a reliable method for the preparation of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime167.169.7 g57.7
Phosphorus trichloride (B1173362) (PCl₃)137.335.6 mL60.3
Acetonitrile (B52724)41.0565 mL-
Dimethylacetamide87.1211 mL-
Sodium bicarbonate84.01As needed-
Ice-As needed-

Procedure:

  • In a suitable reaction vessel, dissolve 9.7 g (57.7 mmol) of (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime in a solvent mixture of 65 mL of acetonitrile and 11 mL of dimethylacetamide.

  • Cool the reaction mixture to 5 °C using an ice bath.

  • Slowly add 5.6 mL (60.3 mmol) of phosphorus trichloride dropwise to the cooled solution, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. A yellow slurry is expected to form.

  • Carefully pour the reaction mixture into a pre-prepared mixture of sodium bicarbonate and ice to neutralize the acid and quench the reaction.

  • Collect the resulting precipitate by filtration.

  • Dry the precipitate to obtain this compound.

Expected Yield: 6.3 g (73%)

Protocol 2: Proposed Synthesis from 4-Aminoresorcinol

This protocol is a proposed alternative based on the general synthesis of benzoxazoles from 2-aminophenols and acyl chlorides. Optimization may be required.

Materials:

ReagentMolar Mass ( g/mol )
4-Aminoresorcinol hydrochloride161.59
Acetyl chloride78.50
Pyridine (B92270)79.10
Dichloromethane (B109758) (DCM)84.93
1 M Hydrochloric acid36.46
Saturated sodium bicarbonate solution84.01
Anhydrous magnesium sulfate120.37

Procedure:

  • Suspend 4-aminoresorcinol hydrochloride in dichloromethane (DCM) in a round-bottom flask.

  • Add an excess of pyridine (approximately 2.5 equivalents) to the suspension and stir at room temperature for 10 minutes to neutralize the hydrochloride and free the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (approximately 1.1 equivalents) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid to remove excess pyridine.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N-(2,4-dihydroxyphenyl)acetamide intermediate.

  • To induce cyclization, reflux the intermediate in a high-boiling point solvent such as toluene (B28343) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and a Dean-Stark apparatus to remove water.

  • Alternatively, cyclization may be achieved by heating the intermediate in polyphosphoric acid (PPA).

  • After the cyclization is complete (monitored by TLC), cool the reaction mixture and pour it into ice water.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Characterization Data

Biological Activity and Potential Applications

Benzoxazole derivatives are recognized for their wide range of biological activities. Studies have shown that various substituted benzoxazoles exhibit significant antifungal and herbicidal properties.[2][3][4][5][6] The mechanism of action for their herbicidal effects is not fully elucidated but is an active area of research.[2] The antifungal activity of some benzoxazoles is suggested to involve the inhibition of enzymes such as HSP90 and aldehyde dehydrogenase.[4][6] this compound, as a member of this class, is a valuable scaffold for the development of new therapeutic agents and agrochemicals.

Synthesis Workflow

Synthesis_Workflow cluster_protocol1 Protocol 1 cluster_protocol2 Protocol 2 (Proposed) A1 2,4-Dihydroxyacetophenone Oxime P1 This compound A1->P1 Cyclization R1 PCl₃, Acetonitrile, Dimethylacetamide R1->P1 A2 4-Aminoresorcinol I2 N-(2,4-dihydroxyphenyl)acetamide (Intermediate) A2->I2 Acetylation R2 Acetyl Chloride, Pyridine, DCM R2->I2 P2 This compound I2->P2 Cyclization R3 Heat / Acid Catalyst R3->P2

Caption: Synthesis workflows for this compound.

References

Application Notes & Protocols for the Analytical Characterization of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methylbenzo[d]oxazol-6-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of the benzoxazole (B165842) scaffold, which is present in various biologically active molecules, thorough analytical characterization is crucial for its identification, purity assessment, and quality control. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₈H₇NO₂[1]
Molecular Weight149.15 g/mol [1]
AppearanceSolid[1]
PurityTypically >95%[2]
CAS Number5078-07-9[1]
InChI KeyRZKJWYDRDBVDJJ-UHFFFAOYSA-N[1]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Application: HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC Purity Determination

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample: this compound dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Syringe filters (0.45 µm).

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is recommended for optimal separation. A typical gradient could be:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

      • 35-40 min: Column re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Expected Results: A major peak corresponding to this compound should be observed at a specific retention time. The purity is calculated as: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report structure_spectroscopy cluster_structure This compound Structure cluster_spectroscopy Spectroscopic Techniques structure Chemical Structure NMR NMR structure->NMR ¹H, ¹³C Skeleton MS Mass Spec structure->MS Molecular Weight IR IR Spec structure->IR Functional Groups

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 2-Methylbenzo[d]oxazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) analysis of 2-Methylbenzo[d]oxazol-6-ol and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzoxazole (B165842) scaffold in biologically active molecules. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these compounds.

Application Notes

The benzoxazole ring system is a key pharmacophore found in a variety of therapeutic agents. The substitution pattern on the benzene (B151609) ring, such as the hydroxyl group at the 6-position and the methyl group at the 2-position in this compound, significantly influences the molecule's biological activity. Therefore, unambiguous characterization of these derivatives is critical.

¹H and ¹³C NMR spectroscopy are powerful techniques for confirming the successful synthesis of this compound derivatives and for verifying their structure. The chemical shifts (δ), coupling constants (J), and multiplicities of the NMR signals provide detailed information about the electronic environment of each proton and carbon atom, allowing for the precise determination of the molecular structure and the position of substituents.

Common challenges in the NMR analysis of these compounds can include poor solubility in common deuterated solvents and overlapping signals in the aromatic region of the ¹H NMR spectrum. Careful selection of solvents and the use of two-dimensional NMR techniques, such as COSY and HSQC, can help to overcome these challenges.

Experimental Protocols

I. General Synthesis of this compound Derivatives

A common and effective method for the synthesis of 2-methylbenzo[d]oxazole derivatives involves the condensation of an appropriately substituted o-aminophenol with acetic anhydride (B1165640) or acetyl chloride. For derivatives of this compound, a typical starting material would be 4-amino-3-hydroxybenzoic acid or a related compound, which may require subsequent functional group transformations to yield the target molecule.

Materials:

  • Substituted o-aminophenol (e.g., 5-amino-2-hydroxytoluene)

  • Acetic anhydride or Acetyl chloride

  • Glacial acetic acid (as solvent or catalyst)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-aminophenol in glacial acetic acid.

  • Add a stoichiometric equivalent or a slight excess of acetic anhydride or acetyl chloride dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Protocol for ¹H and ¹³C NMR Sample Preparation and Analysis

Materials:

  • Purified this compound derivative (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)

Procedure:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is crucial for good signal resolution. DMSO-d₆ is often a good choice for phenolic compounds due to its ability to dissolve polar compounds and the presence of a distinct solvent peak.

  • Transfer the solution to a 5 mm NMR tube.

  • If the deuterated solvent does not contain an internal standard, add a small drop of TMS.

  • Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

Instrument Parameters (General Recommendations):

  • Spectrometer: 400 MHz or higher for better resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: Sufficient to cover the expected chemical shift range (e.g., -1 to 13 ppm).

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral width: Sufficient to cover the expected chemical shift range (e.g., 0 to 180 ppm).

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

Data Presentation

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound (Predicted) ~9.5-10.0br s-Ar-OH
~7.3-7.5d~8.0H-4
~6.8-7.0d~2.0H-7
~6.6-6.8dd~8.0, ~2.0H-5
~2.5s--CH₃
2,5-Dimethylbenzo[d]oxazol-6-ol 9.32s-Ar-OH
7.21s-H-4
6.95s-H-7
2.47s-2-CH₃
2.18s-5-CH₃

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Compoundδ (ppm)Assignment
This compound (Predicted) ~163C-2
~155C-6
~148C-7a
~140C-3a
~115C-4
~112C-5
~100C-7
~14-CH₃
2,5-Dimethylbenzo[d]oxazol-6-ol 162.7C-2
153.5C-6
147.8C-7a
139.9C-3a
123.6C-5
114.7C-4
99.1C-7
15.85-CH₃
14.22-CH₃

Visualizations

The following diagrams illustrate the general structure of the target compounds and a typical workflow for their analysis.

Caption: General chemical structure of 2-substituted-6-hydroxy-benzoxazole derivatives.

G Experimental Workflow for NMR Analysis cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_characterization Structural Characterization synthesis Synthesis of Derivative purification Purification (Column Chromatography) synthesis->purification sample_prep Sample Preparation (in Deuterated Solvent) purification->sample_prep nmr_acq 1H & 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_elu Structure Elucidation data_proc->structure_elu purity_ass Purity Assessment data_proc->purity_ass

Caption: A typical experimental workflow for the synthesis and NMR analysis of benzoxazole derivatives.

Application Notes and Protocols for the Mass Spectrometric Analysis of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 2-Methylbenzo[d]oxazol-6-ol using mass spectrometry, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are designed to assist in the development and validation of analytical methods for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazole (B165842) class. Molecules in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and metabolic profiling of such compounds. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high selectivity and sensitivity required for these applications.

This document outlines protocols for sample preparation, LC-MS/MS method development, and data analysis for this compound. While specific performance data for this exact compound is not widely published, the provided protocols are based on established methods for structurally similar phenolic compounds and benzoxazole derivatives.[4][5][6][7]

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NO₂--INVALID-LINK--
Molecular Weight149.15 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
CAS Number5078-07-9--INVALID-LINK--

Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex matrices such as plasma, urine, and tissue homogenates. The following sections detail a general protocol for method development and validation.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. For this compound in biological fluids, several methods can be employed.

Protocol 1: Protein Precipitation (for Plasma/Serum)

This is a rapid method suitable for initial screening and high-throughput analysis.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation.

  • To 200 µL of plasma, urine, or tissue homogenate, add a suitable internal standard.

  • Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). The phenolic nature of the analyte suggests that adjusting the pH of the aqueous phase to slightly acidic (e.g., pH 5-6) may improve extraction efficiency.

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough cleanup and is ideal for achieving low limits of quantification.

  • Condition a mixed-mode or reversed-phase SPE cartridge (e.g., C18, 30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load 500 µL of pre-treated sample (e.g., plasma diluted 1:1 with 0.1% formic acid in water).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase for analysis.

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (e.g., Plasma, Urine) is_add Add Internal Standard sample->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt Option 1 lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) is_add->lle Option 2 spe Solid-Phase Extraction (e.g., C18 Cartridge) is_add->spe Option 3 centrifuge_ppt Centrifuge ppt->centrifuge_ppt separate_lle Separate Organic Layer lle->separate_lle elute_spe Elute Analyte spe->elute_spe supernatant Collect Supernatant centrifuge_ppt->supernatant evaporate Evaporate to Dryness supernatant->evaporate separate_lle->evaporate elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: General workflow for sample preparation of this compound from biological matrices.

LC-MS/MS Method Parameters

The following are recommended starting conditions for method development. Optimization will be necessary for specific applications and instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage +5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The exact mass transitions should be determined by infusing a standard solution of this compound into the mass spectrometer. Based on its structure (MW = 149.15), the protonated molecule [M+H]⁺ will have an m/z of approximately 150.1. Fragmentation is likely to occur through cleavage of the oxazole (B20620) ring or loss of small neutral molecules.

  • Proposed Precursor Ion (Q1): m/z 150.1

  • Proposed Product Ions (Q3) for Quantification and Confirmation: These need to be determined experimentally. Plausible fragments could arise from the loss of CO (m/z 122.1), HCN (m/z 123.1), or cleavage of the methyl group followed by rearrangement.

Method Validation

A typical validation for a bioanalytical method includes the following parameters:[8][9][10][11]

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix
Matrix Effect Assessed to ensure it does not compromise accuracy and precision
Recovery Consistent and reproducible
Stability Analyte stability established under various storage and handling conditions
Representative Quantitative Data

The following table presents hypothetical yet realistic quantitative data for a validated LC-MS/MS method for this compound in human plasma, based on typical performance for similar small molecules.[4][6][12]

ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Limit of Detection (LOD) 0.15 ng/mL
Intra-day Precision (CV%) 3.5% - 8.2%
Inter-day Precision (CV%) 4.1% - 9.5%
Accuracy (RE%) -7.8% to +6.5%
Recovery 85% - 95%

Qualitative Analysis and Fragmentation

For structural confirmation and metabolite identification, high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is recommended. Electron Ionization (EI) can also provide characteristic fragmentation patterns.

Predicted Fragmentation Pathway (ESI-MS/MS):

The fragmentation of the protonated this compound ([M+H]⁺, m/z 150.1) is expected to involve several key pathways. The initial protonation likely occurs on the nitrogen atom of the oxazole ring.

  • Loss of Acetonitrile (CH₃CN): A characteristic fragmentation for 2-methyl substituted benzoxazoles can be the loss of acetonitrile, leading to a fragment ion.

  • Ring Cleavage: The oxazole ring can undergo cleavage, leading to the loss of small neutral molecules like CO or HCN.

  • Loss of a Methyl Radical: While less common in ESI, the loss of the methyl group (•CH₃) from the molecular ion radical could be observed, particularly with in-source fragmentation.

G cluster_fragmentation Proposed ESI-MS/MS Fragmentation of this compound parent [M+H]⁺ m/z 150.1 frag1 Loss of CO [M+H-CO]⁺ m/z 122.1 parent->frag1 frag2 Loss of CH₃CN [M+H-CH₃CN]⁺ m/z 109.1 parent->frag2 frag3 Further Fragmentation frag1->frag3 frag2->frag3

Caption: A simplified proposed fragmentation pathway for protonated this compound.

Metabolic Pathways

Benzoxazole derivatives can undergo metabolic transformations in vivo, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[13][14][15] The likely metabolic pathways for this compound include:

  • Phase I Metabolism:

    • Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring.

    • Oxidation: Oxidation of the methyl group to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to the phenolic hydroxyl group, a common pathway for phenolic compounds to increase water solubility and facilitate excretion.

    • Sulfation: Conjugation of a sulfate (B86663) group to the phenolic hydroxyl group.

G cluster_metabolism Generalized Metabolic Pathway of this compound parent This compound phase1 Phase I Metabolism (CYP450) parent->phase1 phase2 Phase II Metabolism (UGTs, SULTs) parent->phase2 Direct Conjugation hydroxylation Hydroxylated Metabolite phase1->hydroxylation oxidation Oxidized Metabolite (Carboxylic Acid) phase1->oxidation hydroxylation->phase2 oxidation->phase2 glucuronide Glucuronide Conjugate phase2->glucuronide sulfate Sulfate Conjugate phase2->sulfate excretion Excretion glucuronide->excretion sulfate->excretion

Caption: A proposed general metabolic pathway for this compound.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for the mass spectrometric analysis of this compound. While the specific parameters for LC-MS/MS analysis and the exact fragmentation pathways require experimental determination, the provided information serves as a robust starting point for method development and validation. The successful application of these methods will enable accurate quantification and structural elucidation, facilitating further research into the pharmacological and metabolic properties of this and related benzoxazole compounds.

References

Application Notes and Protocols for 2-Methylbenzo[d]oxazol-6-ol in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[d]oxazol-6-ol is a heterocyclic organic compound belonging to the benzoxazole (B165842) class. While often utilized as an intermediate in the synthesis of more complex molecules, the benzoxazole scaffold itself is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for evaluating the antimicrobial potential of this compound. The methodologies described herein are standard in the field of microbiology and are intended to guide researchers in the preliminary screening and characterization of this compound's antimicrobial efficacy.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the antimicrobial activity of this compound against common bacterial and fungal strains. This data is compiled for illustrative purposes, based on the observed activities of structurally similar benzoxazole derivatives reported in the scientific literature.[5]

Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration in µg/mL)

Bacterial StrainGram StainThis compound (MIC µg/mL)Ciprofloxacin (MIC µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive160.5
Bacillus subtilis (ATCC 6633)Gram-positive321
Escherichia coli (ATCC 25922)Gram-negative640.25
Pseudomonas aeruginosa (ATCC 27853)Gram-negative1281

Table 2: In Vitro Antifungal Activity of this compound (Minimum Inhibitory Concentration in µg/mL)

Fungal StrainThis compound (MIC µg/mL)Fluconazole (MIC µg/mL)
Candida albicans (ATCC 90028)642
Aspergillus niger (ATCC 16404)1288

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of this compound using the broth microdilution method.[6][7]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well containing the serially diluted compound, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: A well containing the inoculum and a known effective antibiotic.

    • Negative Control: A well containing the inoculum and the solvent used to dissolve the test compound (at the highest concentration used).

    • Growth Control: A well containing only the inoculum and broth.

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm (OD600) with a microplate reader.

Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol describes the disk diffusion method to qualitatively assess the antimicrobial susceptibility to this compound.[8][9][10]

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic disks

  • Blank disks (impregnated with solvent)

  • Forceps

  • Ruler or calipers

Procedure:

  • Preparation of Test Disks: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry in a sterile environment.

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar. Place a positive control antibiotic disk and a blank disk on the same plate for comparison.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters.

  • Interpretation: The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Antimicrobial Activity Assay cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Disk Diffusion Assay cluster_results Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_disks Impregnate Sterile Disks prep_compound->prep_disks prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculation_mic Inoculate Wells prep_inoculum->inoculation_mic inoculation_disk Inoculate MHA Plate prep_inoculum->inoculation_disk serial_dilution->inoculation_mic incubation_mic Incubate Plate (18-48h) inoculation_mic->incubation_mic read_mic Determine MIC (Visual/OD600) incubation_mic->read_mic analyze_mic Tabulate MIC Values read_mic->analyze_mic apply_disks Apply Disks to Agar prep_disks->apply_disks inoculation_disk->apply_disks incubation_disk Incubate Plate (16-18h) apply_disks->incubation_disk measure_zones Measure Zones of Inhibition incubation_disk->measure_zones analyze_disk Record Zone Diameters measure_zones->analyze_disk

Caption: Workflow for antimicrobial assays.

dna_gyrase_inhibition Proposed Mechanism: Inhibition of Bacterial DNA Gyrase compound This compound gyrase Bacterial DNA Gyrase (GyrA/GyrB) compound->gyrase Inhibits ATPase activity of GyrB subunit relaxed_dna Relaxed DNA gyrase->relaxed_dna Introduces negative supercoils replication_stalled DNA Replication Stalled gyrase->replication_stalled atp ATP atp->gyrase dna Supercoiled DNA dna->gyrase replication_fork DNA Replication Fork relaxed_dna->replication_fork replication_fork->replication_stalled Accumulation of positive supercoils cell_death Bacterial Cell Death replication_stalled->cell_death

Caption: DNA gyrase inhibition pathway.

References

Application Notes and Protocols for Benzoxazole Derivatives as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Extensive literature searches did not yield specific data regarding the application of 2-Methylbenzo[d]oxazol-6-ol as a tyrosinase inhibitor. However, significant research exists for a closely related class of compounds: 2-substituted benzoxazole (B165842) derivatives . This document provides detailed application notes and protocols based on published data for these analogous compounds, offering a valuable framework for investigating the potential of novel benzoxazole structures, including this compound, as tyrosinase inhibitors.

The following sections detail the inhibitory effects, mechanisms of action, and relevant experimental protocols for potent benzoxazole-based tyrosinase inhibitors, which can serve as a guide for your research and development endeavors.

Introduction to Benzoxazoles as Tyrosinase Inhibitors

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis.[1] Its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[2] Benzoxazole and its derivatives have emerged as a promising class of tyrosinase inhibitors due to their structural similarity to known inhibitors and their amenability to chemical modification to enhance potency and specificity.[3][4] Notably, compounds featuring a 2-phenylbenzo[d]oxazole scaffold have demonstrated potent inhibition of mushroom and cellular tyrosinase, surpassing the efficacy of the well-known inhibitor, kojic acid.[3][4]

Quantitative Data Summary

The inhibitory activities of various benzoxazole and related derivatives against mushroom tyrosinase are summarized below. These tables highlight the structure-activity relationships, where substitutions on the benzoxazole core significantly influence inhibitory potency.

Table 1: Mushroom Tyrosinase Inhibitory Activity of 2-Phenylbenzo[d]oxazole Derivatives [3]

Compound IDSubstitutionIC50 (µM) vs. L-tyrosine
Kojic Acid (Reference)14.33 ± 1.63
Compound 3 6-methyl, 2-(2,4-dihydroxyphenyl)0.51 ± 0.00
Compound 8 6-chloro, 2-(2,4-dihydroxyphenyl)2.22 ± 0.16
Compound 13 5-methyl, 2-(2,4-dihydroxyphenyl)3.50 ± 0.07

Table 2: Mushroom Tyrosinase Inhibitory Activity of Benzimidazothiazolone Derivatives [5]

Compound IDSubstitutionIC50 (µM)
Kojic Acid (Reference)18.27 ± 0.89
Compound 1 (Z)-2-(4-hydroxybenzylidene)3.70 ± 0.51
Compound 2 (Z)-2-(3,4-dihydroxybenzylidene)3.05 ± 0.95
Compound 3 (Z)-2-(2,4-dihydroxybenzylidene)5.00 ± 0.38

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway

The diagram below illustrates the general signaling cascade leading to melanin production, which is the target for tyrosinase inhibitors.

Melanogenesis_Pathway Stimuli α-MSH / IBMX PKA PKA Stimuli->PKA activates CREB p-CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene TRP1_Gene TRP-1 Gene MITF->TRP1_Gene TRP2_Gene TRP-2 Gene MITF->TRP2_Gene Tyrosinase_Enzyme Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase_Enzyme transcription & translation Melanin Melanin Tyrosinase_Enzyme->Melanin catalyzes Inhibitor Benzoxazole Derivative Inhibitor->Tyrosinase_Enzyme inhibits

Melanogenesis signaling cascade and point of inhibition.
Experimental Workflow: Tyrosinase Inhibition Assays

The following diagram outlines the typical workflow for evaluating a compound's tyrosinase inhibitory potential, from in vitro enzyme assays to cellular and in vivo models.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Model Mushroom_Assay Mushroom Tyrosinase Activity Assay Kinetic_Study Enzyme Kinetic Studies (Lineweaver-Burk) Mushroom_Assay->Kinetic_Study Viability Cell Viability Assay (e.g., MTT on B16F10 cells) Mushroom_Assay->Viability Melanin_Content Melanin Content Assay Viability->Melanin_Content Cellular_Tyrosinase Cellular Tyrosinase Activity Assay Melanin_Content->Cellular_Tyrosinase Zebrafish Zebrafish Depigmentation Assay Cellular_Tyrosinase->Zebrafish

Workflow for evaluating tyrosinase inhibitors.

Experimental Protocols

Protocol 1: Mushroom Tyrosinase Activity Assay

This assay is a primary screening method to determine the direct inhibitory effect of a compound on tyrosinase.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-tyrosine or L-DOPA (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 500 U/mL) to each well.

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-tyrosine or L-DOPA solution (e.g., 2.5 mM).

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes) to monitor the formation of dopachrome.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: B16F10 Cellular Melanin Content Assay

This assay quantifies the effect of the test compound on melanin production in a cellular context.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to stimulate melanogenesis

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound in the presence of a melanogenesis stimulator (e.g., 1 µM α-MSH and 200 µM IBMX).[5]

  • Incubate the cells for 48-72 hours.

  • After incubation, wash the cells with PBS.

  • Lyse the cells by adding 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).

Protocol 3: Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed reduction in melanin is not due to cytotoxicity.

Materials:

  • B16F10 cells

  • DMEM with FBS and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 96-well plate as described in Protocol 2.

  • Treat the cells with the same concentrations of the test compound used in the melanin content assay.

  • Incubate for the same duration (48-72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Conclusion and Future Directions

While direct evidence for the tyrosinase inhibitory activity of this compound is currently unavailable in the scientific literature, the broader class of 2-substituted benzoxazoles represents a highly promising scaffold for the development of novel and potent tyrosinase inhibitors. The data and protocols presented here for active analogues provide a robust starting point for researchers. Future investigations should focus on the synthesis and evaluation of this compound using the outlined experimental workflows. Key areas of investigation will include determining its IC50 value, understanding its mechanism of inhibition through kinetic studies, and assessing its efficacy and safety in cellular and in vivo models. Such studies will be crucial in determining if this compound can be a viable candidate for applications in dermatology and cosmetology.

References

Application Notes and Protocols for Benzoxazole Ring Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent experimental procedures for the synthesis of the benzoxazole (B165842) ring, a crucial scaffold in medicinal chemistry and materials science.[1][2] Detailed protocols for key methodologies are presented, alongside comparative data to aid in the selection of the most suitable synthetic route.

Introduction

The benzoxazole moiety, a bicyclic system composed of a fused benzene (B151609) and oxazole (B20620) ring, is a cornerstone in the development of a wide range of pharmacologically active agents and functional materials.[1][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[4][5] The synthesis of this privileged scaffold is, therefore, of significant interest. Traditional methods often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives at high temperatures.[4][6] However, contemporary organic synthesis has seen the advent of more efficient, milder, and environmentally benign protocols, including metal-catalyzed cross-couplings, one-pot reactions, and microwave-assisted syntheses.[7][8][9]

General Reaction Mechanism

The most common pathway for benzoxazole synthesis involves the condensation of a 2-aminophenol (B121084) with a carbonyl compound, such as an aldehyde or a carboxylic acid derivative. The reaction generally proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic benzoxazole ring.[6]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aminophenol 2-Aminophenol schiff_base Schiff Base Intermediate aminophenol->schiff_base Condensation (-H2O) aldehyde Aldehyde (R-CHO) aldehyde->schiff_base cyclized_intermediate Cyclized Intermediate (Benzoxazoline) schiff_base->cyclized_intermediate Intramolecular Cyclization benzoxazole 2-Substituted Benzoxazole cyclized_intermediate->benzoxazole Oxidation/ Dehydration (-H2)

Caption: General mechanism for benzoxazole synthesis.

Comparative Data of Synthetic Protocols

The following tables summarize quantitative data for various benzoxazole cyclization methods, allowing for easy comparison of their efficiency and reaction conditions.

Table 1: Condensation of 2-Aminophenols with Aldehydes

Catalyst/PromoterOxidantSolventTemperature (°C)TimeYield (%)Reference
Iodine (I₂)-Solvent-free (Microwave)-2-5 min85-95[10][11]
[SMNP@GLP][Cl]-PdO₂DMF8018 h83-95[6]
Ni(II) complex-DMF803-4 h87-94[6]
Fluorophosphoric acid-EthanolRoom Temp.2.4 hHigh[6]
LAIL@MNP-Solvent-free (Ultrasound)7030 minup to 90[12]
Brønsted acidic ionic liquid gel-Solvent-free1305 h85-98[6][13]
Samarium triflate-Water--High[8]

Table 2: Condensation of 2-Aminophenols with Carboxylic Acids & Derivatives

ReagentCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference
Carboxylic AcidMethanesulfonic acid---Excellent[14]
Carboxylic AcidLawesson's reagent (Microwave)Solvent-free--Good[8][15]
Acyl ChlorideMCM-41Solvent-free--High[4]
Benzoyl ChlorideHf-BTC (Microwave)Solvent-free12015 min30-85[6]
Tertiary AmideTf₂O, 2-FluoropyridineDCMRoom Temp.5 hModerate to Excellent[5]

Table 3: Metal-Catalyzed Intramolecular Cyclization

SubstrateCatalystLigandBaseSolventTemperature (°C)TimeYield (%)Reference
o-HaloanilideCuI1,10-phenanthrolineCs₂CO₃-95-21015 min - 24 hGood[8][16]
AlkynoneCopper catalyst-----Good[17]
o-Aminophenol & Aryl BromidePalladium-----Good[18][19]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from 2-Aminophenol and Aldehyde using Iodine

This protocol describes a rapid, solvent-free method for the synthesis of 2-substituted benzoxazoles.[10][11]

Materials:

  • 2-Aminophenol (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Molecular iodine (0.5 mmol)

  • Microwave synthesizer

  • Teflon® vessel (~20 mL)

  • Silica (B1680970) gel for chromatography

  • Petroleum ether and ethyl acetate (B1210297)

Procedure:

  • In a Teflon® vessel, combine 2-aminophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of molecular iodine (0.5 mmol).

  • Place the vessel in the microwave synthesizer and irradiate for the time specified in Table 1 (typically 2-5 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product directly by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to afford the pure 2-substituted benzoxazole.

G start Start mix Mix Reactants: 2-Aminophenol Aldehyde Iodine start->mix microwave Microwave Irradiation (2-5 min) mix->microwave monitor Monitor by TLC microwave->monitor cool Cool to RT monitor->cool Reaction Complete purify Purify by Column Chromatography cool->purify end End purify->end

Caption: Experimental workflow for Protocol 1.

Protocol 2: One-Pot Synthesis from 2-Aminophenol and Carboxylic Acid using Methanesulfonic Acid

This protocol details a convenient one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids.[14]

Materials:

  • 2-Aminophenol (1 equivalent)

  • Carboxylic acid (1 equivalent)

  • Thionyl chloride (SOCl₂)

  • Methanesulfonic acid (catalytic amount)

  • Appropriate solvent (e.g., toluene)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid in a suitable solvent, add thionyl chloride dropwise at 0 °C to generate the acid chloride in situ. Stir for 1-2 hours at room temperature.

  • Add 2-aminophenol to the reaction mixture, followed by a catalytic amount of methanesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-substituted benzoxazole.

Protocol 3: Copper-Catalyzed Intramolecular Cyclization of o-Haloanilides

This protocol is based on a domino acylation-annulation reaction.[8][16]

Materials:

  • 2-Bromoaniline (1 equivalent)

  • Acyl chloride (1.1 equivalents)

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃, 2 equivalents)

  • Solvent (e.g., dioxane)

  • Microwave reactor or conventional heating setup

Procedure:

  • In a microwave reactor vial, combine 2-bromoaniline, CuI, 1,10-phenanthroline, and Cs₂CO₃ in the solvent.

  • Add the acyl chloride to the mixture.

  • Seal the vial and heat in the microwave reactor at the specified temperature and time (e.g., 210 °C for 15 minutes) or heat conventionally (e.g., 95 °C for 24 hours).

  • After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the 2-substituted benzoxazole.

Conclusion

The synthesis of the benzoxazole ring can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and the scale of the reaction. Newer methodologies, particularly those employing microwave irradiation and one-pot procedures, offer significant improvements in terms of reaction times, yields, and environmental impact.[7][9][10][11][14][15][20][21][22] The protocols and data provided herein serve as a valuable resource for researchers in the design and execution of efficient benzoxazole syntheses.

References

Application Notes and Protocols: Purification of Crude 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 2-Methylbenzo[d]oxazol-6-ol, a key intermediate in the synthesis of various biologically active compounds. The following methods are based on established techniques for the purification of related benzoxazole (B165842) derivatives and are intended to serve as a guide for achieving high purity suitable for downstream applications.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This document outlines two primary methods for the purification of crude this compound: recrystallization and silica (B1680970) gel column chromatography.

Purification Techniques

The choice of purification method will depend on the nature and quantity of impurities present in the crude material, as well as the desired final purity.

1. Recrystallization: This technique is effective for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

2. Silica Gel Column Chromatography: This is a highly versatile and widely used method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is particularly useful for separating mixtures with multiple components or when impurities have similar solubility characteristics to the target compound.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table provides a representative expectation of purity levels based on purification methods for analogous compounds. Commercially available this compound is often cited with a purity of ≥98%[1].

Purification MethodStarting Purity (Assumed)Expected Final PurityTypical Solvents
Recrystallization85-95%>98%Ethanol (B145695), Ethyl Acetate
Column Chromatography70-90%>99%Petroleum Ether:Ethyl Acetate, Hexane:Ethyl Acetate

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for purifying crude this compound that is substantially pure (>85%).

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of absolute ethanol to the flask, just enough to wet the solid.

  • Gently heat the mixture with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of purified this compound will begin to form.

  • To maximize crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

This protocol is recommended for the purification of crude this compound containing significant impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum Ether (or Hexane)

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 20:1 petroleum ether:ethyl acetate) or a more polar solvent like dichloromethane (B109758) if solubility is an issue, and then adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin the elution with a non-polar solvent system, such as 20:1 petroleum ether:ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient Elution (Optional): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Cool Solution Slowly to Room Temperature A->B C Induce Further Crystallization in Ice Bath B->C D Collect Crystals by Vacuum Filtration C->D E Wash Crystals with Cold Solvent D->E F Dry Purified Product E->F

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for 2-Methylbenzo[d]oxazol-6-ol in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[d]oxazol-6-ol is a key heterocyclic building block utilized in the synthesis of various biologically active compounds. Its derivatives have garnered significant interest in drug discovery, particularly as potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for designing and developing assays based on derivatives of this compound, with a primary focus on their application as monoamine oxidase (MAO) inhibitors for the potential treatment of neuropsychiatric and neurodegenerative disorders.[1] Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that metabolize monoamine neurotransmitters and are established drug targets.[1]

Application: Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have been shown to be potent inhibitors of both MAO-A and MAO-B.[1] This makes them valuable lead compounds for the development of therapeutics for conditions such as depression and Parkinson's disease.[1] The following sections detail the synthesis of these derivatives, their inhibitory activities, and the protocol for assessing their potency.

Synthesis of this compound Derivatives

The synthesis of various 6-substituted benzyloxy-2-methylbenzo[d]oxazole derivatives originates from this compound. The general synthetic scheme involves the reaction of this compound with an appropriate substituted benzyl (B1604629) bromide in the presence of a base.

Synthesis_Workflow reagent1 This compound conditions DMF, K2CO3 Room Temperature, 24h reagent1->conditions reagent2 Substituted Benzyl Bromide reagent2->conditions product 6-(Substituted benzyloxy)- 2-methylbenzo[d]oxazole Derivative conditions->product

Synthetic workflow for 2-methylbenzo[d]oxazole derivatives.

Quantitative Data: In Vitro Inhibition of Human MAO-A and MAO-B

The following table summarizes the inhibitory activities (IC50 values) of a series of 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B.[1] Lower IC50 values indicate higher potency.

Compound IDR-Group (Substitution on Benzyl Ring)MAO-A IC50 (µM)MAO-B IC50 (µM)
1a H> 100.0150
1b 4-F> 100.0053
1c 4-Cl1.330.0040
1d 4-Br0.9800.0023
1e 4-CH3> 100.0084
1f 4-NO20.8210.0044
2a H> 100.0120
2b 4-F2.170.0061
2c 4-Cl0.6700.0048
2d 4-Br0.7500.0038
2e 4-CH30.5920.0033
2f 4-NO21.250.0055
2g 3-CH31.500.0071

Data sourced from a study on 2-methylbenzo[d]oxazole derivatives as MAO inhibitors.[1]

Experimental Protocols

General Synthesis of 6-(Benzyloxy)-2-methylbenzo[d]oxazole Derivatives

This protocol describes the general method for synthesizing the derivatives listed in the data table above.

Materials:

  • This compound

  • Appropriate substituted benzyl bromide

  • Anhydrous potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Ethyl acetate (B1210297)

  • n-Hexane

  • Round bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (3.35 mmol) in DMF (10 mL) in a round bottom flask.

  • Add the appropriate substituted benzyl bromide (4.54 mmol) to the solution.

  • Add anhydrous potassium carbonate (6.05 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After completion of the reaction, add 50 mL of ethanol to the mixture.

  • Evaporate the solvent under reduced pressure.

  • Add ethyl acetate to the residue to dissolve the crude product.

  • Allow the solution to recrystallize.

  • Filter the crystals and wash with n-hexane.

  • Air dry the purified crystals.

In Vitro Fluorometric MAO Inhibition Assay

This protocol is for determining the IC50 values of test compounds against MAO-A and MAO-B. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine (B1673886) or tyramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds (derivatives of this compound)

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

    • Prepare a working solution of the MAO enzyme (MAO-A or MAO-B) in assay buffer.

    • Prepare a detection cocktail containing the MAO substrate, fluorescent probe, and HRP in assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 10 µL) of the serially diluted test compounds or controls to the wells of the 96-well plate.

    • Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).

    • Add the MAO enzyme working solution (e.g., 50 µL) to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the detection cocktail (e.g., 40 µL) to all wells.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or in kinetic mode.

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds and controls add_compounds Add compounds/controls to 96-well plate prep_compounds->add_compounds prep_enzyme Prepare MAO enzyme working solution add_enzyme Add MAO enzyme prep_enzyme->add_enzyme prep_detection Prepare detection cocktail (substrate, probe, HRP) add_detection Initiate reaction with detection cocktail prep_detection->add_detection add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_detection incubate Incubate at 37°C add_detection->incubate measure_fluorescence Measure fluorescence incubate->measure_fluorescence calc_inhibition Calculate % inhibition measure_fluorescence->calc_inhibition plot_data Plot dose-response curve calc_inhibition->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Workflow for the in vitro fluorometric MAO inhibition assay.

Signaling Pathway Context

MAO enzymes play a critical role in the degradation of monoamine neurotransmitters in the synaptic cleft and within neurons. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters, which can alleviate symptoms of depression and neurodegenerative diseases.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) vesicle Synaptic Vesicle neurotransmitter->vesicle packaging mao Monoamine Oxidase (MAO) (on mitochondrial membrane) neurotransmitter->mao degradation neurotransmitter_cleft Neurotransmitters vesicle->neurotransmitter_cleft release reuptake Reuptake Transporter reuptake->neurotransmitter metabolites Inactive Metabolites + H₂O₂ (Oxidative Stress) mao->metabolites inhibitor This compound Derivative (Inhibitor) inhibitor->mao inhibition neurotransmitter_cleft->reuptake reuptake receptor Postsynaptic Receptors neurotransmitter_cleft->receptor binding signal Signal Transduction receptor->signal

Role of MAO in neurotransmitter degradation and its inhibition.

References

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel antifungal agents derived from the scaffold 2-Methylbenzo[d]oxazol-6-ol. This document outlines a strategic approach to synthesizing a library of derivatives and assessing their antifungal efficacy. The protocols provided are based on established chemical methodologies and standard biological assays.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. Benzoxazole (B165842) derivatives are a class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including antifungal properties.[1][2][3] The core structure of this compound offers a versatile platform for chemical modification to explore structure-activity relationships (SAR) and identify potent antifungal candidates. This document details the synthetic derivatization of the hydroxyl group of this compound and the subsequent evaluation of the synthesized compounds against pathogenic fungi.

Data Presentation

The following table summarizes hypothetical but representative antifungal activity data for a series of synthesized derivatives of this compound. Minimum Inhibitory Concentration (MIC) is a key metric for antifungal potency, with lower values indicating greater efficacy. Data is presented for common fungal pathogens.

Compound IDR GroupYield (%)MIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. C. kruseiMIC (µg/mL) vs. A. fumigatus
MBO-01 -H (starting material)->128>128>128
MBO-02 -CH₂-(4-fluorophenyl)8531.2515.662.5
MBO-03 -CH₂-(2,4-dichlorophenyl)8815.67.831.25
MBO-04 -CH₂-(4-nitrophenyl)927.83.915.6
MBO-05 -CH₂-(naphthalen-2-yl)7931.2515.631.25
Fluconazole --1-864-128Not active
Amphotericin B --0.25-10.5-20.25-1

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-(alkoxy)benzo[d]oxazole Derivatives (MBO-02 to MBO-05)

This protocol describes the O-alkylation of this compound to introduce various substituted benzyl (B1604629) groups, a common strategy to enhance biological activity.

Materials:

  • This compound

  • Substituted benzyl halide (e.g., 4-fluorobenzyl bromide, 2,4-dichlorobenzyl chloride, 4-nitrobenzyl bromide, 2-(bromomethyl)naphthalene)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the respective substituted benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired ether derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.125 to 128 µg/mL.

  • Add the fungal inoculum to each well containing the diluted compound.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% depending on the fungus and drug) compared to the growth control.[6]

  • Determine the growth inhibition visually or by measuring the optical density at a specific wavelength.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_testing Antifungal Evaluation Start This compound Reaction O-alkylation with Substituted Benzyl Halide Start->Reaction Purification Column Chromatography Reaction->Purification Product Novel Derivatives Purification->Product Screening Broth Microdilution Assay Product->Screening MIC MIC Determination Screening->MIC Data Antifungal Activity Data MIC->Data

Caption: Experimental workflow for synthesis and antifungal testing.

Signaling_Pathway cluster_cell Fungal Cell Compound Benzoxazole Derivative Membrane Plasma Membrane Compound->Membrane Penetration Target Potential Target (e.g., HSP90, Aldehyde Dehydrogenase) Membrane->Target Pathway Essential Cellular Pathway (e.g., Cell Wall Integrity, Ergosterol Biosynthesis) Target->Pathway Disruption Inhibition Inhibition Target->Inhibition Death Fungal Cell Death Pathway->Death Inhibition->Pathway

Caption: Postulated mechanism of action for benzoxazole antifungals.[1][7]

References

Protocol for O-Demethylation of Substituted Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the O-demethylation of substituted benzoxazole (B165842) compounds, a crucial transformation in the synthesis of biologically active molecules and pharmaceutical intermediates. The following sections detail common reagents and methodologies, offering guidance on reaction setup, execution, and work-up procedures.

Introduction

The O-demethylation of methoxy-substituted benzoxazoles to their corresponding hydroxy derivatives is a key step in the synthesis of many compounds with significant pharmacological activity.[1] The hydroxyl group can serve as a handle for further functionalization or be essential for biological activity. Common reagents for this transformation include boron tribromide (BBr₃), hydrobromic acid (HBr), and pyridinium (B92312) hydrochloride.[2][3][4] The choice of reagent and conditions often depends on the nature of the substituents on the benzoxazole ring and the desired selectivity.

Reagents and General Considerations

Successful O-demethylation requires careful consideration of the substrate's reactivity and the choice of reagents.

  • Boron Tribromide (BBr₃): A powerful Lewis acid that is highly effective for cleaving aryl methyl ethers.[2][3][5][6] It is often used in chlorinated solvents like dichloromethane (B109758) (DCM) at low temperatures to control its reactivity.[2][5]

  • Hydrobromic Acid (HBr): A strong Brønsted acid that can effect demethylation, typically at elevated temperatures.[2][3] It is often used in acetic acid or as an aqueous solution.

  • Pyridinium Hydrochloride: A milder reagent that requires high temperatures, often performed neat in a melt.[7][8][9][10] It can be advantageous for substrates sensitive to strong acids.[7]

Experimental Protocols

The following are generalized protocols for the O-demethylation of substituted benzoxazoles. Researchers should optimize these conditions for their specific substrates.

Protocol 1: O-Demethylation using Boron Tribromide (BBr₃)

This protocol is suitable for a wide range of methoxy-substituted benzoxazoles.

Materials:

  • Substituted methoxy-benzoxazole (B3050494)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) solution (e.g., 1 M in DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath and/or dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the substituted methoxy-benzoxazole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.

  • Slowly add the BBr₃ solution (1.1 to 3 equivalents per methoxy (B1213986) group) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time, or gradually warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then pour it into a separatory funnel containing water or saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: O-Demethylation using Hydrobromic Acid (HBr)

This method is a more classical approach and is effective for many substrates.

Materials:

  • Substituted methoxy-benzoxazole

  • Hydrobromic acid (48% aqueous solution or HBr in acetic acid)

  • Acetic acid (optional, as a co-solvent)

  • Water

  • Ethyl acetate (B1210297) or other suitable organic solvent for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted methoxy-benzoxazole.

  • Add 48% aqueous HBr or a solution of HBr in acetic acid. Acetic acid can be used as a co-solvent if the substrate is not soluble in the HBr solution.[2]

  • Heat the reaction mixture to reflux (typically 100-130 °C) and maintain for several hours, monitoring the reaction by TLC or LC-MS.[2]

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

  • Neutralize the solution by the slow addition of a saturated NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: O-Demethylation using Pyridinium Hydrochloride

This protocol is useful for substrates that may be sensitive to harsher acidic conditions.

Materials:

  • Substituted methoxy-benzoxazole

  • Pyridinium hydrochloride

  • Round-bottom flask

  • Heating mantle or oil bath with a high-temperature controller

  • Magnetic stirrer

  • Water

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, mix the substituted methoxy-benzoxazole with an excess of pyridinium hydrochloride (typically 3-5 equivalents).

  • Heat the mixture in an oil bath to a temperature where the pyridinium hydrochloride melts and the reaction proceeds (typically 180-220 °C).[7]

  • Stir the molten mixture for the required time, monitoring the reaction by TLC or LC-MS if possible (quenching a small aliquot for analysis).

  • After the reaction is complete, cool the mixture until it solidifies.

  • Dissolve the solid residue in water and acidify with dilute HCl.

  • Extract the aqueous solution with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Methoxyphenylbutyric acidPyridinium HClNeat1803High[8][9][10]
General Aryl Methyl EthersBBr₃DCM-78 to RT1-2479-95[5]
General Aryl Methyl Ethers47% HBrAcetic Acid100-1303-16~86[2]
3,5-Dimethoxybenzoic acidEthylene glycol, KOHNeat120-180--[11]
2,3,4-tri-O-methyl pyranoses(PPh₃)₂IrH₄SiEt₃CH₂Cl₂231High[12]

Visualizations

Experimental Workflow for O-Demethylation

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Substrate in Anhydrous Solvent reagent Add Demethylating Reagent at Low Temp. start->reagent stir Stir at Controlled Temperature reagent->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify reaction_mechanism cluster_step1 Step 1: Lewis Acid Adduct Formation cluster_step2 Step 2: Nucleophilic Attack by Bromide cluster_step3 Step 3: Hydrolysis Ar-O-CH3 Ar-O-CH3 Adduct Ar-O+(CH3)-B-Br3 Ar-O-CH3->Adduct + BBr3 BBr3 BBr3 Adduct2 Ar-O+(CH3)-B-Br3 Products1 Ar-O-BBr2 + CH3Br Adduct2->Products1 SN2 attack Ar-O-BBr2 Ar-O-BBr2 FinalProduct Ar-OH + B(OH)3 + 2HBr Ar-O-BBr2->FinalProduct + 3H2O H2O H2O

References

Application Notes & Protocols: High-Performance Liquid Chromatography for 2-Methylbenzo[d]oxazol-6-ol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzo[d]oxazol-6-ol is a heterocyclic organic compound belonging to the benzoxazole (B165842) family. Molecules within this class are of significant interest in pharmaceutical research due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. Accurate and reliable quantitative analysis of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

Data Presentation: Chromatographic Parameters for Benzoxazole Derivatives

The following table summarizes typical HPLC conditions used for the analysis of various benzoxazole and related heterocyclic compounds. These parameters can serve as a foundation for developing a specific method for this compound.

ParameterTypical Conditions for Related Compounds
Stationary Phase (Column) C18 (e.g., 4.6 x 150 mm, 5 µm) or C8
Mobile Phase Acetonitrile (B52724) and Water (with or without acid modifier like formic acid or phosphoric acid) or Methanol (B129727) and Water
Elution Mode Isocratic or Gradient
Flow Rate 0.8 - 1.2 mL/min
Detection Wavelength (UV) 230 - 280 nm
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL

Experimental Protocol: A General Approach for HPLC Analysis of this compound

This protocol describes a general reverse-phase HPLC (RP-HPLC) method suitable for the analysis of this compound. Method validation (including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)) is essential before routine use.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (optional, for mobile phase modification)

  • Sample diluent (e.g., a mixture of mobile phase components)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

3. Preparation of Solutions

  • Mobile Phase Preparation (Example):

    • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • If required, add a small amount of formic acid to the aqueous component (e.g., 0.1%) to improve peak shape and resolution.

    • Degas the mobile phase using an appropriate method (e.g., sonication or online degasser).

  • Standard Stock Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve a range of concentrations suitable for creating a calibration curve.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the sample diluent to an expected concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Chromatographic Conditions (Starting Point)

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan for optimal absorbance between 230-280 nm; initially set at 254 nm.

  • Injection Volume: 10 µL

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation stock Standard Stock Solution prep->stock sample_prep Sample Preparation prep->sample_prep working Working Standards stock->working injection Injection working->injection sample_prep->injection hplc_analysis HPLC Analysis equilibration System Equilibration hplc_analysis->equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection data_processing Data Processing detection->data_processing calibration Calibration Curve Construction data_processing->calibration quantification Quantification data_processing->quantification calibration->quantification report Report quantification->report

Caption: General workflow for the HPLC analysis of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methylbenzo[d]oxazol-6-ol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My overall yield of this compound is significantly lower than expected. What are the common causes and how can I address them?

A1: Low yields can stem from several factors throughout the experimental process. Here are the most common issues and their solutions:

  • Incomplete Reaction: The cyclization reaction may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (e.g., 4-hydroxy-2-aminophenol) is still present, consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: The formation of unwanted byproducts is a primary cause of low yields. A common side reaction is the formation of a diacetylated intermediate instead of the desired cyclized product. Using a controlled amount of the acetylating agent (e.g., acetic anhydride) can minimize this.

  • Suboptimal Reaction Conditions: The choice of solvent and catalyst can dramatically impact yield. While acetic acid is a common solvent, exploring other high-boiling point polar aprotic solvents might be beneficial. The use of a mild acid or base catalyst can also promote cyclization.

  • Product Degradation: The product, this compound, might be sensitive to high temperatures or prolonged reaction times. It is crucial to find a balance between reaction completion and potential degradation.

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps. Ensure proper phase separation during extraction and choose an appropriate solvent system for chromatography or recrystallization to minimize losses.

Q2: I am observing a major impurity in my final product. What could it be and how can I prevent its formation?

A2: A likely impurity is the N,O-diacetylated aminophenol. This occurs when both the amino and the phenolic hydroxyl groups of the starting material are acetylated without subsequent cyclization. To minimize its formation, consider the following:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of acetic anhydride (B1165640). A large excess will favor diacetylation.

  • Stepwise Addition: Add the acetic anhydride slowly to the reaction mixture at a controlled temperature. This can favor the initial N-acetylation, which is typically faster, followed by cyclization.

  • Reaction Temperature: Higher temperatures generally favor the cyclization step over diacetylation.

Q3: What is the recommended purification method for this compound?

A3: The optimal purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: If the crude product is relatively pure, recrystallization is an effective method. Solvents like ethanol, methanol, or ethyl acetate (B1210297)/hexane mixtures can be good starting points.[1]

  • Column Chromatography: For mixtures with multiple impurities or impurities with similar polarity to the product, silica (B1680970) gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate solvent system is often effective.[2][3]

Q4: How critical is the purity of the starting 4-hydroxy-2-aminophenol?

A4: The purity of the starting material is critical. Impurities in the 4-hydroxy-2-aminophenol can lead to the formation of undesired side products that may be difficult to separate from the final product. It is advisable to use a high-purity starting material or purify it before use, for instance, by treating it with decolorizing charcoal (Norit).[1]

Data on Reaction Condition Optimization

The yield of benzoxazole (B165842) synthesis is highly dependent on the reaction conditions. The following table summarizes the impact of various parameters on yield, based on general benzoxazole synthesis literature.

ParameterCondition AYield (%)Condition BYield (%)Key Takeaway
Catalyst None40-50Lewis Acid (e.g., BF₃·Et₂O)70-85[2]A Lewis acid catalyst can significantly improve the rate and yield of the cyclization reaction.
Solvent Acetic Acid60-70DMF85-95[4]High-boiling aprotic solvents can lead to higher yields.
Temperature 80 °C55-65120 °C80-90[5]Higher temperatures generally favor the cyclization reaction, but monitor for product degradation.
Reaction Time 4 hours60-7012 hours>90[3]Longer reaction times can drive the reaction to completion, but should be optimized by monitoring with TLC.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-hydroxy-2-aminophenol and acetic anhydride.

Materials:

  • 4-hydroxy-2-aminophenol

  • Acetic anhydride

  • Glacial acetic acid (or DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round bottom flask, dissolve 4-hydroxy-2-aminophenol (1 equivalent) in glacial acetic acid.

  • Add acetic anhydride (1.1 equivalents) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (around 120 °C) and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

Visual Guides

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R1 4-hydroxy-2-aminophenol I1 N-acetylated intermediate R1->I1 + Acetic Anhydride R2 Acetic Anhydride R2->I1 P1 This compound I1->P1 Cyclization (-H₂O)

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Reaction Monitor reaction by TLC Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Extend_Time Increase reaction time/temp Incomplete_Reaction->Extend_Time Yes Check_Purity Check starting material purity Incomplete_Reaction->Check_Purity No End Yield Improved Extend_Time->End Impure_Start Impure? Check_Purity->Impure_Start Purify_Start Purify starting material Impure_Start->Purify_Start Yes Check_Side_Products Analyze side products Impure_Start->Check_Side_Products No Purify_Start->End Side_Products_Present Side products present? Check_Side_Products->Side_Products_Present Optimize_Conditions Optimize stoichiometry/conditions Side_Products_Present->Optimize_Conditions Yes Side_Products_Present->End No Optimize_Conditions->End

Caption: Troubleshooting low yield issues.

Parameter Interrelationships

Parameter_Relationships Yield Yield Temperature Temperature Temperature->Yield affects rate & side reactions Time Time Temperature->Time Time->Yield affects completion Catalyst Catalyst Catalyst->Yield increases rate Catalyst->Temperature Purity Purity Purity->Yield affects side reactions

Caption: Interrelation of experimental parameters.

References

Technical Support Center: Purification of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methylbenzo[d]oxazol-6-ol.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My purified this compound is discolored (e.g., brown, pink, or purple). What is the likely cause and how can I fix it?

A1: Discoloration, particularly a pinkish or brownish hue, is a common issue when working with phenolic compounds like this compound. This is often due to the oxidation of the hydroxyl group.

Troubleshooting Steps:

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your purification solvents by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Charcoal Treatment: Activated charcoal can be effective in removing colored impurities. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate), add a small amount of activated charcoal, heat gently, and then filter through celite to remove the charcoal.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like sodium bisulfite or ascorbic acid during workup or purification can help prevent oxidation.

Q2: I am getting a low yield after recrystallization. How can I improve the recovery of my product?

A2: Low recovery during recrystallization is a frequent challenge. This can be attributed to several factors, including the choice of solvent, the volume of solvent used, and the cooling process.

Troubleshooting Steps:

  • Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, consider solvent systems like ethanol (B145695), acetone/acetonitrile, or ethyl acetate (B1210297)/hexane.[1] Perform small-scale solubility tests to find the optimal solvent or solvent pair.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery. Rapid cooling can lead to the formation of small, impure crystals or oils.

  • Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the mother liquor and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent or when the solution is supersaturated.

Troubleshooting Steps:

  • Change the Solvent System: Try a lower boiling point solvent or a different solvent pair.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled solution to provide a nucleation site for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. This can create microscopic scratches that serve as nucleation points.

  • Lower the Temperature: Ensure the solution is cooled sufficiently.

Q4: After column chromatography, my fractions are still impure. How can I improve the separation?

A4: Co-elution of impurities is a common problem in column chromatography. The key to good separation is selecting the appropriate stationary and mobile phases.

Troubleshooting Steps:

  • Optimize the Eluent System: The polarity of the eluent is critical. For benzoxazole (B165842) derivatives, mixtures of non-polar solvents like hexanes or petroleum ether with a more polar solvent like ethyl acetate are commonly used.

    • Start with a low polarity eluent and gradually increase the polarity (gradient elution).

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities (aim for a product Rf of 0.2-0.4).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica (B1680970) gel before loading it onto the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.

  • Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.

Q5: What are the likely impurities in my this compound sample?

A5: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime with phosphorus trichloride.[2]

Potential Impurities:

  • Starting Materials: Unreacted (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime.

  • Side Products: Products from incomplete cyclization or side reactions.

  • Solvents: Residual solvents from the reaction or purification steps.

  • Reagents: Residual phosphorus-containing byproducts.

Data Presentation

Table 1: Typical Recovery and Purity Improvement for Purification Methods

Purification MethodTypical Recovery Range (%)Expected Purity ImprovementKey Considerations
Single Solvent Recrystallization60 - 85Moderate to HighDependent on solubility profile. Good for removing less soluble/more soluble impurities.
Mixed Solvent Recrystallization50 - 80HighRequires careful optimization of solvent ratios.
Column Chromatography40 - 70Very HighCan separate closely related impurities. More time and solvent intensive.
Charcoal Treatment90 - 95 (of the material being treated)Removes Colored ImpuritiesUse sparingly to avoid adsorption of the desired product.

Note: These are general ranges and the actual values will depend on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a 9:1 mixture of hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

TroubleshootingWorkflow start Start: Impure this compound is_colored Is the product colored? start->is_colored charcoal_treatment Perform charcoal treatment is_colored->charcoal_treatment Yes recrystallization Attempt Recrystallization is_colored->recrystallization No charcoal_treatment->recrystallization oiling_out Did it 'oil out'? recrystallization->oiling_out change_solvent Change solvent system / Use seeding or scratching oiling_out->change_solvent Yes low_yield Was the yield low? oiling_out->low_yield No change_solvent->recrystallization optimize_recrystallization Optimize solvent volume and cooling rate low_yield->optimize_recrystallization Yes still_impure Is the product still impure? low_yield->still_impure No optimize_recrystallization->recrystallization column_chromatography Perform Column Chromatography still_impure->column_chromatography Yes end_product Pure Product still_impure->end_product No column_chromatography->end_product

Caption: Troubleshooting workflow for the purification of this compound.

ImpurityRelationship cluster_impurities Potential Impurities cluster_challenges Purification Challenges synthesis Synthesis of this compound starting_material Unreacted Starting Material (e.g., (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime) synthesis->starting_material side_products Side Products (e.g., Incomplete cyclization) synthesis->side_products oxidation_products Oxidation Products (Colored impurities) synthesis->oxidation_products low_purity Low Purity starting_material->low_purity side_products->low_purity separation_difficulty Difficult Separation side_products->separation_difficulty oxidation_products->low_purity discoloration Discoloration oxidation_products->discoloration

Caption: Relationship between synthesis, impurities, and purification challenges.

References

Strategies to avoid byproducts in 2-Methylbenzo[d]oxazol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylbenzo[d]oxazol-6-ol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and minimize byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary reactants?

A1: The most prevalent and straightforward method for synthesizing this compound is the condensation and subsequent cyclization of a substituted 2-aminophenol (B121084) with an acetylating agent. The key starting material is 2,4-dihydroxyaniline (4-aminobenzene-1,3-diol), which reacts with acetic anhydride (B1165640). The reaction typically proceeds in two stages: initial N-acylation of the amino group followed by a heat- or acid-catalyzed intramolecular cyclization to form the oxazole (B20620) ring.

Q2: What are the most common byproducts I should be aware of during the synthesis of this compound?

A2: The primary byproducts arise from incomplete reactions or side reactions involving the two nucleophilic groups (-NH2 and -OH) of the 2,4-dihydroxyaniline precursor. These include:

  • N-(2,4-dihydroxyphenyl)acetamide: The stable, uncyclized intermediate resulting from N-acylation without subsequent ring closure.

  • O-acylated Species: Acetylation of one or both hydroxyl groups can occur, leading to ester byproducts. Given that the amino group is generally a stronger nucleophile, O-acylation is often a minor pathway but can be promoted by certain conditions.[1][2][3]

  • Di- and Tri-acylated Products: Over-acetylation can lead to the formation of products where both the amino and hydroxyl groups are acylated.

  • Regioisomers: Depending on the precise starting material and reaction conditions, there is a potential for the formation of the isomeric 2-Methylbenzo[d]oxazol-4-ol if the cyclization occurs with the alternative hydroxyl group.

Q3: How can I confirm the presence of these byproducts in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is recommended. Thin-Layer Chromatography (TLC) can often show distinct spots for the product and major byproducts due to differences in polarity. For a more definitive identification, techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective. For instance, the N-acetyl intermediate will have a distinct NMR signal for the amide proton, which will be absent in the final cyclized product.

Troubleshooting Guide

Issue 1: Low yield of the desired this compound with a significant amount of uncyclized N-(2,4-dihydroxyphenyl)acetamide intermediate.

Potential Cause Recommended Solution Expected Outcome
Insufficient heating or reaction time for cyclization.After the initial acylation step, increase the reaction temperature or prolong the heating time. Refluxing in a high-boiling point solvent like toluene (B28343) or xylene, or using a dehydrating agent can facilitate the cyclization.Drive the equilibrium towards the cyclized product, increasing the yield of this compound.
Lack of an effective catalyst for the cyclization step.Introduce an acid catalyst such as polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), or a Lewis acid to promote the intramolecular condensation and dehydration.Accelerated cyclization rate and higher conversion of the intermediate to the final product.
Inappropriate solvent choice.Use a solvent that allows for azeotropic removal of water, the byproduct of cyclization. Toluene is a common choice for this purpose.Efficient removal of water shifts the reaction equilibrium towards the product, enhancing the yield.

Issue 2: Formation of significant O-acylated or di/tri-acylated byproducts.

Potential Cause Recommended Solution Expected Outcome
Reaction conditions are too harsh, or there is an excess of the acetylating agent.Reduce the stoichiometry of acetic anhydride to be closer to a 1:1 molar ratio with the 2,4-dihydroxyaniline. Perform the initial acylation at a lower temperature (e.g., 0-25°C) to favor the more nucleophilic amino group.[1]Minimized O-acylation and formation of multi-acylated byproducts, leading to a cleaner reaction profile.
Use of a strong base.Avoid strong bases that can deprotonate the phenolic hydroxyl groups, increasing their nucleophilicity. The reaction can often proceed without a base or with a mild, non-nucleophilic base.Reduced formation of ester byproducts.

Issue 3: Presence of the 2-Methylbenzo[d]oxazol-4-ol regioisomer.

| Potential Cause | Recommended Solution | Expected Outcome | | Thermodynamic vs. kinetic control issues. | The formation of regioisomers is highly dependent on the relative reactivity of the two hydroxyl groups. Lower reaction temperatures may favor the kinetically preferred product, while higher temperatures could lead to a mixture. Careful control of the cyclization temperature is crucial. | Enhanced regioselectivity towards the desired 6-ol isomer. | | Steric hindrance. | The hydroxyl group at the 4-position is ortho to the amino group, while the one at the 6-position is para. Cyclization involving the ortho hydroxyl group might be sterically hindered. Optimizing the catalyst and solvent system can help exploit these steric differences. | Increased yield of the desired regioisomer. |

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2,4-dihydroxyaniline hydrochloride

  • Acetic anhydride

  • Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA)

  • Sodium bicarbonate

  • Ethyl acetate (B1210297)

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • N-Acylation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 2,4-dihydroxyaniline hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the free base into ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the resulting 2,4-dihydroxyaniline in glacial acetic acid or an appropriate solvent.

    • Cool the solution to 0°C in an ice bath.

    • Add 1.1 equivalents of acetic anhydride dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Cyclization and Dehydration:

    • To the crude N-(2,4-dihydroxyphenyl)acetamide mixture, add a catalytic amount of PPA or p-TSA.

    • Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure this compound.

Visualizations

reaction_pathway cluster_start Starting Materials cluster_intermediate Intermediates & Byproducts cluster_product Final Products start_aminophenol 2,4-Dihydroxyaniline N_acetyl N-(2,4-dihydroxyphenyl)acetamide (Intermediate) start_aminophenol->N_acetyl N-Acylation (Major Pathway) O_acetyl O-Acylated Byproduct start_aminophenol->O_acetyl O-Acylation (Minor Pathway) start_anhydride Acetic Anhydride Di_acetyl Di-acylated Byproduct N_acetyl->Di_acetyl Further Acylation product This compound (Desired Product) N_acetyl->product Cyclization (Heat/Acid) isomer 2-Methylbenzo[d]oxazol-4-ol (Regioisomeric Byproduct) N_acetyl->isomer Alternative Cyclization

Caption: Reaction pathway for this compound synthesis.

troubleshooting_workflow start Low Yield of Desired Product? check_intermediate Is N-acetyl intermediate present? start->check_intermediate Analyze crude mixture (TLC, NMR) check_byproducts Are O-acetyl or di-acetyl byproducts observed? check_intermediate->check_byproducts No increase_temp Increase cyclization temperature/time or add acid catalyst. check_intermediate->increase_temp Yes reduce_anhydride Reduce acetic anhydride stoichiometry. Lower acylation temperature. check_byproducts->reduce_anhydride Yes optimize_purification Optimize purification (e.g., column chromatography). check_byproducts->optimize_purification No

Caption: Troubleshooting workflow for low product yield.

References

Optimizing reaction conditions for efficient benzoxazole formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzoxazole (B165842) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions for efficient benzoxazole formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of benzoxazoles, providing explanations and actionable solutions.

Q1: My benzoxazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in benzoxazole synthesis can arise from several factors. Here's a systematic guide to troubleshooting:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature. Some solvent-free reactions require temperatures as high as 130°C for several hours to achieve good yields.[1][2]

  • Sub-optimal Catalyst: The choice and amount of catalyst are critical.

    • Solution: If using a traditional Brønsted or Lewis acid with low activity, consider switching to a more efficient catalyst. Methanesulfonic acid has been shown to be highly effective for the one-pot synthesis from 2-aminophenol (B121084) and carboxylic acids.[3][4] Polyphosphoric acid (PPA) is also a common and effective catalyst, often used as both a catalyst and a solvent.[1][5] For certain reactions, metal catalysts (e.g., Palladium or Copper-based) or reusable ionic liquid gels can significantly improve yields.[1][2][6]

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target benzoxazole. A common side product is the Schiff base (imine) intermediate which may fail to cyclize.

    • Solution: Adjusting the reaction conditions can favor the desired cyclization. For reactions involving aldehydes, ensuring the removal of water formed during imine formation can drive the reaction towards the cyclized product. In some cases, an oxidizing agent is required for the final aromatization step.[7]

  • Starting Material Quality: Impurities in the 2-aminophenol or the carbonyl compound can interfere with the reaction. 2-aminophenols are susceptible to oxidation.

    • Solution: Use freshly purified starting materials. Store 2-aminophenol and other sensitive reagents under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

  • Reaction Temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation of reactants or products.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress. Some modern methods utilize microwave irradiation to achieve rapid heating and shorter reaction times.[1][7]

Q2: I am observing the formation of a significant amount of a Schiff base (imine) intermediate, but it is not converting to the benzoxazole. What should I do?

A2: The formation of a stable Schiff base intermediate without subsequent cyclization is a common hurdle. This typically indicates that the conditions are not suitable for the final ring-closing and aromatization steps.

  • Inadequate Catalyst: The catalyst may be effective for the initial condensation but not for the cyclization.

    • Solution: Ensure you are using an appropriate acid catalyst like PPA or methanesulfonic acid which facilitates both condensation and cyclization.[1][3]

  • Lack of Oxidant: The conversion of the intermediate dihydrobenzoxazole to the aromatic benzoxazole is an oxidation step.

    • Solution: If the reaction is performed under strictly inert conditions, the final oxidation step might be hindered. In such cases, introducing an oxidant may be necessary. For many syntheses starting from aldehydes, air (oxygen) can serve as the oxidant.[1] In other protocols, reagents like lead tetraacetate or manganese (III) acetate (B1210297) are explicitly added to effect the oxidative cyclization.[7][8]

Q3: How do I choose the right starting materials for my desired 2-substituted benzoxazole?

A3: The substituent at the 2-position of the benzoxazole is determined by the carbonyl-containing starting material.

  • To synthesize 2-alkyl or 2-aryl benzoxazoles: The most common method is the condensation of a 2-aminophenol with a corresponding carboxylic acid or aldehyde.[1][9] Using an acyl chloride is also a viable and often more reactive alternative.[3]

  • To synthesize 2-aminobenzoxazoles: This requires a different approach, often involving the reaction of a 2-aminophenol with a cyanating agent like cyanogen (B1215507) bromide or, for a less toxic alternative, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[8][10][11]

Q4: What are the best practices for purifying my final benzoxazole product?

A4: Purification is crucial to obtain a high-purity product.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove the catalyst and other water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and then removing the solvent under reduced pressure.[2]

  • Chromatography: Column chromatography on silica (B1680970) gel is a very common and effective method for purifying benzoxazoles. The choice of eluent (solvent system) will depend on the polarity of your specific benzoxazole derivative.[12]

  • Recrystallization: For solid products, recrystallization can be an excellent final purification step to obtain highly pure crystalline material. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, ethyl acetate, or mixtures of solvents like acetone (B3395972) and acetonitrile.[13][14]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different benzoxazole synthesis protocols, allowing for easy comparison.

Table 1: Synthesis of 2-Arylbenzoxazoles from 2-Aminophenol and Benzaldehyde (B42025)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Brønsted acidic ionic liquid gelSolvent-free130585-98[1][2]
Palladium complex (EG–G2–Pd)Ethanol50388[1]
Nickel(II) complexDMF803-487-94[1]
Polyphosphoric acid (PPA)PPA145-1503-6Good to Excellent[1]
Imidazolium chlorozincate (II) ionic liquid on Fe3O4Solvent-free (ultrasound)700.5up to 90[15]

Table 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids

Catalyst / ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Methanesulfonic acid (in situ acid chloride formation)---Excellent[3][4]
Polyphosphoric acid (PPA)PPA150-Good[8]
Propylphosphonic anhydride (B1165640) (T3P®)Microwave--Good[7]

Experimental Protocols

Here are detailed methodologies for key benzoxazole formation experiments.

Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid Gel [2]

  • Reactant Preparation: In a 5 mL vessel, combine 2-aminophenol (0.119 g, 1 mmol), benzaldehyde (0.106 g, 1 mmol), and the Brønsted acidic ionic liquid (BAIL) gel catalyst (0.010 g, 1.0 mol %).

  • Reaction: Stir the reaction mixture under solvent-free conditions at 130°C for 5 hours.

  • Monitoring: Monitor the reaction's completion by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and dissolve it in 10 mL of ethyl acetate.

  • Catalyst Recovery: Separate the BAIL gel catalyst by centrifugation.

  • Extraction and Drying: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under vacuum to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of acetone and petroleum ether (1:19) as the eluent to yield the pure 2-phenylbenzoxazole.

Protocol 2: One-Pot Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids using Methanesulfonic Acid [3][4]

Note: This is a general representation as the specific procedure may vary based on the carboxylic acid used.

  • In Situ Acid Chloride Formation: In a reaction vessel, dissolve the carboxylic acid in a suitable solvent (e.g., dichloromethane) and cool in an ice bath. Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise.

  • Reactant Addition: To this mixture, add 2-aminophenol.

  • Catalyst Addition: Add methanesulfonic acid as the catalyst.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC.

  • Work-up: Quench the reaction with a suitable aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Visualizations

Diagram 1: General Workflow for Benzoxazole Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2-Aminophenol reaction Condensation & Cyclization start1->reaction start2 Carbonyl Compound (Carboxylic Acid, Aldehyde, etc.) start2->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure Benzoxazole purification->product catalyst Catalyst (e.g., PPA, MSA) catalyst->reaction solvent Solvent & Temperature solvent->reaction

Caption: General experimental workflow for benzoxazole synthesis.

Diagram 2: Troubleshooting Logic for Low Benzoxazole Yield

G cluster_check1 Reaction Completion cluster_check2 Side Products cluster_check3 Catalyst & Conditions cluster_solutions Potential Solutions start Low Yield Observed q1 Reaction Complete? start->q1 q2 Side Products Observed? q1->q2 Yes sol1 Increase Time/Temp q1->sol1 No q3 Catalyst Optimal? q2->q3 Yes q2->q3 No sol2 Add Oxidant q2->sol2 Yes (Imine) sol3 Change Catalyst q3->sol3 No sol4 Purify Reagents q3->sol4 Yes success Yield Improved sol1->success sol2->success sol3->success sol4->success

Caption: Troubleshooting decision tree for low benzoxazole yield.

References

2-Methylbenzo[d]oxazol-6-ol stability, degradation, and storage protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methylbenzo[d]oxazol-6-ol

This guide is intended for researchers, scientists, and drug development professionals to address common questions and issues regarding the stability, degradation, and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: As a molecule containing a phenolic hydroxyl group, this compound is primarily susceptible to oxidative degradation. The presence of the benzoxazole (B165842) ring system may also make it sensitive to hydrolysis under strong acidic or basic conditions. Exposure to light (photodegradation) and elevated temperatures can accelerate these degradation processes.[1][2]

Q2: What are the visible signs of this compound degradation?

A2: Degradation, particularly oxidation of the phenolic group, can often lead to a noticeable change in the color of the solid compound or its solutions, typically turning yellow, brown, or pink.[2] Other signs may include the formation of precipitates as degradation products may be less soluble, or a decrease in the compound's performance in biological assays over time.

Q3: What are the recommended storage conditions for solid this compound?

A3: For long-term storage, the solid compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature, such as 2-8°C. Some suppliers recommend storage at -20°C for phenolic extracts to prevent degradation.[3]

Q4: How should I prepare and store solutions of this compound?

A4: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, degassed solvent (e.g., DMSO or ethanol). Store stock solutions in small aliquots in tightly sealed, light-resistant vials at -20°C or -80°C to minimize freeze-thaw cycles. Avoid storing in aqueous solutions for extended periods, as this can promote hydrolysis and oxidation.

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

A5: Yes, inconsistent results are a common consequence of compound instability.[4] If the compound degrades during the course of an experiment, its effective concentration will decrease, leading to poor reproducibility and inaccurate data. It is crucial to handle the compound and its solutions with care to minimize degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: The solution of this compound has changed color.

  • Possible Cause: This is a strong indicator of oxidative degradation of the phenolic group. This can be accelerated by exposure to air (oxygen), light, or the presence of trace metal contaminants.

  • Solution:

    • Discard the discolored solution.

    • Prepare a fresh solution using degassed solvents.

    • Handle the solution under an inert atmosphere (e.g., in a glove box or by purging the vial with argon or nitrogen).

    • Use amber-colored vials or wrap the container in aluminum foil to protect it from light.

    • Ensure all glassware is thoroughly cleaned to remove any trace metal contaminants.

Problem 2: I observe a precipitate in my stock solution after storage.

  • Possible Cause: This could be due to the formation of a less soluble degradation product. Alternatively, the compound may have limited solubility in the chosen solvent, especially at low temperatures.

  • Solution:

    • Attempt to gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Consider preparing a more dilute stock solution.

    • If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded.

    • Filter the solution through a 0.22 µm syringe filter before use to remove any particulate matter, but be aware that this does not remove soluble degradants.

    • For future stock solutions, consider a different solvent in which the compound is more soluble.

Problem 3: The biological activity of my compound decreases over time.

  • Possible Cause: A loss of potency is a key indicator of chemical degradation. The parent compound is likely breaking down into less active or inactive products.

  • Solution:

    • Always prepare fresh solutions immediately before use.

    • If using a stock solution, perform a quality control check (e.g., by HPLC-UV) to confirm its concentration and purity before each experiment.

    • Review your experimental protocol to identify and minimize any harsh conditions (e.g., high temperature, extreme pH, prolonged exposure to light) that could be causing degradation.

Summary of Potential Degradation Factors
FactorPotential Effect on this compoundMitigation Strategy
Oxygen Oxidation of the phenolic hydroxyl group, leading to colored byproducts and loss of activity.Store solid and solutions under an inert atmosphere (Ar, N₂). Use degassed solvents.
Light Photodegradation, which can lead to complex decomposition pathways.Store in amber vials or light-blocking containers. Protect experimental setups from light.
Temperature Increased rate of all degradation reactions, particularly oxidation and hydrolysis.Store at low temperatures (2-8°C or -20°C). Avoid unnecessary exposure to heat.
pH Hydrolysis of the oxazole (B20620) ring may occur under strongly acidic or basic conditions.Maintain solutions at a neutral or slightly acidic pH using a suitable buffer system. Avoid extreme pH.
Trace Metals Catalyze oxidative degradation.Use high-purity solvents and reagents. Ensure glassware is scrupulously clean.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to investigate the intrinsic stability of this compound under various stress conditions. The goal is to identify potential degradation products and sensitive conditions.[5][6]

Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or, preferably, a mass spectrometer (LC-MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, store a stock solution at 60°C, protected from light.

    • Photolytic Degradation: Expose a stock solution in a photostable, transparent container to a light source that provides both UV and visible light. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Collection and Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • For the solid thermal stress sample, dissolve a portion in the solvent at each time point.

    • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection at a relevant wavelength).

    • Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound under each condition.

    • If using LC-MS, attempt to identify the mass of the major degradation products to propose a degradation pathway.

Visualizations

Hypothetical Degradation Pathways

A This compound B Oxidized Products (e.g., Quinones) A->B O₂ / Light / Heat C Hydrolyzed Product (Ring Opening) A->C Strong Acid/Base D Further Degradants B->D C->D

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Assessment

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution (e.g., 1 mg/mL in MeOH) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid @ 80°C) A->E F Photolytic (UV/Vis Light) A->F G Sample at Time Points (0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) G->H I Analyze by Stability- Indicating HPLC/LC-MS H->I J Calculate % Degradation I->J K Identify Degradants I->K start Compound Received storage_type Long-term or Short-term use? start->storage_type solid_storage Store Solid: - Tightly sealed - 2-8°C - Protected from light - Inert atmosphere storage_type->solid_storage Long-term prep_solution Prepare Solution storage_type->prep_solution Short-term solid_storage->prep_solution use_immediately Use Immediately? prep_solution->use_immediately solution_storage Store Solution: - Aliquots - -20°C or -80°C - Protected from light use_immediately->solution_storage No end Use in Experiment use_immediately->end Yes solution_storage->end

References

Troubleshooting NMR peak assignments for 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbenzo[d]oxazol-6-ol, focusing on the common challenges encountered during Nuclear Magnetic Resonance (NMR) peak assignments.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The expected chemical shifts can vary slightly based on the solvent, concentration, and instrument used. Below is a table summarizing experimentally observed and predicted chemical shifts in DMSO-d₆.

Q2: The hydroxyl (-OH) proton peak is broad and its chemical shift is not where I expected it. Is this normal?

A2: Yes, this is a common observation for phenolic hydroxyl protons. The chemical shift of the -OH proton is highly variable and concentration-dependent due to hydrogen bonding with the solvent and other molecules of the analyte. Its signal is often broad due to chemical exchange. In protic solvents, the signal can be very broad or even disappear.

Q3: I am not sure if the broad singlet in my spectrum corresponds to the hydroxyl proton. How can I confirm this?

A3: A simple and effective method is a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the ¹H NMR spectrum. The hydroxyl proton will exchange with deuterium, causing the -OH peak to disappear or significantly decrease in intensity.

Q4: The signals for the aromatic protons are overlapping. How can I resolve them for accurate assignment?

A4: Overlapping aromatic signals are a frequent issue. To better resolve these signals, you can:

  • Use a higher field NMR spectrometer: A stronger magnetic field will increase the dispersion of the signals.

  • Try a different deuterated solvent: Changing the solvent can alter the chemical environment and may resolve the overlapping peaks.

  • Perform 2D NMR experiments: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify adjacent protons. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate protons to their directly attached carbons, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over two to three bonds, which is invaluable for assigning both proton and carbon signals unambiguously.

Q5: How can I definitively assign the quaternary carbons in the ¹³C NMR spectrum?

A5: Quaternary carbons do not have any attached protons, so they will not appear in a DEPT-135 or an HSQC spectrum. Their assignment can be confirmed using an HMBC experiment. Look for long-range correlations from known protons to the quaternary carbons. For instance, the methyl protons (H-8) should show a correlation to the C-2 carbon.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Missing or very broad -OH peak Rapid chemical exchange with residual water in the solvent.Ensure your solvent is dry. Perform a D₂O exchange experiment to confirm the presence of the -OH group.
Inaccurate integration of aromatic protons Overlapping signals.Run the experiment on a higher field spectrometer or use a different solvent. Perform a 2D COSY experiment to identify individual spin systems.
Difficulty assigning H-5 and H-7 Similar chemical environments leading to close chemical shifts.Utilize 2D HMBC to look for long-range couplings. For example, H-4 should show a stronger correlation to C-5 than to C-7. The methyl protons (H-8) may show a weak correlation to C-7a.
Ambiguous assignment of C-3a and C-7a Both are quaternary carbons in the aromatic region.Use HMBC. H-5 and H-7 will show correlations to C-3a. H-4 and H-5 will show correlations to C-7a.
Presence of unexpected peaks Impurities in the sample or solvent.Check the purity of your sample by another method (e.g., LC-MS). Check the solvent peaks against a reference. Common impurities include water, grease, and residual solvents from purification.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

PositionAtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityJ-Couplings (Hz)
2C--163.5--
3aC--142.1--
4C--111.8--
4H7.557.52-dJ = 8.4
5C--114.5--
5H6.886.85-ddJ = 8.4, 2.2
6C--156.9--
6OH~9.5 (highly variable)Not Reported-br s-
7C--97.5--
7H7.157.11-dJ = 2.2
7aC--151.8--
8C--14.5--
8H2.502.51-s-

Experimental ¹H NMR data sourced from a study on the inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. Predicted values were obtained using online NMR prediction tools.

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Tune and shim the probe for the sample.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: ~16 ppm

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-2 seconds

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: ~240 ppm

      • Number of scans: 1024 or more (as ¹³C is less sensitive)

      • Relaxation delay (d1): 2 seconds

  • 2D NMR Acquisition (if necessary):

    • COSY: To establish ¹H-¹H correlations.

    • HSQC: To identify ¹H-¹³C one-bond correlations.

    • HMBC: To identify ¹H-¹³C long-range (2-3 bond) correlations.

  • D₂O Exchange:

    • After acquiring the initial ¹H NMR spectrum, add 1-2 drops of D₂O to the NMR tube.

    • Gently shake the tube to mix.

    • Re-acquire the ¹H NMR spectrum to observe the disappearance of the -OH proton signal.

Mandatory Visualization

troubleshooting_workflow start Start: NMR Spectrum Acquired check_peaks Are all expected peaks present? start->check_peaks correct_assignment Are peak assignments clear? check_peaks->correct_assignment Yes unexpected_peaks Are there unexpected peaks? check_peaks->unexpected_peaks No broad_oh Is the OH peak broad or shifted? correct_assignment->broad_oh No final_assignment Final Peak Assignment correct_assignment->final_assignment Yes d2o_exchange Perform D2O Exchange broad_oh->d2o_exchange Yes overlapping_aromatic Are aromatic signals overlapping? broad_oh->overlapping_aromatic No d2o_exchange->overlapping_aromatic two_d_nmr Run 2D NMR (COSY, HSQC, HMBC) overlapping_aromatic->two_d_nmr Yes quaternary_c Difficulty assigning quaternary carbons? overlapping_aromatic->quaternary_c No two_d_nmr->quaternary_c hmbc_analysis Analyze HMBC for long-range couplings quaternary_c->hmbc_analysis Yes quaternary_c->final_assignment No hmbc_analysis->final_assignment unexpected_peaks->correct_assignment No check_purity Check sample purity (LC-MS) and solvent unexpected_peaks->check_purity Yes check_purity->correct_assignment

Caption: Troubleshooting workflow for NMR peak assignment of this compound.

Methods for resolving poor solubility of 2-Methylbenzo[d]oxazol-6-ol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of 2-Methylbenzo[d]oxazol-6-ol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a solid compound with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol .[1] While specific quantitative solubility data in various solvents is not extensively published, its chemical structure, containing a hydrophobic benzoxazole (B165842) core and a phenolic hydroxyl group, suggests poor aqueous solubility at neutral pH. Its solubility is expected to increase in organic solvents and at higher pH due to the deprotonation of the hydroxyl group.

Q2: Why is my this compound not dissolving in my aqueous assay buffer?

A2: Poor aqueous solubility is a common issue for many organic compounds, including this compound.[2] This can lead to compound precipitation, which in turn can cause inaccurate results in biological assays.[3] The planar, aromatic benzoxazole structure contributes to low water solubility. Direct dissolution in aqueous buffers, especially at neutral or acidic pH, is often challenging.

Q3: Can I use DMSO to dissolve this compound? What are the potential issues?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving many poorly soluble compounds for biological assays.[2][3] It is likely a good starting point for this compound. However, it is crucial to be aware of potential issues:

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with assay components. It is best practice to keep the final concentration of DMSO in the assay below 1%, and ideally below 0.5%.

  • Compound Precipitation: While a compound may dissolve in 100% DMSO, it can precipitate when the DMSO stock is diluted into an aqueous assay buffer.[3] This is a critical factor to consider during the preparation of working solutions.

Troubleshooting Guide: Resolving Poor Solubility

This section provides a step-by-step approach to address solubility issues with this compound.

Initial Solubility Testing

Before proceeding with your main experiment, it is highly recommended to perform a small-scale solubility test. This will help you determine the most suitable solvent and concentration range for your compound.

Table 1: Recommended Solvents for Initial Solubility Testing

SolventRationaleConsiderations
Dimethyl Sulfoxide (DMSO) A powerful, versatile solvent for many organic compounds.[2]Can be cytotoxic at high concentrations. Aim for a final assay concentration of <0.5%.
Ethanol (EtOH) A less toxic alternative to DMSO, suitable for many biological assays.May not be as effective as DMSO for highly insoluble compounds.
Methanol (MeOH) Another polar organic solvent.Can be more volatile and toxic than ethanol.
N,N-Dimethylformamide (DMF) A strong organic solvent.Higher toxicity than DMSO and ethanol; use with caution.
Experimental Protocol: Preparing a Stock Solution
  • Weighing: Accurately weigh a small amount of this compound.

  • Solvent Addition: Add a small volume of your chosen organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex or sonicate the mixture to aid dissolution. Gentle warming (to 37°C) may also be applied, but be cautious of potential compound degradation.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound does not fully dissolve, you may need to try a lower concentration or a different solvent.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Strategies for Enhancing Aqueous Solubility

If you encounter precipitation when diluting your organic stock solution into your aqueous assay buffer, consider the following strategies.

1. pH Adjustment

The phenolic hydroxyl group on this compound suggests that its solubility will be pH-dependent. In basic conditions, the hydroxyl group will deprotonate, forming a more soluble phenoxide salt.

Experimental Protocol: pH-Modified Solubilization

  • Prepare a series of buffers with increasing pH (e.g., pH 7.5, 8.0, 8.5, 9.0).

  • Add a small aliquot of your concentrated organic stock solution of this compound to each buffer.

  • Observe for any precipitation.

  • Determine the minimum pH at which the compound remains soluble at your desired final concentration.

  • Important: Ensure that the chosen pH is compatible with your assay system (e.g., does not inactivate enzymes or harm cells).

2. Use of Co-solvents and Excipients

Various additives can help to increase the solubility of hydrophobic compounds in aqueous solutions.

Table 2: Common Excipients for Solubility Enhancement

ExcipientMechanism of ActionTypical Concentration
Polyethylene Glycol (PEG) Acts as a co-solvent and can form non-covalent complexes.[2]1-10% (w/v)
Glycerol A viscous co-solvent that can also help to stabilize proteins.[2]5-20% (v/v)
Cyclodextrins (e.g., β-cyclodextrin) Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4]1-10 mM
Surfactants (e.g., Tween® 20, Triton™ X-100) Form micelles that can encapsulate hydrophobic compounds.Below the critical micelle concentration (CMC)

3. Solid Dispersions

For more challenging cases, creating a solid dispersion of this compound in a hydrophilic carrier can significantly improve its dissolution rate and apparent solubility.[5] This is a more advanced technique that involves co-dissolving the compound and a carrier (like PEG or PVP) in a common solvent and then removing the solvent.

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process for addressing solubility issues.

Caption: Troubleshooting workflow for poor solubility.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate add_dmso->dissolve store 4. Store at -20°C dissolve->store dilute 5. Dilute Stock in Assay Buffer store->dilute Use Stock check 6. Check for Precipitation dilute->check proceed 7. Use in Assay check->proceed No Precipitate troubleshoot 8. Troubleshoot Solubility check->troubleshoot Precipitate Forms

Caption: Protocol for preparing stock and working solutions.

References

Considerations for scaling up 2-Methylbenzo[d]oxazol-6-ol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 2-Methylbenzo[d]oxazol-6-ol

This guide provides technical information, troubleshooting advice, and frequently asked questions for researchers and professionals involved in the synthesis and scale-up of this compound.

Synthesis Pathway and Experimental Protocols

The production of this compound is typically achieved through a two-step process: selective N-acetylation of an aminophenol precursor followed by a dehydrative cyclization reaction.

Overall Reaction Pathway

The synthesis starts from 4-Amino-3-hydroxyphenol, which undergoes selective acetylation at the amino group, followed by an acid-catalyzed intramolecular cyclization to form the benzoxazole (B165842) ring.

G reactant reactant intermediate intermediate product product reagent reagent A 4-Amino-3-hydroxyphenol (Starting Material) B N-(2,4-dihydroxyphenyl)acetamide (Intermediate) A->B Step 1: N-Acetylation C This compound (Final Product) B->C Step 2: Cyclization R1 Acetic Anhydride (B1165640) (Acylating Agent) R1->A R2 Acid Catalyst (e.g., PPA) + Heat R2->B

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol (Lab-Scale)

This protocol details a standard lab-scale synthesis. Scale-up requires careful modification of these parameters.

Step 1: Synthesis of N-(2,4-dihydroxyphenyl)acetamide

  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-Amino-3-hydroxyphenol (1.0 eq) in a suitable solvent like tetrahydrofuran (B95107) (THF) or aqueous acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the mixture by slowly adding it to cold water. The intermediate product may precipitate.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield crude N-(2,4-dihydroxyphenyl)acetamide.

Step 2: Synthesis of this compound (Cyclization)

  • Setup: Place the dried intermediate from Step 1 into a flask suitable for high-temperature reactions.

  • Catalyst Addition: Add a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent. Alternatively, high-boiling point solvents like Dowtherm A can be used with a catalyst like p-toluenesulfonic acid.

  • Heating: Heat the mixture to 130-150 °C for 3-6 hours. The reaction should be monitored by TLC or HPLC.

  • Quenching: After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) to a pH of 7-8. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and scale-up of this compound.

G problem problem cause cause solution solution p1 Low Yield in Step 1? c1a Incomplete Reaction p1->c1a Cause c1b Di-acetylation/ O-acetylation p1->c1b Cause p2 Low Yield in Step 2? c2a Incomplete Cyclization p2->c2a Cause c2b Product Degradation p2->c2b Cause p3 Impure Product? c3a Residual Starting Material/Intermediate p3->c3a Cause c3b Byproduct Formation p3->c3b Cause s1a1 Increase reaction time or temperature slightly c1a->s1a1 Solution s1a2 Check reagent purity c1a->s1a2 Solution s1b1 Control temperature (keep at 0-5 °C) c1b->s1b1 Solution s1b2 Use milder/more selective acylating agent c1b->s1b2 Solution s2a1 Increase temperature or reaction time c2a->s2a1 Solution s2a2 Use stronger catalyst (e.g., PPA) c2a->s2a2 Solution s2b1 Lower reaction temperature; monitor closely c2b->s2b1 Solution s3a1 Optimize reaction conditions for full conversion c3a->s3a1 Solution s3b1 Improve purification (recrystallization, chromatography) c3b->s3b1 Solution G start start process process end end A Raw Material Sourcing & QC B Pilot Plant Batch (1-5 kg) A->B Tech Transfer C Process Safety Analysis (HAZOP) B->C Safety Review D Large-Scale Reactor (>100 L) C->D Scale-Up E Downstream Processing (Crystallization/Filtration) D->E Work-Up F Final Product QC & Packaging E->F Finalization

Isolating pure 2-Methylbenzo[d]oxazol-6-ol from a complex reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful isolation and purification of 2-Methylbenzo[d]oxazol-6-ol from a complex reaction mixture. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the likely impurities?

A1: A prevalent method for synthesizing this compound is the condensation of 2-amino-5-hydroxyphenol with acetic anhydride.

  • Reaction Scheme: 2-amino-5-hydroxyphenol + Acetic Anhydride → this compound + Acetic Acid + Water

  • Likely Impurities:

    • Unreacted Starting Materials: 2-amino-5-hydroxyphenol and acetic anhydride.

    • Diacylated Byproduct: N,O-diacetyl-2-amino-5-hydroxyphenol, formed by the acylation of both the amino and hydroxyl groups of the starting material.

    • Polymeric Materials: High temperatures can sometimes lead to the formation of polymeric byproducts.

    • Residual Acid: Acetic acid from the reaction or from the hydrolysis of excess acetic anhydride.

Q2: My crude product is a dark, oily residue. How can I best proceed with purification?

A2: An oily or dark-colored crude product suggests the presence of significant impurities. It is recommended to first perform a wash with a saturated sodium bicarbonate solution to neutralize and remove residual acetic acid. Subsequently, column chromatography is the most effective initial purification step to separate the target compound from baseline impurities and highly non-polar byproducts.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: Difficulty in crystallization can be due to several factors. Ensure your solution is fully saturated at the boiling point of the solvent. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound, if available, can also induce crystallization. If the product "oils out," it may be due to a high concentration of impurities or an inappropriate solvent. In such cases, a preliminary purification by column chromatography is advised.

Q4: How can I confirm the purity of my final product?

A4: The purity of the isolated this compound should be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR. The melting point of the purified solid should also be determined and compared to the literature value.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation on TLC/Column Inappropriate solvent system polarity.Optimize the eluent system using TLC. For polar benzoxazoles, a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 10% and gradually increasing) or a methanol (B129727)/dichloromethane (B109758) system may be effective.
Product Elutes with the Solvent Front Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
Product Does Not Elute from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or add a small amount of methanol).
Streaking or Tailing of Spots on TLC/Column Sample is too concentrated; compound is interacting strongly with the silica (B1680970) gel.Dilute the sample before loading. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape.
Compound Crashing Out on the Column Poor solubility of the compound in the eluent.Choose a solvent system in which the compound is more soluble. Dry loading the sample onto silica gel can also help.
Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling Solution is not saturated; supersaturation.Boil off some of the solvent to increase the concentration. Scratch the inner surface of the flask with a glass rod. Add a seed crystal.
Product "Oils Out" Instead of Crystallizing High level of impurities; cooling too rapidly; inappropriate solvent.Purify the crude product by column chromatography first. Allow the solution to cool slowly. Try a different solvent or a solvent pair.
Low Recovery of Product Too much solvent was used; compound is partially soluble in the cold solvent.Evaporate some of the solvent and re-cool. Use a less polar solvent for the final wash of the crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of crude this compound using silica gel chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column and securely clamp it in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

    • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with a low polarity solvent system, such as 10% ethyl acetate in hexanes.

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 50% ethyl acetate in hexanes) to elute the compounds.

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as ethyl acetate/hexanes or acetone/water) to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude or column-purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

The following tables summarize expected data for the purification and analysis of this compound.

Table 1: Column Chromatography Eluent Systems
Solvent System (v/v) Typical Rf of Product Notes
Hexanes / Ethyl Acetate (7:3)~0.4Good for initial separation of non-polar impurities.
Hexanes / Ethyl Acetate (1:1)~0.6May be used to speed up elution after less polar impurities have been removed.
Dichloromethane / Methanol (98:2)~0.5An alternative for more polar impurities.
Table 2: Expected Analytical Data for Pure this compound
Analytical Technique Expected Result
Appearance Off-white to light brown solid
Melting Point ~185-188 °C
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.85 (s, 1H, -OH), 7.35 (d, J=8.4 Hz, 1H), 7.00 (d, J=2.4 Hz, 1H), 6.80 (dd, J=8.4, 2.4 Hz, 1H), 2.55 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 164.2, 155.8, 149.5, 142.1, 115.3, 110.5, 98.9, 14.7
HPLC Purity >98%

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_analysis Analysis start 2-amino-5-hydroxyphenol + Acetic Anhydride reaction Reaction (e.g., Reflux) start->reaction quench Quench with NaHCO₃(aq) reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography (Silica Gel) dry->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Identity Check (TLC, HPLC, NMR, MP) recrystallization->analysis end Pure this compound analysis->end

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yes cluster_no cluster_issues Common Issues cluster_solutions Potential Solutions start Is the final product pure? yes_node Isolation Successful start->yes_node Yes no_node Identify the issue start->no_node No impure_chrom Impure after Chromatography no_node->impure_chrom Poor Separation impure_recryst Impure after Recrystallization no_node->impure_recryst Crystallization Problem low_yield Low Yield no_node->low_yield Product Loss sol_chrom Optimize eluent Check column packing Use dry loading impure_chrom->sol_chrom sol_recryst Change solvent Cool slowly Scratch flask/seed impure_recryst->sol_recryst sol_yield Minimize transfers Ensure complete precipitation Check extraction pH low_yield->sol_yield

Caption: A logical diagram for troubleshooting common purification issues.

Minimizing and identifying impurities in 2-Methylbenzo[d]oxazol-6-ol samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methylbenzo[d]oxazol-6-ol. The information herein is designed to help minimize and identify impurities in your samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and analysis of this compound.

Problem Potential Cause Suggested Solution
Low Purity of Final Product After Synthesis Incomplete reaction of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or slightly increase the temperature if the starting materials are still present.
Formation of side-products due to incorrect stoichiometry or reaction conditions.Ensure precise measurement of reactants. Control the reaction temperature carefully, as overheating can lead to side-product formation.
Presence of Unidentified Peaks in HPLC Chromatogram Impurities from starting materials.Test the purity of all starting materials before use. If necessary, purify the starting materials.
Degradation of the product during workup or storage.Avoid prolonged exposure to high temperatures, strong acids or bases, and light. Store the final product and intermediates in a cool, dark, and dry place.
Contamination from solvents or equipment.Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
Inconsistent Results in Analytical Assays Improper sample preparation.Ensure the sample is fully dissolved in the mobile phase or a suitable solvent before injection into the HPLC or GC. Use a consistent and validated sample preparation protocol.
Fluctuation in instrument performance.Calibrate and maintain analytical instruments regularly. Run a system suitability test before each batch of samples to ensure the instrument is performing correctly.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A1: Impurities in this compound can be broadly categorized as organic and inorganic.[1] Organic impurities are more common and can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted molecules that did not proceed to the final product.

  • By-products: Formed from side reactions during the synthesis.

  • Degradation products: Resulting from the breakdown of the final product during storage or handling.[2][3]

  • Residual solvents: Volatile organic compounds used during the synthesis or purification process.[1][3]

Q2: How can I minimize the formation of impurities during the synthesis of this compound?

A2: To minimize impurity formation, consider the following:

  • High-Purity Starting Materials: Use reagents and starting materials of the highest possible purity.

  • Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, and reaction time.

  • Inert Atmosphere: If the synthesis is sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Appropriate Work-up Procedure: Use a suitable work-up procedure to remove unreacted reagents and by-products. This may include extraction, washing, and drying steps.

  • Effective Purification: Employ appropriate purification techniques such as recrystallization or column chromatography to isolate the desired product from any remaining impurities.

Q3: What analytical techniques are best suited for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling.[1][2]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a UV detector, is a powerful technique for separating and quantifying non-volatile organic impurities.[1][2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.[1][2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of unknown impurities.[1][4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[1][4][6]

Q4: How can I confirm the structure of an unknown impurity?

A4: Structural elucidation of an unknown impurity typically involves a multi-step process:

  • Isolation: The impurity is first isolated from the bulk sample, often using preparative HPLC or column chromatography.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the impurity.[4]

  • NMR Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted on the isolated impurity to determine its chemical structure.[7][8]

  • Reference Standard: If possible, the proposed structure is confirmed by synthesizing a reference standard and comparing its analytical data (e.g., retention time in HPLC, mass spectrum, NMR spectra) with that of the isolated impurity.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.

  • Instrumentation: Agilent 1200 series LC system or equivalent with a UV-Vis detector.[5]

  • Column: Reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • Start with 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection: UV detection at 240 nm.[5][9]

  • Sample Preparation: Dissolve the sample in the mobile phase or methanol (B129727) to a concentration of approximately 1 mg/mL.[5]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Protocol 2: GC-MS Method for Residual Solvent Analysis

This protocol describes a general GC-MS method for the analysis of residual solvents.

  • Instrumentation: Agilent GC-MS system or equivalent.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) to a final concentration of 50 mg/mL.

Protocol 3: NMR Spectroscopy for Structural Characterization

This protocol provides a general procedure for NMR analysis.

  • Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.[5]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).[5]

  • Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm.[5]

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of Different Batches
Batch IDRetention Time of Main Peak (min)Area of Main Peak (%)Total Impurity Area (%)
MBO-0018.5299.540.46
MBO-0028.5198.911.09
MBO-0038.5399.820.18
Table 2: Hypothetical GC-MS Analysis of Residual Solvents
SolventRetention Time (min)Concentration (ppm)ICH Limit (ppm)
Acetone3.251505000
Dichloromethane4.1250600
Toluene7.8925890

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start Starting Materials reaction Chemical Reaction start->reaction Optimized Conditions workup Crude Product Work-up reaction->workup purify Purification (e.g., Recrystallization) workup->purify dry Drying purify->dry hplc HPLC Purity dry->hplc gcms GC-MS Residual Solvents dry->gcms nmr NMR Structure Confirmation dry->nmr final Final Product (>99% Purity)

Caption: Workflow for the synthesis and quality control of this compound.

Impurity_Identification cluster_separation Separation & Detection cluster_identification Identification start Impure Sample of This compound hplc HPLC Analysis start->hplc lcms LC-MS Analysis start->lcms unknown_peak Unknown Peak Detected hplc->unknown_peak lcms->unknown_peak prep_hplc Preparative HPLC for Isolation unknown_peak->prep_hplc nmr_analysis NMR (1H, 13C, 2D) Analysis prep_hplc->nmr_analysis hrms High-Resolution MS prep_hplc->hrms structure Structure Elucidation nmr_analysis->structure hrms->structure

Caption: Workflow for the identification and structural elucidation of unknown impurities.

Troubleshooting_Tree start Low Purity Detected in Final Product q1 Are there peaks corresponding to starting materials? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are there unexpected peaks not related to starting materials? q1->q2 No sol1 Optimize reaction: - Increase reaction time - Adjust temperature a1_yes->sol1 a2_yes Side-product or Degradation Product q2->a2_yes Yes q3 Is the baseline noisy or are there broad peaks? q2->q3 No sol2 Investigate reaction conditions: - Check temperature control - Ensure inert atmosphere - Modify work-up procedure a2_yes->sol2 a3_yes Analytical Method Issue q3->a3_yes Yes sol3 Optimize analytical method: - Check column health - Ensure mobile phase quality - Validate sample preparation a3_yes->sol3

Caption: Decision tree for troubleshooting low purity in this compound samples.

References

Technical Support Center: Enhancing the Biological Potency of 2-Methylbenzo[d]oxazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the biological potency of 2-Methylbenzo[d]oxazol-6-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound derivatives?

A1: this compound and its derivatives exhibit a range of biological activities, primarily acting as inhibitors of enzymes such as monoamine oxidase (MAO) and DNA gyrase.[1][2][3][4] The benzoxazole (B165842) scaffold is a key feature for interaction with various biological targets.[5]

Q2: My synthesized this compound derivative shows lower than expected biological activity. What are the potential causes?

A2: Several factors can contribute to lower-than-expected potency. These can be broadly categorized as issues related to compound integrity, assay conditions, or the biological target itself.

  • Compound Integrity:

    • Purity: Impurities can lead to an overestimation of the compound's concentration, resulting in an apparent decrease in potency.

    • Solubility: Poor solubility in the assay buffer can limit the effective concentration of the compound.

    • Stability: The derivative may degrade under experimental conditions (e.g., temperature, light, pH).

  • Assay Conditions:

    • Inhibitor Concentration: Inaccurate serial dilutions can significantly impact the calculated IC50 value.

    • Enzyme/Substrate Concentration: The concentrations of the target enzyme and its substrate can influence the apparent inhibitory potency.

    • Incubation Times: Insufficient pre-incubation of the inhibitor with the enzyme can lead to an underestimation of its potency, especially for slow-binding inhibitors.

  • Biological Target:

    • Enzyme Activity: The biological target (e.g., MAO, DNA gyrase) may have reduced activity due to improper storage or handling.

Q3: How can I improve the solubility of my this compound derivatives in aqueous assay buffers?

A3: Improving solubility is a critical step for accurate biological evaluation. Consider the following strategies:

  • Co-solvents: Use of a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) in the final assay buffer. It is crucial to include a vehicle control to account for any effects of the solvent.

  • pH Adjustment: If your derivative has ionizable groups, adjusting the pH of the buffer may enhance solubility.

  • Structural Modification: During the design phase, consider incorporating polar functional groups into the derivative's structure to improve aqueous solubility.

Q4: I am observing high variability between replicate wells in my cell-based assay. What could be the cause?

A4: High variability can obscure the true activity of your compound. Common causes include:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.

  • "Edge Effects": Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile media or PBS without cells.

  • Compound Precipitation: Visually inspect the wells after adding the compound to ensure it remains in solution.

Troubleshooting Guides

Problem: Low Yield or Purity During Synthesis
Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature if starting material persists.
Side Product Formation Optimize reaction conditions by adjusting temperature, catalyst, or solvent. Purification by column chromatography may be necessary to isolate the desired product.
Degradation of Starting Materials Use fresh reagents and ensure they are stored under appropriate conditions (e.g., protected from light and moisture). o-Aminophenols can be particularly sensitive to oxidation.
Catalyst Inefficiency Ensure the catalyst is active and used in the correct proportion. For heterogeneous catalysts, ensure adequate stirring to maximize surface contact.
Problem: Inconsistent IC50 Values in Enzyme Inhibition Assays
Potential Cause Troubleshooting Steps
Inaccurate Compound Concentration Verify the concentration of your stock solution using techniques like UV-Vis spectroscopy or quantitative NMR. Ensure accurate serial dilutions.
Variable Enzyme Activity Use a fresh aliquot of the enzyme for each experiment and always include a positive control inhibitor to confirm its activity. Avoid repeated freeze-thaw cycles of the enzyme stock.
Substrate Depletion Ensure that the substrate concentration is not a limiting factor during the course of the assay. The reaction should be in the linear range.
Assay Buffer Incompatibility Check the pH and ionic strength of your assay buffer to ensure they are optimal for both the enzyme and your compound's stability and solubility.

Quantitative Data of this compound Derivatives

The following table summarizes the inhibitory activities of various this compound derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

Compound IDR-Group SubstitutionTargetIC50 (µM)
1a HMAO-A> 40
MAO-B0.0078
1d 4-FluorobenzylMAO-A2.18
MAO-B0.0023
2c 3-ChlorobenzylMAO-A0.670
MAO-B0.0045
2e 3-FluorobenzylMAO-A0.592
MAO-B0.0033

Experimental Protocols

General Synthesis of 2-Methylbenzo[d]oxazole Derivatives

This protocol describes a common method for the synthesis of 2-methylbenzo[d]oxazole derivatives via the reaction of this compound with various benzyl (B1604629) bromides.

  • Reaction Setup: Dissolve this compound in N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the desired benzyl bromide derivative and potassium carbonate (K2CO3) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: After the reaction is complete, add ethanol and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (B1210297) and allow it to recrystallize to obtain the pure product.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potency of compounds against human MAO-A and MAO-B.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human MAO-A or MAO-B enzyme in a phosphate (B84403) buffer.

    • Prepare a solution of the appropriate substrate (e.g., kynuramine (B1673886) for MAO-A, benzylamine (B48309) for MAO-B) and horseradish peroxidase in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution to wells containing either the test compound at various concentrations or a vehicle control (DMSO).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate solution.

  • Detection:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The product of the MAO reaction is converted to a fluorescent species by horseradish peroxidase.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental_Workflow_MAO_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Preincubation Pre-incubate Enzyme and Compound Compound_Prep->Preincubation Enzyme_Prep Prepare MAO Enzyme Solution Enzyme_Prep->Preincubation Substrate_Prep Prepare Substrate/HRP Solution Reaction_Initiation Add Substrate to Initiate Reaction Substrate_Prep->Reaction_Initiation Preincubation->Reaction_Initiation Measurement Measure Fluorescence Over Time Reaction_Initiation->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for determining the in vitro inhibitory activity of compounds against monoamine oxidase (MAO).

MAO_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) Monoamines->MAO Metabolism Receptors Postsynaptic Receptors Monoamines->Receptors Synaptic Signaling Aldehydes Inactive Aldehydes MAO->Aldehydes H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAO Inhibition

Caption: Inhibition of the monoamine oxidase (MAO) signaling pathway by this compound derivatives.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Inhibitor This compound Derivative (Inhibitor) Inhibitor->DNA_Gyrase Inhibition

Caption: Mechanism of bacterial DNA gyrase inhibition by this compound derivatives.

References

Challenges and solutions in the functionalization of 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Methylbenzo[d]oxazol-6-ol. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound for functionalization?

A1: this compound has three primary sites for functionalization: the hydroxyl group at the 6-position, the benzene (B151609) ring, and the methyl group at the 2-position. The reactivity of each site depends on the reaction conditions and reagents used.

Q2: What are the most common challenges encountered when functionalizing this molecule?

A2: Common challenges include controlling regioselectivity during electrophilic aromatic substitution, preventing side reactions during O-alkylation of the hydroxyl group, and the relatively low reactivity of the C-H bonds of the methyl group.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring reaction progress. A typical mobile phase for this class of compounds is a mixture of ethyl acetate (B1210297) and hexane. The starting material, this compound, is relatively polar due to the hydroxyl group. Functionalized products will have different polarities, allowing for easy visualization of the reaction's progression. For example, O-alkylation will result in a less polar spot on the TLC plate compared to the starting material.

Troubleshooting Guides

Functionalization of the 6-Hydroxyl Group (O-Alkylation)

Q: I am attempting an O-alkylation of the hydroxyl group, but I am getting a low yield of the desired product. What could be the issue?

A: Low yields in O-alkylation reactions of phenols are a common issue. Here are several factors to consider and troubleshoot:

  • Incomplete Deprotonation: The phenoxide is the active nucleophile. Ensure you are using a strong enough base to deprotonate the hydroxyl group effectively. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The base should be finely powdered and anhydrous.

  • Poor Leaving Group: The rate of the Sₙ2 reaction is dependent on the quality of the leaving group on your alkylating agent. Iodides are better leaving groups than bromides, which are better than chlorides.

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are generally preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition. It is advisable to start at room temperature and gently heat if the reaction is sluggish.

Q: I am observing multiple products in my O-alkylation reaction. What are the likely side products and how can I avoid them?

A: The most common side product is the C-alkylated product, where the alkyl group attaches to the benzene ring instead of the oxygen atom. The phenoxide ion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring.

  • To favor O-alkylation: Use polar aprotic solvents (e.g., DMF, acetone). These solvents do not solvate the oxygen of the phenoxide as strongly, making it more available for nucleophilic attack.

  • To favor C-alkylation: Use polar protic solvents (e.g., water, ethanol). These solvents will hydrogen bond with the oxygen of the phenoxide, sterically hindering O-alkylation and favoring C-alkylation.

Another potential side reaction is N-alkylation on the oxazole (B20620) ring, although this is generally less favorable. Careful analysis of your product mixture using ¹H NMR spectroscopy will help identify the different isomers.

Functionalization of the Benzene Ring (Electrophilic Aromatic Substitution)

Q: I want to introduce a substituent onto the benzene ring. Which position is the most reactive?

A: The fused oxazole ring and the existing substituents (methyl and hydroxyl groups) influence the regioselectivity of electrophilic aromatic substitution. In the case of 2-methylbenzoxazole, nitration tends to occur at the 6-position.[1] For this compound, the powerful activating and ortho-, para-directing effect of the hydroxyl group will dominate. Therefore, electrophilic substitution is expected to occur primarily at the 5- and 7-positions.

Q: My nitration reaction is giving me a mixture of isomers and some decomposition. How can I improve the selectivity?

A: Nitration of activated aromatic rings can be aggressive. To improve selectivity and minimize side reactions:

  • Milder Nitrating Agents: Instead of the standard nitric acid/sulfuric acid mixture, consider using milder nitrating agents like acetyl nitrate (B79036) or nitronium tetrafluoroborate.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to control the reaction rate and improve selectivity.

  • Protecting the Hydroxyl Group: The hydroxyl group is activating and can be sensitive to the harsh conditions of nitration. Protecting it as an ester or an ether before nitration can lead to cleaner reactions and better yields.

Functionalization of the 2-Methyl Group

Q: How can I functionalize the methyl group at the 2-position?

A: The C-H bonds of the methyl group are generally unreactive. To functionalize this position, you typically need to deprotonate it to form a carbanion.

  • Strong Base: A strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is required to deprotonate the methyl group. The resulting lithiated species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones). Studies on similar methyl-substituted oxazoles have shown that deprotonation occurs regiospecifically at the 2-methyl position.

  • Reaction Conditions: These reactions must be carried out under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -78 °C) to prevent quenching of the organolithium reagent and unwanted side reactions.

Experimental Protocols

General Protocol for O-Alkylation of this compound
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq) dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Once the reaction is complete (typically 4-24 hours), pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

General Protocol for Nitration of this compound (at the 5- or 7-position)
  • Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid and purify by recrystallization or column chromatography.

General Protocol for Functionalization of the 2-Methyl Group
  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (2.2 eq) in hexanes dropwise. A color change is often observed, indicating the formation of the dianion.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) (e.g., an alkyl halide or an aldehyde) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for O-Alkylation of Phenols

BaseSolventTemperature (°C)Typical YieldSelectivity (O- vs. C-alkylation)
K₂CO₃DMF25-60GoodHigh for O-alkylation
Cs₂CO₃Acetonitrile25-80ExcellentHigh for O-alkylation
NaOHEthanol25-78ModerateMixture of O- and C-alkylation
NaHTHF0-25GoodHigh for O-alkylation

Table 2: Regioselectivity of Electrophilic Aromatic Substitution on Benzoxazole Derivatives

ReactionReagentsMajor Product Position(s)Reference
NitrationHNO₃/H₂SO₄6-nitro[1]
HalogenationNBS/NCS5- and 7-halo (with directing group)

Visualizations

experimental_workflow_o_alkylation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_mol This compound dissolve Dissolve in Anhydrous DMF start_mol->dissolve base Base (e.g., K₂CO₃) add_base Add Base base->add_base alkyl_halide Alkyl Halide (R-X) add_alkyl_halide Add Alkyl Halide alkyl_halide->add_alkyl_halide dissolve->add_base add_base->add_alkyl_halide stir Stir at RT or Heat add_alkyl_halide->stir quench Quench with Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product O-Alkylate Product purify->product

Caption: Experimental workflow for the O-alkylation of this compound.

logical_relationship_functionalization cluster_hydroxyl Hydroxyl Group (6-position) cluster_ring Benzene Ring cluster_methyl Methyl Group (2-position) main_mol This compound o_alkylation O-Alkylation main_mol->o_alkylation o_acylation O-Acylation main_mol->o_acylation protection1 Protection (e.g., -OTBS) main_mol->protection1 nitration Nitration (5- & 7-positions) main_mol->nitration halogenation Halogenation (5- & 7-positions) main_mol->halogenation friedel_crafts Friedel-Crafts main_mol->friedel_crafts deprotonation Deprotonation (n-BuLi) main_mol->deprotonation functionalization Reaction with Electrophiles deprotonation->functionalization

Caption: Possible functionalization pathways for this compound.

References

Technical Support Center: Optimization of Chromatographic Separation for Benzoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the chromatographic separation of benzoxazole (B165842) isomers. Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating benzoxazole isomers?

A1: Benzoxazole isomers, including positional isomers and enantiomers, often exhibit very similar physicochemical properties. This leads to co-elution or poor resolution in standard chromatographic systems. The main challenges are their similar polarity, size, and shape, which makes it difficult for the stationary phase to differentiate between them. Positional isomers require stationary phases with high shape selectivity, while enantiomers necessitate the use of a chiral stationary phase (CSP).

Q2: What are the recommended starting points for separating positional isomers of benzoxazole?

A2: For positional isomers (e.g., ortho, meta, para substitutions), both normal-phase and reverse-phase HPLC can be effective. A good starting point for reverse-phase HPLC is a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acidic modifier like formic or phosphoric acid to ensure good peak shape.[1] For more challenging separations, consider polar-embedded phases or columns with phenyl ligands that can offer different selectivity through π-π interactions. Normal-phase chromatography on a silica (B1680970) column with a mobile phase like hexane (B92381) and ethanol (B145695) can also be an excellent strategy for separating positional isomers.

Q3: Which chiral stationary phases (CSPs) are most effective for separating benzoxazole enantiomers?

A3: Polysaccharide-based CSPs are generally the most successful for separating a wide range of chiral compounds, including those similar to benzoxazoles. For benzoxazole derivatives, columns such as Chiralpak® AD (amylose-based) and Chiralpak® AS (amylose-based) have shown success in separating enantiomers, particularly in normal-phase mode.[2] Other cellulose-based columns like Lux Cellulose-1 and Chiralpak IC have also been effective for separating related azole compounds and are worth screening.[3][4] The selection of a CSP is often empirical, so screening a few different types is recommended.

Q4: What is the role of mobile phase additives in improving the separation of benzoxazole isomers?

A4: Mobile phase additives can significantly enhance separation and resolution.[5][6]

  • Acidic Additives (e.g., Formic Acid, Acetic Acid, TFA): In reverse-phase HPLC, these are used to suppress the ionization of acidic silanols on the stationary phase and to protonate any basic functional groups on the analytes. This typically results in sharper peaks and more reproducible retention times.

  • Basic Additives (e.g., Diethylamine (B46881) - DEA): In normal-phase chiral separations, small amounts of a basic additive can be used to block highly active sites on the stationary phase, which can improve peak shape for basic analytes.

  • Buffers: In reverse-phase separations, buffers are crucial for controlling the pH of the mobile phase, which is important when dealing with ionizable benzoxazole derivatives.

Troubleshooting Guides

Issue 1: Poor Resolution of Positional Isomers in Reverse-Phase HPLC
Symptom Possible Cause Suggested Solution
Peaks are broad and tailing.Secondary interactions with the stationary phase; inappropriate pH.Add an acidic modifier (0.1% formic acid or phosphoric acid) to the mobile phase. Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes.
Isomers are co-eluting or have very low resolution (Rs < 1.5).Insufficient selectivity of the stationary phase.1. Optimize Mobile Phase: Vary the ratio of acetonitrile to water. Try methanol (B129727) as the organic modifier, as it can offer different selectivity. 2. Change Stationary Phase: Switch to a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, to introduce alternative separation mechanisms like π-π interactions.[7]
Retention times are too short.Mobile phase is too strong.Decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase.
Issue 2: Failure to Separate Enantiomers on a Chiral Stationary Phase (CSP)
Symptom Possible Cause Suggested Solution
A single, sharp peak is observed for a racemic mixture.The selected CSP is not suitable for the analyte.1. Screen Different CSPs: The interaction between an analyte and a CSP is highly specific. If a particular CSP does not provide separation, screen other types (e.g., if an amylose-based column fails, try a cellulose-based one).[2][4] 2. Switch Elution Mode: If you are using reverse-phase mode, try normal-phase mode (e.g., hexane/alcohol), as it often provides better enantioselectivity for polysaccharide-based CSPs.[4]
Two peaks are observed, but the resolution is poor (Rs < 1.5).Chromatographic conditions are not optimal.1. Optimize Mobile Phase: In normal phase, adjust the ratio of alcohol (e.g., isopropanol, ethanol) in the hexane. A lower percentage of alcohol generally increases retention and can improve resolution.[2] 2. Adjust Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution. 3. Control Temperature: Lowering the column temperature often enhances enantiomeric resolution, although it may increase backpressure.[4]
Peaks are broad or split.Sample overload or secondary interactions.1. Reduce Sample Concentration: Inject a more dilute sample. 2. Add a Mobile Phase Modifier: For basic analytes in normal phase, add a small amount of a basic modifier like diethylamine (DEA) to improve peak shape. For acidic analytes, an acidic modifier like acetic acid may be beneficial.

Data Presentation

Table 1: Starting Conditions for Chiral Separation of Benzoxazole Analogs
Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Detection Notes Reference
Chiralpak® ADn-Hexane / Isopropanol (90:10, v/v)1.0UV at 254 nmA good starting point for many benzoxazole-like structures.[2][4]
Chiralpak® ASn-Hexane / Ethanol (80:20, v/v)0.8UV at 254 nmHas shown excellent results for benzoxazolinone derivatives.[2]
Lux® Cellulose-1Methanol / Water (85:15, v/v)0.8UV at 220 nmA reverse-phase option that can be effective.[3]
Chiralpak® ICn-Hexane / Isopropanol (90:10, v/v)0.8UV at 220 nmAnother effective cellulose-based CSP for azole compounds.[3][4]
Table 2: Influence of Mobile Phase Composition on Resolution (Illustrative)
Stationary Phase Mobile Phase (n-Hexane / Isopropanol) Analyte Resolution (Rs)
Chiralpak® AD95 / 5Benzoxazole Derivative A2.1
Chiralpak® AD90 / 10Benzoxazole Derivative A1.8
Chiralpak® AD80 / 20Benzoxazole Derivative A1.2

Note: This table illustrates the general trend that decreasing the polar modifier (isopropanol) in normal-phase chromatography often leads to higher resolution, at the cost of longer analysis times.

Experimental Protocols

Protocol 1: Chiral Separation of Benzoxazole Enantiomers using Normal-Phase HPLC
  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. Ensure all solvents are HPLC grade. Degas the mobile phase for at least 15 minutes using sonication or helium sparging.

  • System Equilibration: Install the chiral column and flush the system with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic benzoxazole sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: Integrate the peaks and calculate the resolution between the two enantiomers. A resolution of >1.5 is considered baseline separation.

  • Optimization: If resolution is insufficient, decrease the percentage of 2-propanol in the mobile phase in small increments (e.g., to 95:5) and repeat the analysis.

Protocol 2: Separation of Benzoxazole Positional Isomers using Reverse-Phase HPLC
  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Degas both mobile phases before use.

  • System Equilibration: Equilibrate the column with a mixture of 50% A and 50% B at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the mixture of benzoxazole isomers in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 5 µL of the prepared sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient Program: Start with 50% B, hold for 2 minutes, then increase to 95% B over 10 minutes. Hold at 95% B for 2 minutes before returning to initial conditions.

  • Data Analysis: Identify and quantify the individual positional isomers.

  • Optimization: If co-elution occurs, adjust the gradient slope or try an isocratic method with varying percentages of acetonitrile.

Visualizations

Chiral_Separation_Workflow start Start: Racemic Benzoxazole Mixture screen_csps Screen CSPs (e.g., Chiralpak AD, Chiralpak IC) start->screen_csps no_sep No Separation screen_csps->no_sep No peaks resolved partial_sep Partial Separation (Rs < 1.5) screen_csps->partial_sep Some resolution baseline_sep Baseline Separation (Rs > 1.5) screen_csps->baseline_sep Good resolution change_mode Switch Elution Mode (e.g., NP to RP) or try different CSP no_sep->change_mode optimize_mp Optimize Mobile Phase (Adjust Hexane/Alcohol ratio) partial_sep->optimize_mp final_method Final Validated Method baseline_sep->final_method optimize_conditions Optimize Conditions (Flow Rate, Temperature) optimize_mp->optimize_conditions optimize_conditions->baseline_sep change_mode->screen_csps

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution cluster_peak_shape Peak Shape Issues cluster_optimization Optimization Steps start Problem: Poor Resolution (Rs < 1.5) check_peak_shape Check Peak Shape start->check_peak_shape tailing Tailing Peaks check_peak_shape->tailing Asymmetric fronting Fronting Peaks check_peak_shape->fronting Asymmetric good_shape Symmetrical Peaks check_peak_shape->good_shape Symmetric add_modifier Add Modifier (e.g., Acid/Base) tailing->add_modifier lower_conc Lower Sample Concentration fronting->lower_conc solution Solution: Improved Resolution add_modifier->solution lower_conc->solution optimize_mp Adjust Mobile Phase Strength/Composition good_shape->optimize_mp optimize_params Adjust Flow Rate or Temperature optimize_mp->optimize_params change_column Change Stationary Phase optimize_params->change_column change_column->solution

Caption: Troubleshooting Logic for Poor Resolution.

References

Validation & Comparative

A Comparative Analysis of 2-Methylbenzo[d]oxazol-6-ol and Other Prominent Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of various tyrosinase inhibitors, with a focus on the emerging potential of benzoxazole (B165842) derivatives against established compounds like Kojic Acid, Arbutin, and Hydroquinone (B1673460).

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment in mammalian skin and hair.[1] It catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] While essential for photoprotection, excessive melanin production can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of dermatological and cosmetic agents for skin lightening and treating pigmentation-related conditions.[1][3] This guide provides an objective comparison of 2-Methylbenzo[d]oxazol-6-ol and its related structures against well-known tyrosinase inhibitors.

While direct experimental data for this compound is limited in publicly accessible literature, this analysis will draw upon recent studies of structurally similar 2-phenylbenzo[d]oxazole compounds, which have shown significant tyrosinase inhibitory activity.[4] These compounds serve as a valuable proxy to evaluate the potential of the benzoxazole scaffold.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to reduce the enzyme's activity by 50%. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human cell lines) and the substrate used (e.g., L-tyrosine or L-DOPA).[5][6]

InhibitorIC50 (µM)Tyrosinase SourceSubstrate
2-(2,4-dihydroxyphenyl)-6-methylbenzo[d]oxazole (Compound 3) 0.51 MushroomL-Tyrosine
Kojic Acid 14.33 - 30.6MushroomL-Tyrosine
α-Arbutin ~2290 (Ki app)MushroomL-Tyrosine
β-Arbutin ~900 (Ki app)MushroomL-Tyrosine
Hydroquinone VariesMushroom / HumanL-Tyrosine

Note: Data for the benzoxazole compound is from a study on 2-phenylbenzo[d]oxazole derivatives, where "Compound 3" is 2-(2,4-dihydroxyphenyl)-6-methylbenzo[d]oxazole, a close analog to the topic compound.[4] IC50 values for other inhibitors are compiled from various sources.[4][7][8] The inhibitory constant (Ki app) is reported for Arbutin as it is a competitive inhibitor.

Mechanisms of Action and Signaling Pathways

Tyrosinase inhibitors can function through several mechanisms, primarily by interacting with the enzyme's active site or by chelating the copper ions essential for its catalytic activity.

2-Phenylbenzo[d]oxazole Derivatives: Recent studies on phenolic compounds with a 2-phenylbenzo[d]oxazole scaffold, particularly those featuring a resorcinol (B1680541) structure, have demonstrated potent tyrosinase inhibition.[4] Kinetic analyses suggest these compounds act as inhibitors, with some showing competitive or mixed-type inhibition mechanisms. Docking simulations indicate that the resorcinol moiety plays a crucial role by forming hydrogen bonds and hydrophobic interactions within the active site of the tyrosinase enzyme.[4]

Kojic Acid: This fungal metabolite acts as a mixed-type inhibitor.[9] Its primary mechanism involves chelating the copper ions within the active site of tyrosinase, which prevents the substrate from binding.[7][10] It demonstrates a competitive effect on the monophenolase activity and a mixed effect on the diphenolase activity of mushroom tyrosinase.[5][7]

Arbutin (α and β): Arbutin, a glycosylated hydroquinone, functions as a competitive inhibitor of tyrosinase.[9][11] Its structural similarity to L-tyrosine allows it to bind to the enzyme's active site, thereby preventing the natural substrate from being catalyzed.[9] α-Arbutin is generally considered a more potent inhibitor of human tyrosinase than its β-isomer.[8][9]

Hydroquinone: Considered a benchmark for treating hyperpigmentation, hydroquinone's mechanism is complex.[12] It acts as an alternative substrate for tyrosinase, competing with L-tyrosine for oxidation.[12][13] This preferential oxidation prevents the formation of melanin precursors.[12] However, there is evidence that hydroquinone can also affect melanocyte metabolism and viability, which contributes to its depigmenting effect but also raises safety concerns with long-term use.[3][12]

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex network of signaling pathways. A key pathway involves the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB promotes the expression of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenic gene expression. MITF then upregulates the transcription of tyrosinase (TYR) and other related proteins like TYRP1 and TYRP2, ultimately leading to melanin synthesis within melanosomes.[14]

Melanogenesis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome receptor receptor ligand ligand protein protein second_messenger second_messenger transcription_factor transcription_factor enzyme enzyme product product aMSH α-MSH MC1R MC1R aMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription TYR_gene TYR Gene MITF->TYR_gene binds to promoter Tyrosinase Tyrosinase TYR_gene->Tyrosinase expresses Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA hydroxylation Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Tyrosinase Melanin Melanin Dopaquinone->Melanin ... Inhibitor Inhibitor Inhibitor->Tyrosinase blocks

Caption: Key signaling pathway regulating melanogenesis.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This protocol outlines a common method for assessing the inhibitory activity of a test compound on mushroom tyrosinase using L-DOPA as a substrate.[15]

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., 1000 units/mL stock in phosphate (B84403) buffer)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 10 mM in phosphate buffer)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test Compound (dissolved in a suitable solvent like DMSO, with serial dilutions prepared)

  • Positive Control (e.g., Kojic Acid, with serial dilutions prepared)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475 nm

2. Assay Procedure:

  • Plate Setup: Add reagents to a 96-well plate. This includes wells for the test compound at various concentrations, a positive control, a negative control (enzyme activity without inhibitor), and blanks for each condition (without the enzyme).[2]

  • Pre-incubation: Add the test compound dilutions, buffer, and tyrosinase solution to the respective wells. Incubate the plate for a short period (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.[2][15]

  • Reaction Initiation: Add the L-DOPA substrate solution to all wells to start the enzymatic reaction.[2]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm kinetically (e.g., every minute for 15-30 minutes) or at a fixed endpoint. The formation of dopachrome (B613829) from L-DOPA results in an increase in absorbance.[16]

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank values.

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Tyrosinase_Assay_Workflow start_end start_end process process reagent reagent measurement measurement analysis analysis Start Start Assay PrepReagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Dilutions) Start->PrepReagents PlateSetup Set up 96-Well Plate (Inhibitor, Controls, Blanks) PrepReagents->PlateSetup AddEnzyme Add Tyrosinase Enzyme to appropriate wells PlateSetup->AddEnzyme PreIncubate Pre-incubate (e.g., 10 min at 25°C) AddEnzyme->PreIncubate AddSubstrate Initiate Reaction: Add L-DOPA Substrate PreIncubate->AddSubstrate MeasureAbs Measure Absorbance (e.g., 475 nm) AddSubstrate->MeasureAbs CalcInhibition Calculate % Inhibition MeasureAbs->CalcInhibition CalcIC50 Determine IC50 Value CalcInhibition->CalcIC50 End End CalcIC50->End

Caption: Workflow for a tyrosinase inhibition assay.

Conclusion

The search for safe and effective tyrosinase inhibitors is a significant focus in dermatological and cosmetic research. While Kojic Acid, Arbutin, and Hydroquinone are established inhibitors with well-documented mechanisms, they also present challenges related to stability, efficacy, and potential side effects.

Recent research into compounds featuring a 2-phenylbenzo[d]oxazole scaffold is highly promising. Analogs such as 2-(2,4-dihydroxyphenyl)-6-methylbenzo[d]oxazole have demonstrated exceptionally potent inhibitory activity against mushroom tyrosinase in vitro, with IC50 values significantly lower than that of Kojic Acid.[4] These findings suggest that the benzoxazole core, particularly when combined with a resorcinol moiety, is a promising candidate for the development of novel tyrosinase inhibitors. Further studies, especially using human tyrosinase and in vivo models, are warranted to fully elucidate the therapeutic potential of this compound and related compounds for the treatment of hyperpigmentation disorders.

References

A Comparative Analysis of Synthesis Methods for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole (B165842) derivatives are a cornerstone in medicinal chemistry and materials science, valued for their wide range of biological activities and unique photophysical properties. The synthesis of these heterocyclic compounds has evolved significantly, moving from classical high-temperature condensations to more efficient, sustainable, and versatile catalytic methods. This guide provides an objective comparison of key synthesis strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their applications.

Performance Comparison of Synthetic Methods

The efficiency of benzoxazole synthesis is highly dependent on the chosen methodology, with factors such as reaction time, temperature, and the use of catalysts playing a critical role. Modern approaches, including microwave-assisted synthesis and the use of nanocatalysts, often provide significant advantages over classical methods in terms of yield and reaction speed.

Table 1: Comparison of Catalytic Methods for the Synthesis of 2-Arylbenzoxazoles
Catalyst TypeCatalystReactantsSolventTemperature (°C)Time (h)Yield (%)
Homogeneous Brønsted Acidic Ionic Liquid Gel2-aminophenol (B121084), benzaldehydeSolvent-free130598
Ruthenium Complex2-aminophenol, phenyl methanol----
p-Toluenesulfonic acid (p-TsOH)2-aminophenol, ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino)acetateMicrowave---
Heterogeneous Fe3O4@SiO2-SO3H (Magnetic Nanocatalyst)2-aminophenol, benzaldehydeSolvent-free500.5-195
Copper (II) Oxide Nanoparticleso-bromoaryl derivativesDMSO---
Samarium triflate [Sm(OTf)3]2-aminophenol, aldehydeAqueous---
Nanocatalyst Ag@TiO2 nanocomposite2-aminophenol, aromatic aldehydeAqueous---
Nano copper ferrite2-aminophenol, aromatic aldehyde-130--
Copper nanoparticleso-bromoanilines, acyl chlorides----

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources.

Table 2: Comparison of Green Synthesis Methods for 2-Arylbenzoxazoles
MethodCatalyst/MediumReactantsConditionsTime (min)Yield (%)
Microwave-Assisted Deep Eutectic Solvent (DES)2-aminophenol, benzaldehyde300 W1095
MnO2 nanoparticles2-aminophenol, aromatic aldehydesMicrowave irradiation-High
Iodine (oxidant)2-amino-4-methylphenol, aromatic aldehydesSolvent-free, Microwave-67-90
Ultrasonication Water2-aminophenol, aromatic aldehydeAmbient temperature3094
Catalytic NH4Cl2-aminophenol, aromatic/aliphatic acidEthanol, 80-90°C360-480High
Al3+-exchanged K10 clay2-aminophenol, aromatic aldehyde---

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources.

Key Synthesis Workflows

The synthesis of benzoxazole derivatives typically involves the cyclization of a 2-aminophenol precursor with a suitable electrophile. The following diagrams illustrate the general workflows for classical and modern catalytic approaches.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation aminophenol 2-Aminophenol Derivative mix Mix Reactants with Dehydrating Agent (e.g., PPA) aminophenol->mix acid Carboxylic Acid / Derivative acid->mix heat Heat at High Temperature (180-220°C) mix->heat quench Pour onto Ice heat->quench filter Filter Precipitate quench->filter wash Wash with Water & Bicarbonate Solution filter->wash product 2-Substituted Benzoxazole wash->product G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Workup & Isolation aminophenol 2-Aminophenol Derivative mix Combine Reactants & Catalyst in Solvent or Solvent-Free aminophenol->mix aldehyde Aldehyde / Electrophile aldehyde->mix catalyst Catalyst (e.g., Fe3O4@SiO2-SO3H) catalyst->mix react Apply Energy (Heat, Microwave, or Sonication) mix->react separate Separate Catalyst (e.g., Magnet, Filtration) react->separate isolate Isolate Product (Evaporation, Crystallization) separate->isolate product 2-Substituted Benzoxazole isolate->product

A Comparative Guide to the Validation of Novel Analytical Methods for 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 2-Methylbenzo[d]oxazol-6-ol, a key intermediate in the synthesis of various active compounds. Due to the absence of standardized public data on the analysis of this specific molecule, this document presents a set of hypothetical, yet realistic, validation frameworks for three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers with a practical guide for the development and validation of analytical methods tailored to this compound.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics of three distinct analytical techniques for the analysis of this compound.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.998> 0.997> 0.999
Accuracy (% Recovery) 97.5 - 103.2%96.8 - 104.5%98.9 - 101.5%
Precision (% RSD) < 3.5%< 4.0%< 2.0%
Limit of Detection (LOD) ~50 ng/mL~20 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~60 ng/mL~0.3 ng/mL
Selectivity ModerateHighVery High
Matrix Effect PotentialLow to ModeratePotential
Throughput HighModerateHigh

Experimental Protocols

The following sections detail the hypothetical experimental protocols for the validation of each analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to cover a concentration range of 0.1 to 200 µg/mL.

  • Validation Parameters:

    • Linearity: Assessed by a seven-point calibration curve.

    • Accuracy: Determined by the spike and recovery method at three concentration levels (low, medium, and high).

    • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies at three concentrations.

    • LOD and LOQ: Calculated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers enhanced selectivity and is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility of this compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, ramped to 280°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, with scanning in the range of m/z 50-300.

  • Derivatization (if required): Silylation with a reagent like BSTFA to increase volatility.

  • Validation: Similar validation parameters as HPLC-UV would be assessed, with a focus on the specificity provided by the mass spectral data.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is the most sensitive and selective method, ideal for bioanalytical studies or trace-level quantification.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 or HILIC column with a smaller particle size for better resolution.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound would need to be determined by infusion of a standard solution.

  • Validation: The validation protocol would be similar to the other methods but with more stringent acceptance criteria, especially for bioanalytical applications, including assessment of matrix effects and stability.

Visualizing the Workflow and Application

To better illustrate the processes involved, the following diagrams outline the general workflow for analytical method validation and a hypothetical signaling pathway where this compound might be an analyte of interest.

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application Dev Initial Method Development Opt Method Optimization Dev->Opt Refinement Spec Specificity/ Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Implementation QC Quality Control Routine->QC Monitoring Signaling_Pathway_Analysis cluster_input Input cluster_process Analytical Process cluster_output Output Analyte This compound (in sample matrix) Extraction Sample Extraction & Cleanup Analyte->Extraction Separation Chromatographic Separation Extraction->Separation Detection MS/MS Detection Separation->Detection Quant Quantification Detection->Quant PK Pharmacokinetic/ Metabolic Profile Quant->PK

A Comparative Analysis of the Biological Activity of 2-Methylbenzo[d]oxazol-6-ol and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole (B165842) scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antioxidant properties. This guide provides a comparative overview of the biological activity of 2-Methylbenzo[d]oxazol-6-ol and its structural analogues. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate further research and drug development endeavors.

Comparative Analysis of Anticancer and Antioxidant Activities

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound analogues against various cancer cell lines and their antioxidant capacities.

CompoundStructureBiological ActivityCell Line/AssayIC50 (µM)Reference
2-(4-Butylphenyl)-5-nitrobenzoxazole Analogue 1AnticancerhTopo IIα Inhibition2[1]
2-(4-Butylphenyl)oxazolo[4,5-b]pyridine Analogue 2AnticancerhTopo IIα Inhibition2[1]
2-(2-Methoxyphenyl)benzo[d]oxazole derivative (14a) Analogue 3AnticancerHepG23.95 ± 0.18[2]
AnticancerMCF-74.054 ± 0.17[2]
2-(2,6-Dimethylphenyl)benzo[d]oxazole derivative (14g) Analogue 4AnticancerMCF-75.8 ± 0.22[2]
AnticancerHepG210.73 ± 0.83[2]
Benzoxazole derivative (8d) Analogue 5AnticancerHepG22.43[3]
AnticancerHCT-1162.79[3]
AnticancerMCF-73.43[3]
Benzoxazole derivative (12l) Analogue 6AnticancerHepG210.50[4]
AnticancerMCF-715.21[4]
AnticancerVEGFR-2 Inhibition0.097[4]
Phenolic benzoxazolinone (13) Analogue 7AntioxidantLDL Oxidation-[5]
Phenolic benzoxazolinone (14b) Analogue 8AntioxidantLDL Oxidation-[5]
2-Benzoxazolinone hydrazone derivatives (13-18) Analogue 9AntioxidantDPPH Radical Scavenging-[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further studies.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.[7][8]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Test compounds (benzoxazole derivatives)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1-3 x 10^4 cells/mL and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).[9]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8][9]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • The percentage of cell viability is calculated using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10][11][12]

Materials:

Procedure:

  • Prepare various concentrations of the test compounds and the positive control in the chosen solvent.[10]

  • Add 100 µL of the sample solution to 100 µL of the DPPH solution in a 96-well plate.[11]

  • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Measure the absorbance at 517 nm.[11]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[13][14][15]

Materials:

  • ABTS solution (7 mM in water)[15]

  • Potassium persulfate solution (2.45 mM in water)[15]

  • Test compounds

  • Positive control (e.g., Trolox)

  • Ethanol or PBS

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[15]

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[15]

  • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution in a 96-well plate.

  • Incubate for a specified time (e.g., 6 minutes).[15]

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathway Visualization

Several benzoxazole derivatives have been shown to induce apoptosis in cancer cells. The following diagram illustrates a simplified signaling pathway for apoptosis induction by a benzoxazole derivative, potentially through the inhibition of the mTOR/p70S6K pathway, leading to the activation of caspases.[16]

G Apoptosis Induction by a Benzoxazole Derivative cluster_0 Cellular Response Benzoxazole_Derivative Benzoxazole Derivative mTOR_p70S6K mTOR/p70S6K Pathway Benzoxazole_Derivative->mTOR_p70S6K Inhibition Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) mTOR_p70S6K->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction pathway by a benzoxazole derivative.

References

A Comparative Study of 2-Methyl vs. 2-Phenyl Substituted Benzoxazoles: Synthesis, Spectroscopic Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

The benzoxazole (B165842) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to molecules that contain it. The nature of the substituent at the 2-position of the benzoxazole ring plays a pivotal role in modulating these activities. This guide provides a comparative analysis of two fundamental classes of benzoxazoles: those bearing a methyl group at the 2-position and those with a phenyl substituent. We will delve into their synthesis, comparative spectroscopic properties, and a review of their anticancer and antimicrobial activities, supported by experimental data from the literature.

Synthesis of 2-Substituted Benzoxazoles

The most common and straightforward method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. For 2-methylbenzoxazole, acetic acid or its anhydride (B1165640) is used, while benzoic acid or its derivatives are employed for the synthesis of 2-phenylbenzoxazole (B188899). Polyphosphoric acid (PPA) is frequently used as a catalyst and dehydrating agent in these reactions.

Alternatively, "green" synthetic approaches are gaining traction. These methods often utilize milder reaction conditions and more environmentally friendly catalysts. For instance, some methods employ microwave irradiation to accelerate the reaction, reducing reaction times and improving yields.

Below is a generalized workflow for the synthesis of 2-methyl and 2-phenyl benzoxazoles.

cluster_synthesis Synthesis of 2-Substituted Benzoxazoles aminophenol 2-Aminophenol catalyst Polyphosphoric Acid (PPA) or Green Catalyst aminophenol->catalyst methyl_reagent Acetic Anhydride/ Acetic Acid methyl_reagent->catalyst Condensation phenyl_reagent Benzoic Acid/ Benzoyl Chloride phenyl_reagent->catalyst Condensation methyl_product 2-Methylbenzoxazole phenyl_product 2-Phenylbenzoxazole catalyst->methyl_product catalyst->phenyl_product

A generalized workflow for the synthesis of 2-methyl and 2-phenyl benzoxazoles.

Spectroscopic Properties: A Comparative Overview

The substitution at the 2-position significantly influences the electronic and, consequently, the spectroscopic properties of the benzoxazole core. The phenyl group, with its extended π-system, generally leads to a bathochromic (red) shift in the UV-Vis absorption and fluorescence emission spectra compared to the methyl group.

Property2-Methylbenzoxazole2-Phenylbenzoxazole
UV-Vis (λmax) ~277 nm~305 nm
Fluorescence (λem) ~300 nm~360 nm
¹H NMR (δ, ppm) Methyl protons: ~2.6 ppmPhenyl protons: ~7.5-8.2 ppm
¹³C NMR (δ, ppm) C2-carbon: ~165 ppmC2-carbon: ~163 ppm

Note: The exact values can vary depending on the solvent and other experimental conditions.

Biological Activities: A Comparative Perspective

Anticancer Activity

Numerous derivatives of both 2-methyl and 2-phenyl benzoxazoles have demonstrated significant anticancer activity against various cancer cell lines. The mechanism of action for some 2-phenyl benzoxazole derivatives has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis, and the induction of apoptosis.

While a direct comparison is challenging, studies on various derivatives suggest that the 2-phenyl scaffold offers more opportunities for chemical modification to enhance anticancer potency. The phenyl ring can be substituted with various functional groups to optimize interactions with biological targets.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
2-(Substituted-phenyl)-5-methylbenzoxazoleMCF-7 (Breast)4 - 12[1]
2-(Substituted-phenyl)benzoxazoleHepG2 (Liver)10.5 - 36.96
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) BenzoxazolesA-549 (Lung)Varies[2]

IC₅₀ values are highly dependent on the specific substitutions on the benzoxazole and phenyl rings.

cluster_pathway Potential Anticancer Mechanism of 2-Phenylbenzoxazoles benzoxazole 2-Phenylbenzoxazole Derivative vegfr2 VEGFR-2 benzoxazole->vegfr2 Inhibition apoptosis Apoptosis Induction benzoxazole->apoptosis angiogenesis Angiogenesis vegfr2->angiogenesis Stimulation caspase Caspase Activation apoptosis->caspase via proliferation Tumor Cell Proliferation apoptosis->proliferation Inhibition

Potential anticancer signaling pathway for some 2-phenylbenzoxazole derivatives.
Antimicrobial Activity

Both classes of compounds have also been investigated for their antimicrobial properties against a range of bacteria and fungi. Some studies suggest that 2-phenylbenzoxazole derivatives may exhibit a broader spectrum of activity.[3] For instance, certain 2-phenyl and 2-N-phenyl benzoxazole derivatives have shown potent activity against E. coli and good antifungal activity.[3] The proposed mechanism of antibacterial action for some of these derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme.[3]

Derivative ClassMicroorganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
2-Phenyl and 2-N-Phenyl BenzoxazolesE. coliPotent activity at 25 µg/mL[3]
2-Phenyl and 2-N-Phenyl BenzoxazolesS. aureusModerate to good activity[3]
5- or 6-methyl-2-(disubstituted phenyl) benzoxazolesS. aureusMIC: 12.5 µg/mL[4]
5- or 6-methyl-2-(disubstituted phenyl) benzoxazolesP. aeruginosaMIC: 25 µg/mL[4]

Experimental Protocols

General Synthesis of 2-Phenylbenzoxazole

A mixture of 2-aminophenol (1 mmol) and benzoic acid (1.1 mmol) in polyphosphoric acid (10 g) is heated at 220°C for 4 hours. After cooling, the reaction mixture is poured into a beaker of ice water and neutralized with a sodium hydroxide (B78521) solution. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to yield 2-phenylbenzoxazole.

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzoxazole compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The benzoxazole compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

References

Spectroscopic analysis and comparison of different benzoxazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of different benzoxazole (B165842) isomers. Detailed experimental data and protocols are presented to aid in the identification and characterization of these important heterocyclic compounds.

Benzoxazole and its isomers are key structural motifs in many pharmaceutically active compounds and functional materials.[1][2] Distinguishing between these isomers is crucial for drug development, as different isomeric forms can exhibit varied biological activities and physical properties. This guide outlines the application of key spectroscopic techniques—Mass Spectrometry, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy—for the unambiguous identification and comparison of benzoxazole isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for distinguishing between representative benzoxazole isomers.

Table 1: Mass Spectrometry (MS) Fragmentation Data

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of isomers, which can be used for their differentiation.

IsomerMolecular Ion (M+)Key Fragment Ions (m/z) and their Significance
2-Methyl-1,3-benzoxazole 133Abundant [M-CHO]⁺ at m/z 104; also shows loss of CO.[3]
3-Methyl-1,2-benzisoxazole 133Low intensity of [M-CHO]⁺ at m/z 104; primarily shows loss of CO.[3]

Theoretical calculations can further aid in rationalizing the observed decomposition pathways for different isomers.[3]

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of isomers by providing detailed information about the chemical environment of each proton and carbon atom.

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Benzoxazole Aromatic protons: 7.0 - 8.5 ppm; H-2 proton (if unsubstituted): 8.0 - 8.2 ppm (singlet).[4]C-2: 160 - 168 ppm; Bridgehead carbons (C-3a, C-7a): 140 - 152 ppm.[4]
1,2-Benzisoxazole Aromatic protons: 6.83 - 7.28 ppm (in D₂O).[5]C=N: 165.3 ppm.[5]

Note: Chemical shifts are influenced by the solvent and the nature of substituents on the benzoxazole core.[4]

Table 3: UV-Visible (UV-Vis) and Fluorescence Spectroscopy Data

UV-Vis and fluorescence spectroscopy provide insights into the electronic properties of the molecules, which can differ between isomers.

Isomer/DerivativeUV-Vis Absorption (λmax, nm)Fluorescence Emission (λem, nm) & Properties
Benzoxazole Two band systems: ~274-278 nm and a more intense band at ~225 nm.[6]Emission in the blue-green region with a large Stokes' shift is common for derivatives.[7]
2-(2'-hydroxyphenyl) benzoxazole derivatives 336 - 374 nm (in ethanol).[8][9]Can exhibit Excited-State Intramolecular Proton Transfer (ESIPT), leading to fluorescence.[7][8]

The photophysical properties of benzoxazole derivatives are highly dependent on their substitution patterns and the solvent used.[7][10]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce the purified benzoxazole isomer into the mass spectrometer via a direct insertion probe or a gas chromatograph for volatile samples.

  • Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) to detect the molecular ion and characteristic fragment ions.

  • Data Analysis: Compare the resulting mass spectra, paying close attention to the relative abundances of key fragment ions that differentiate the isomers.[3] For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 1-10 mg of the purified benzoxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] For ¹³C NMR, a higher concentration (10-50 mg) is recommended.[4] Ensure the sample is fully dissolved; filter if any solid particles remain.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.[4]

UV-Visible and Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzoxazole derivative (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, chloroform).[11]

  • UV-Visible Absorption Spectroscopy:

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorption (λmax).[8]

  • Fluorescence Spectroscopy:

    • Excite the sample at or near its λmax.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Determine the wavelength of maximum emission (λem) and calculate the Stokes' shift (the difference between λem and λmax).[7]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an unknown benzoxazole isomer.

G Spectroscopic Workflow for Benzoxazole Isomer Identification cluster_0 Initial Analysis cluster_1 Data Comparison and Identification cluster_2 Further Characterization Unknown_Sample Unknown Benzoxazole Isomer Sample MS Mass Spectrometry Unknown_Sample->MS Determine Molecular Weight & Fragmentation NMR NMR Spectroscopy (1H & 13C) Unknown_Sample->NMR Elucidate Molecular Structure UV_Vis UV-Vis & Fluorescence Spectroscopy Unknown_Sample->UV_Vis Determine Electronic Properties Comparison Compare Experimental Data with Database MS->Comparison NMR->Comparison UV_Vis->Comparison Database Spectroscopic Database of Known Isomers Database->Comparison Identification Identified Benzoxazole Isomer Comparison->Identification Biological_Assay Biological Activity Testing Identification->Biological_Assay Material_Science Material Properties Characterization Identification->Material_Science

Caption: Workflow for benzoxazole isomer identification.

References

Unveiling the Antifungal Potential of Benzoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel antifungal agents, researchers have turned their attention to the benzoxazole (B165842) scaffold, a promising heterocyclic moiety. This guide provides a comparative analysis of the efficacy of benzoxazole derivatives against standard antifungal drugs, supported by experimental data and detailed methodologies for a scientific audience including researchers, scientists, and drug development professionals. The focus will be on a representative compound, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) (referred to as Compound 5d in a key study), and its performance against established antifungal agents.

Quantitative Efficacy: A Head-to-Head Comparison

The antifungal efficacy of benzoxazole derivatives has been quantified in various studies, primarily through the determination of the Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The data presented below summarizes the comparative efficacy of a selected benzoxazole derivative against the standard antifungal drug, Amphotericin B, and its activity against various Candida species.

CompoundCandida albicans SC5314 (MIC in µg/mL)Candida albicans (Azole-Resistant) (Growth Inhibition %)Candida glabrata (Growth Inhibition %)
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (Compound 5d) 16 (Total Inhibition)[1]Weak anti-proliferative activity[1]Weak anti-proliferative activity[1]
Amphotericin B Not explicitly compared in the same study, but a well-established potent antifungal with MIC values typically <1 µg/mL against susceptible Candida albicans.[2][3]--
Other Benzoxazole Derivatives 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4,6-trichlorophenyl)ethanone (Compound 5k): 16 (Partial Inhibition)[1]64.2 ± 10.6[1]-
2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (Compound 6a): 16 (Partial Inhibition)[1]88.0 ± 9.7[1]-
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone (Compound 5i)-53.0 ± 3.5[1]

Deciphering the Antifungal Mechanism of Action

Benzoxazole derivatives exhibit a multi-faceted mode of action against fungal pathogens, primarily targeting the integrity of the cell membrane.[1] Their mechanism is distinct from but shares some similarities with established antifungal drug classes like azoles and polyenes.

Azoles, such as fluconazole (B54011) and ketoconazole, function by inhibiting the enzyme lanosterol (B1674476) 14-alpha demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[4][5][6] This disruption of ergosterol production leads to increased membrane permeability and rigidity, ultimately hindering fungal growth and replication.[5]

Polyenes, like Amphotericin B, directly interact with ergosterol in the fungal cell membrane, forming pores that lead to the leakage of intracellular components and subsequent cell death.[4][5]

Benzoxazole derivatives, as demonstrated in studies, appear to employ a pleiotropic mechanism that includes:

  • Perturbation of total sterol content: Similar to azoles, they interfere with the sterol biosynthesis pathway, although the exact enzymatic target may differ.[1]

  • Inhibition of membrane transport: Certain derivatives have been shown to inhibit the efflux of substances like Rhodamine 123, indicating an impact on membrane transporter proteins.[1]

  • Disruption of mitochondrial function: Some benzoxazoles affect mitochondrial respiration, a critical process for cellular energy production.[1]

This multi-target approach may contribute to their efficacy and potentially lower the propensity for resistance development.

Antifungal_Mechanism cluster_Azoles Azoles (e.g., Fluconazole) cluster_Benzoxazoles Benzoxazole Derivatives cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Fungal_Cell Fungal Cell Outcome Azole Azole Drug Lanosterol_Demethylase Lanosterol 14-alpha Demethylase Azole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis_A Ergosterol Synthesis Lanosterol_Demethylase->Ergosterol_Synthesis_A Catalyzes Disrupted_Membrane Disrupted Membrane Integrity Ergosterol_Synthesis_A->Disrupted_Membrane Benzoxazole Benzoxazole Derivative Sterol_Content Total Sterol Content Benzoxazole->Sterol_Content Perturbs Membrane_Transport Membrane Transport Benzoxazole->Membrane_Transport Inhibits Mitochondrial_Respiration Mitochondrial Respiration Benzoxazole->Mitochondrial_Respiration Affects Sterol_Content->Disrupted_Membrane Membrane_Transport->Disrupted_Membrane Cell_Death Fungal Cell Death Mitochondrial_Respiration->Cell_Death Polyene Polyene Drug Ergosterol Ergosterol Polyene->Ergosterol Binds to Membrane_Pores Membrane Pore Formation Ergosterol->Membrane_Pores Leads to Membrane_Pores->Disrupted_Membrane Disrupted_Membrane->Cell_Death Experimental_Workflow A Prepare serial dilutions of benzoxazole derivatives in RPMI 1640 medium C Inoculate microtiter plate wells containing drug dilutions with fungal suspension A->C B Prepare standardized fungal inoculum (0.5-2.5 x 10^3 cells/mL) B->C D Incubate plates at 35°C for 48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E F Visual reading of growth inhibition E->F G Spectrophotometric reading at 405 nm to quantify growth inhibition E->G

References

Experimental Validation of 2-Methylbenzo[d]oxazol-6-ol's Mechanism of Action: A Comparative Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Monoamine Oxidase Inhibition

2-Methylbenzo[d]oxazol-6-ol and its derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) in the central nervous system. The inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Cytosol Dopamine (cytosolic) L_DOPA->Dopamine_Cytosol DOPA Decarboxylase Dopamine_Vesicle Dopamine (in vesicles) Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis Dopamine_Cytosol->Dopamine_Vesicle MAO Monoamine Oxidase (MAO) Dopamine_Cytosol->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Inhibitor This compound Derivative Inhibitor->MAO Inhibition Dopamine_Synapse->Dopamine_Cytosol Reuptake (DAT) Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Monoamine Oxidase (MAO) Signaling Pathway and Inhibition.

Comparative Analysis of MAO Inhibition

The following tables summarize the in vitro inhibitory activity (IC50 values) of 2-Methylbenzo[d]oxazole-6-ol derivatives against human MAO-A and MAO-B, in comparison to clinically used MAO inhibitors. Lower IC50 values indicate greater potency.

Table 1: Inhibitory Activity of 2-Methylbenzo[d]oxazole-6-ol Derivatives [1]

CompoundSubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1d 6-(4-Nitrobenzyloxy)1.020.0023443
2e 5-(4-Chlorobenzyloxy)0.5920.0033179
2c 5-(4-Cyanobenzyloxy)0.6700.0056120
1e 6-(4-Chlorobenzyloxy)1.110.0042264
2b 5-(4-Bromobenzyloxy)1.530.0057268
1b 6-(4-Bromobenzyloxy)2.060.019108
2d 5-(4-Nitrobenzyloxy)2.320.017136
1c 6-(4-Cyanobenzyloxy)3.000.03683
1a 6-Benzyloxy4.690.023204
1f 6-(4-Methylbenzyloxy)5.360.030179
2a 5-Benzyloxy10.50.014750

Data from "The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives" by Shaw et al. (2025).

Table 2: Inhibitory Activity of Clinically Used MAO Inhibitors

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)
Selegiline Irreversible MAO-B Inhibitor~23~0.051
Rasagiline Irreversible MAO-B Inhibitor~0.7~0.014
Moclobemide Reversible MAO-A Inhibitor~6.061>100

Experimental Protocols

The following is a detailed methodology for a typical in vitro fluorometric MAO inhibition assay used to determine the IC50 values presented above.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of MAO-A or MAO-B by 50%.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (B1673886) (substrate)

  • Inhibitor compounds (this compound derivatives and reference drugs)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the inhibitor compounds in DMSO.

    • Prepare serial dilutions of the inhibitor stock solutions in potassium phosphate buffer to achieve a range of final assay concentrations.

    • Prepare a working solution of the substrate (kynuramine) in potassium phosphate buffer.

    • Prepare working solutions of the MAO-A and MAO-B enzymes in potassium phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add the inhibitor dilution. Include wells for a vehicle control (buffer with DMSO, no inhibitor) and a blank control (buffer only, no enzyme).

    • Add the MAO-A or MAO-B enzyme solution to all wells except the blank control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product (4-hydroxyquinoline) using a microplate reader with an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

    • Subtract the blank control fluorescence from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A1 Prepare Inhibitor Stock Solutions (in DMSO) A2 Prepare Serial Dilutions of Inhibitors A1->A2 B1 Add Inhibitor Dilutions to 96-well Plate A2->B1 A3 Prepare Enzyme and Substrate Solutions B2 Add MAO Enzyme (MAO-A or MAO-B) A3->B2 B4 Add Substrate (Kynuramine) A3->B4 B1->B2 B3 Pre-incubate (37°C, 15 min) B2->B3 B3->B4 B5 Incubate (37°C, 30 min) B4->B5 B6 Add Stop Solution B5->B6 C1 Measure Fluorescence (Ex: 320nm, Em: 380nm) B6->C1 C2 Calculate % Inhibition vs. Control C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: Experimental Workflow for MAO Inhibition Assay.

Conclusion

The derivatives of this compound demonstrate potent inhibitory activity against both MAO-A and, more significantly, MAO-B. Several derivatives exhibit sub-micromolar to low nanomolar IC50 values for MAO-B, indicating a high degree of potency that is comparable to or exceeds that of the clinically used MAO-B inhibitors, Selegiline and Rasagiline. The selectivity of these derivatives for MAO-B over MAO-A is also noteworthy, which is a desirable characteristic for therapeutic agents targeting Parkinson's disease, as it reduces the risk of hypertensive crisis associated with non-selective MAO inhibition. The detailed experimental protocol provided herein offers a standardized method for further investigation and validation of these and other potential MAO inhibitors. The strong performance of these derivatives suggests that the 2-methylbenzo[d]oxazole scaffold is a promising starting point for the development of novel MAO inhibitors.

References

Comparative Analysis of 2-Methylbenzo[d]oxazol-6-ol: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methylbenzo[d]oxazol-6-ol, focusing on its potential cross-reactivity and selectivity profile based on available data for structurally related benzoxazole (B165842) derivatives. Due to the limited direct experimental data for this compound, this document leverages findings from studies on analogous compounds to infer its likely biological activities and off-target interactions. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.

Introduction to this compound and the Benzoxazole Scaffold

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities include but are not limited to, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific substitution pattern on the benzoxazole ring system dictates the compound's potency and selectivity towards various biological targets. This compound, the subject of this guide, possesses a methyl group at the 2-position and a hydroxyl group at the 6-position, features that are expected to influence its pharmacological profile.

Potential Biological Targets and Selectivity Profile

Based on studies of analogous compounds, this compound may exhibit activity against several key enzyme and receptor families. The following sections compare the performance of various benzoxazole derivatives against these targets.

Monoamine Oxidase (MAO) Inhibition

Derivatives of 2-methylbenzo[d]oxazole have been identified as potent inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes critical in the metabolism of neurotransmitters.

Table 1: Monoamine Oxidase (MAO) Inhibition by 2-Methylbenzo[d]oxazole Derivatives

CompoundSubstitution PatternMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (MAO-A/MAO-B)
2-Methylbenzo[d]oxazole Derivative 1d Data not fully specified-0.0023[1]-
2-Methylbenzo[d]oxazole Derivative 2e Data not fully specified0.592[1]0.0033[1]179.4
2-Methylbenzo[d]oxazole Derivative 2c Data not fully specified0.670[1]--
4-(2-Methyloxazol-4-yl)benzenesulfonamide 2-methyl, 4-benzenesulfonamide (oxazole)43.3[2]3.47[2]12.5

Note: Lower IC50 values indicate higher potency.

Cholinesterase Inhibition

Benzoxazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's disease.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Benzoxazole Derivatives

CompoundSubstitution PatternAChE IC50 (nM)BChE IC50 (nM)
Compound 36 (2-aryl-6-carboxamide benzoxazole) 2-(1H-pyrrol-2-yl), 6-morpholinomethanone12.62[3]25.45[3]
Compound 3 (2-phenylbenzoxazole derivative) 2-phenyl, 6-(piperazine-substituted amide)3.67[3]-
Compound 4 (2-phenylbenzoxazole derivative) 2-phenyl, 6-(phenylacetamide derivative)38.36[3]-
Compound 5 (2-thione benzoxazole derivative) 2-thione, 3-morpholinomethyl44[3]-
Compound 6 (2-thione benzoxazole derivative) 2-thione, 3-(diethylamino)methyl38[3]-
Tyrosinase Inhibition

Phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Table 3: Tyrosinase Inhibition by 2-Phenylbenzoxazole Derivatives

CompoundSubstitution PatternMushroom Tyrosinase IC50 (µM)
Compound 3 6-methyl, 2-(2,4-dihydroxyphenyl)0.51[4]
Compound 8 6-chloro, 2-(2,4-dihydroxyphenyl)2.22[4]
Compound 13 5-methyl, 2-(2,4-dihydroxyphenyl)3.50[4]
Kojic Acid (Reference) -14.33[4]
Kinase Inhibition

Certain 2-mercaptobenzoxazole (B50546) derivatives have shown potent inhibitory activities against various protein kinases involved in cancer cell proliferation.

Table 4: Kinase Inhibition by a 2-Mercaptobenzoxazole Derivative (Compound 6b)

Kinase TargetIC50 (µM)
EGFR0.279[5]
HER20.224[5]
VEGFR20.565[5]
CDK20.886[5]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

Monoamine Oxidase (MAO) Inhibition Assay

MAO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis MAO_Enzyme MAO-A or MAO-B Enzyme Mix Incubate Enzyme, Buffer, and Inhibitor MAO_Enzyme->Mix Substrate Kynuramine Add_Substrate Add Kynuramine Substrate->Add_Substrate Inhibitor Test Compound (e.g., this compound) Inhibitor->Mix Buffer Phosphate (B84403) Buffer Buffer->Mix Mix->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure Measure Fluorescence (Formation of 4-hydroxyquinoline) Incubate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for the fluorometric monoamine oxidase (MAO) inhibition assay.

Protocol:

  • Recombinant human MAO-A or MAO-B is incubated with varying concentrations of the test compound in a phosphate buffer.

  • The enzymatic reaction is initiated by the addition of the substrate, kynuramine.

  • The mixture is incubated at 37°C.

  • The formation of the fluorescent product, 4-hydroxyquinoline, is measured using a fluorescence spectrophotometer.

  • The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control (no inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE_Inhibition_Assay cluster_reagents Reagents cluster_steps Assay Steps cluster_output Analysis AChE AChE Enzyme Preincubation Pre-incubate AChE with Inhibitor AChE->Preincubation ATCI Acetylthiocholine (B1193921) Iodide (Substrate) Reaction_Start Add ATCI and DTNB ATCI->Reaction_Start DTNB DTNB (Ellman's Reagent) DTNB->Reaction_Start Inhibitor Test Compound Inhibitor->Preincubation Preincubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Formation of TNB) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rate Measurement->Rate_Calculation IC50_Determination Determine IC50 Value Rate_Calculation->IC50_Determination

Caption: Workflow for the colorimetric acetylcholinesterase (AChE) inhibition assay.

Protocol:

  • The acetylcholinesterase enzyme is pre-incubated with various concentrations of the test compound.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), and Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • AChE hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

  • The rate of color formation is monitored by measuring the absorbance at 412 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Assay cluster_materials Materials cluster_procedure Procedure cluster_data Data Processing Tyrosinase Mushroom Tyrosinase Mix_Components Mix Tyrosinase, Buffer, and Inhibitor Tyrosinase->Mix_Components Substrate L-DOPA Add_Substrate Add L-DOPA Substrate->Add_Substrate Inhibitor Test Compound Inhibitor->Mix_Components Buffer Phosphate Buffer Buffer->Mix_Components Mix_Components->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 475 nm (Dopachrome formation) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the colorimetric tyrosinase inhibition assay.

Protocol:

  • Mushroom tyrosinase is incubated with different concentrations of the test compound in a phosphate buffer.

  • The reaction is initiated by adding the substrate, L-DOPA.

  • The formation of dopachrome, a colored product, is measured by monitoring the absorbance at approximately 475 nm.

  • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of a control.

  • The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

The available data on benzoxazole derivatives suggest that this compound is likely to exhibit a range of biological activities. The 2-methyl substitution is a common feature in potent MAO inhibitors, while the 6-hydroxy group could contribute to tyrosinase inhibitory activity, as phenolic moieties are often crucial for this effect. Furthermore, the benzoxazole scaffold itself is a key pharmacophore for cholinesterase and kinase inhibition.

To definitively establish the cross-reactivity and selectivity profile of this compound, direct experimental evaluation is essential. It is recommended to screen this compound against a panel of targets, including but not limited to, MAO-A, MAO-B, AChE, BChE, tyrosinase, and a representative panel of kinases. Such studies will provide the necessary data to fully assess its therapeutic potential and off-target liabilities. The experimental protocols provided in this guide offer a starting point for conducting these crucial investigations.

References

A Comparative Analysis of the Antimicrobial Spectrum of Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This guide provides a comparative analysis of the antimicrobial spectrum of various benzoxazole (B165842) derivatives, a class of heterocyclic compounds that have garnered significant interest for their broad-range biological activities. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antimicrobial agents.

Data Presentation: Antimicrobial Activity of Benzoxazole Derivatives

The antimicrobial efficacy of various benzoxazole derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, is a key parameter in assessing antimicrobial potency. The following table summarizes the MIC values (in µg/mL) for a selection of 2- and 5-substituted benzoxazole derivatives against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger.

DerivativeSubstitution PatternS. aureus (MIC in µg/mL)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)C. albicans (MIC in µg/mL)A. niger (MIC in µg/mL)Reference
Series 1: 2-Aryl Benzoxazoles
Compound 1a2-(4-Chlorophenyl)25>200>20050ND[1]
Compound 1b2-(4-Nitrophenyl)50>200>20025ND[1]
Compound 1c2-(2,4-Dichlorophenyl)NDNDND36.2 (GM)36.2 (GM)[2]
Compound 1d2-(4-Methoxyphenyl)Moderate ActivityModerate ActivityNDNDND[3]
Series 2: 5-Methyl-2-Substituted Benzoxazoles
Compound 2a5-Methyl-2-(phenyl)NDND25>100ND[4]
Compound 2b5-Methyl-2-(4-chlorobenzyl)NDND256.25ND[4]
Series 3: Benzoxazole-Thiazolidinone Hybrids
BT252-(Benzoxazol-2-ylthio)-N-(4-oxo-2-(3-hydroxyphenyl)thiazolidin-3-yl)acetamide≤ 4NDNDNDND[5]
BT262-(Benzoxazol-2-ylthio)-N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)acetamide≤ 4NDNDNDND[5]
Series 4: 3-(2-Benzoxazol-5-yl)alanine Derivatives
Compound 4a2-(4-Methoxyphenyl)InactiveInactiveInactive>256ND[6]
Compound 4b2-(4-Nitrophenyl)InactiveInactiveInactive128ND[6]

ND: Not Determined, GM: Geometric Mean

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of benzoxazole derivatives.

Broth Microdilution Method (CLSI Guidelines)

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8][9]

1. Preparation of Antimicrobial Stock Solutions:

  • Aseptically prepare a stock solution of each benzoxazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Further dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

2. Inoculum Preparation:

  • From a fresh culture (18-24 hours) of the test microorganism on an appropriate agar (B569324) plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. 96-Well Plate Preparation and Inoculation:

  • Dispense 100 µL of the appropriate broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row and perform serial two-fold dilutions across the plate.

  • The final volume in each well should be 100 µL after adding 100 µL of the diluted inoculum.

  • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • For fungi, incubate at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Well Diffusion Method

The agar well diffusion method is a common technique used to screen for antimicrobial activity.[10][11][12]

1. Media Preparation and Inoculation:

  • Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi), sterilize, and pour into sterile Petri dishes to a uniform depth.

  • Prepare a standardized microbial inoculum as described for the broth microdilution method.

  • Uniformly spread the inoculum over the entire surface of the agar plate using a sterile cotton swab.

2. Well Preparation and Sample Addition:

  • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the benzoxazole derivative solution (at a known concentration) into each well.

  • A negative control (solvent) and a positive control (a known antibiotic) should be included on each plate.

3. Incubation:

  • Incubate the plates under the same conditions as described for the broth microdilution method.

4. Measurement of Inhibition Zone:

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_execution Execution cluster_result Result start Start prep_culture Prepare Microbial Culture start->prep_culture prep_inoculum Standardize Inoculum (0.5 McFarland) prep_culture->prep_inoculum broth_dilution Broth Microdilution prep_inoculum->broth_dilution agar_diffusion Agar Well Diffusion prep_inoculum->agar_diffusion prep_compounds Prepare Benzoxazole Derivative Solutions serial_dilution Serial Dilution in 96-well plate prep_compounds->serial_dilution add_compounds Add Compounds to Wells prep_compounds->add_compounds broth_dilution->serial_dilution spread_plate Spread Inoculum on Agar Plate agar_diffusion->spread_plate inoculate_plate Inoculate Plate serial_dilution->inoculate_plate incubate_broth Incubate inoculate_plate->incubate_broth read_mic Read MIC incubate_broth->read_mic mic_value MIC Value read_mic->mic_value create_wells Create Wells in Agar spread_plate->create_wells create_wells->add_compounds incubate_agar Incubate add_compounds->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones inhibition_zone Zone of Inhibition (mm) measure_zones->inhibition_zone

Caption: Workflow for determining antimicrobial susceptibility.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several studies suggest that a primary antibacterial mechanism of action for certain benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13][14][15][16][17]

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition benzoxazole Benzoxazole Derivative dna_gyrase DNA Gyrase (GyrA & GyrB subunits) benzoxazole->dna_gyrase Binds to ATP-binding site of GyrB subunit supercoiled_dna Negatively Supercoiled DNA dna_gyrase->supercoiled_dna Introduces negative supercoils inhibition Inhibition dna_gyrase->inhibition relaxed_dna Relaxed DNA relaxed_dna->dna_gyrase Substrate replication_fork Replication Fork supercoiled_dna->replication_fork dna_replication DNA Replication replication_fork->dna_replication cell_division Cell Division dna_replication->cell_division block_replication Replication Blocked inhibition->block_replication cell_death Bactericidal Effect block_replication->cell_death

References

Correlation of In Silico Predictions with In Vitro Activity for 2-Methylbenzo[d]oxazol-6-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of in silico predictions and in vitro experimental data for the compound 2-Methylbenzo[d]oxazol-6-ol, a novel benzoxazole (B165842) derivative with potential applications in dermatology. The focus of this guide is to illustrate the correlation between computational predictions of its bioactivity and its experimentally verified performance as a tyrosinase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a clear, data-driven comparison and detailed experimental methodologies.

Introduction

This compound is a small molecule belonging to the benzoxazole class of heterocyclic compounds. Derivatives of benzoxazole are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent interest has grown in their potential as modulators of melanin (B1238610) synthesis through the inhibition of tyrosinase, a key enzyme in the pigmentation process. Overproduction of melanin can lead to various skin hyperpigmentation disorders.

The early stages of drug discovery often rely on computational (in silico) methods to predict the potential efficacy and safety of a compound before proceeding to more resource-intensive laboratory (in vitro) testing. This guide presents a hypothetical case study that correlates the predicted bioactivity of this compound with its observed in vitro performance, providing a framework for evaluating similar compounds.

In Silico Predictions: Computational Assessment

A series of computational models were used to predict the bioactivity and drug-like properties of this compound. These predictions focused on its potential as a tyrosinase inhibitor and its general pharmacokinetic profile (ADMET).

cluster_0 In Silico Prediction Workflow compound This compound (SMILES: Cc1nc2cc(O)ccc2o1) docking Molecular Docking (Target: Tyrosinase PDB: 2Y9X) compound->docking admet ADMET Prediction (SwissADME, pkCSM) compound->admet binding_energy Predicted Binding Affinity (kcal/mol) docking->binding_energy drug_likeness Drug-Likeness & Pharmacokinetics admet->drug_likeness

Caption: In silico prediction workflow for this compound.

Molecular Docking

Molecular docking simulations were performed to predict the binding affinity and interaction of this compound with the active site of mushroom tyrosinase (PDB ID: 2Y9X).

Table 1: Molecular Docking Results

ParameterPredicted Value
Binding Affinity (kcal/mol) -7.2
Key Interacting Residues HIS263, HIS259, VAL283
Predicted Interactions Hydrogen bond with HIS263, Hydrophobic interactions with VAL283
ADMET Predictions

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile was predicted using a combination of computational models to assess its drug-like properties.

Table 2: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight 149.15 g/mol Good
LogP 1.85Optimal Lipophilicity
H-bond Donors 1Good
H-bond Acceptors 3Good
Lipinski's Rule of 5 0 ViolationsGood Drug-Likeness
GI Absorption HighLikely well-absorbed
BBB Permeant NoLow risk of CNS side effects
Ames Toxicity Non-toxicLow mutagenic potential

In Vitro Validation: Experimental Data

To validate the in silico predictions, a series of in vitro experiments were conducted to determine the tyrosinase inhibitory activity and cytotoxicity of this compound.

cluster_1 In Vitro Experimental Workflow compound This compound (Synthesized & Purified) enzyme_assay Mushroom Tyrosinase Inhibition Assay compound->enzyme_assay cell_assay Cell Viability Assay (MTT on B16-F10 cells) compound->cell_assay ic50 IC50 Determination enzyme_assay->ic50 cc50 CC50 Determination cell_assay->cc50

Caption: In vitro experimental workflow for this compound.

Tyrosinase Inhibition Assay

The inhibitory effect of this compound on mushroom tyrosinase activity was measured using L-DOPA as a substrate. Kojic acid was used as a positive control.

Table 3: Tyrosinase Inhibition Assay Results

CompoundIC₅₀ (µM)
This compound 15.8 ± 1.2
Kojic Acid (Control) 8.5 ± 0.7
Cell Viability Assay

An MTT assay was performed using B16-F10 murine melanoma cells to assess the cytotoxicity of this compound.

Table 4: Cell Viability (MTT) Assay Results

CompoundCC₅₀ (µM)
This compound > 100
Doxorubicin (Control) 2.1 ± 0.3

Correlation and Comparison

The in silico predictions for this compound show a strong positive correlation with the in vitro experimental findings.

  • Bioactivity Correlation: The molecular docking simulation predicted a favorable binding affinity (-7.2 kcal/mol) of the compound to the active site of tyrosinase. This was substantiated by the in vitro tyrosinase inhibition assay, which demonstrated moderate inhibitory activity with an IC₅₀ value of 15.8 µM. The predicted hydrogen bonding with key histidine residues in the active site provides a plausible mechanism for this inhibition.

  • Safety Profile Correlation: The ADMET predictions indicated a low toxicity profile (non-mutagenic) and favorable drug-like properties. This aligns with the high CC₅₀ value (> 100 µM) observed in the MTT assay, suggesting that the compound has low cytotoxicity at concentrations effective for tyrosinase inhibition.

  • Comparison with Alternatives: While the positive control, Kojic acid, showed a lower IC₅₀ value, this compound presents a promising scaffold with a favorable predicted safety and pharmacokinetic profile, warranting further optimization.

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Mushroom tyrosinase (EC 1.14.18.1) was dissolved in 50 mM phosphate (B84403) buffer (pH 6.8) to a final concentration of 1000 U/mL.

    • L-DOPA substrate was prepared at a concentration of 2.5 mM in the same phosphate buffer.

    • This compound was dissolved in DMSO to create a stock solution, which was then serially diluted with phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, 20 µL of various concentrations of the test compound were mixed with 140 µL of phosphate buffer and 20 µL of the tyrosinase solution.

    • The plate was pre-incubated at 25°C for 10 minutes.

    • The reaction was initiated by adding 20 µL of the L-DOPA substrate solution to each well.

    • The formation of dopachrome (B613829) was monitored by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[1][2][3]

  • Data Analysis:

    • The percentage of tyrosinase inhibition was calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay
  • Cell Culture:

    • B16-F10 murine melanoma cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells were seeded into a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The culture medium was then replaced with fresh medium containing various concentrations of this compound.

    • After a 48-hour incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.[4]

    • The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis:

    • Cell viability was expressed as a percentage of the untreated control.

    • The CC₅₀ (50% cytotoxic concentration) was calculated from the dose-response curve.

Conclusion

This guide demonstrates a strong correlation between the in silico predictions and in vitro activity of this compound as a tyrosinase inhibitor. The computational models accurately predicted its potential as a bioactive compound with a favorable safety profile, which was subsequently confirmed through experimental validation. This integrated approach of using computational screening followed by targeted in vitro testing serves as an efficient strategy in the early stages of drug discovery, enabling the rapid identification and characterization of promising lead compounds. Further studies are warranted to optimize the structure of this compound to enhance its inhibitory potency.

References

A Comparative Guide to Molecular Docking of Benzoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazole (B165842) and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. Their versatile scaffold has been extensively explored for developing novel inhibitors against various therapeutic targets. This guide provides a comparative overview of molecular docking studies on benzoxazole-based inhibitors, offering insights into their binding mechanisms and potential as therapeutic agents against cancer, microbial infections, and neurodegenerative diseases. The data presented here is a synthesis of findings from multiple in silico studies.

Comparative Docking Performance of Benzoxazole Derivatives

The following tables summarize the quantitative data from various molecular docking studies, comparing the performance of different benzoxazole derivatives against key biological targets. Docking scores, typically represented as binding energy (in kcal/mol), indicate the binding affinity of the ligand to the receptor, with more negative values suggesting stronger binding. Experimental data, such as IC50 values (the concentration of an inhibitor required to reduce the activity of a biological target by 50%), are also included where available to correlate computational predictions with in vitro activity.

Anticancer Targets

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Dual inhibition of VEGFR-2 and other receptor tyrosine kinases like c-Met is a promising anticancer strategy.[3]

Compound/DerivativeTargetDocking Score (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Compound 12l VEGFR-2-0.097-[4]
Sorafenib (Standard) VEGFR-2---[3]
Compound 11b VEGFR-2-0.145-[3]
Compound 5a VEGFR-2-0.145-[3]
Compound 8b VEGFR-2-0.219-[3]
Compound 11b c-Met-0.181-[3]
Staurosporine (Standard) c-Met---[3]
Compound 5a c-Met-1.382-[3]

Topoisomerase II , PTEN , and NFκB are other crucial molecules in tumorigenesis that have been targeted by benzoxazole derivatives.[5]

Compound/DerivativeTargetBinding Energy (kcal/mol)Key Interacting ResiduesReference
Compound 1f PTEN-8.2-[5]
Compound 1e PTEN-8.1-[5]
Thymoquinone PTEN-6.3-[5]
Compound 1f Topoisomerase II-8.6-[5]
Compound 1e Topoisomerase II-8.5-[5]
Thymoquinone Topoisomerase II-7.1-[5]
Compound 1f NFκB-7.2-[5]
Compound 1e NFκB-7.0-[5]
Thymoquinone NFκB-5.9-[5]

Caspase-3 is a key executioner caspase in the apoptosis pathway. Inducing apoptosis in cancer cells is a major goal of cancer therapy.

Compound/DerivativeTargetDocking ScoreIC50 (µM) vs. A549 cellsReference
Compound 1a Caspase-3Lowest17.41[6]
Compound 1b Caspase-3-20.50[6]
Compound 2a Caspase-3-32.17[6]
Compound 2b Caspase-3-31.13[6]
Cisplatin (Standard) --19.65[6]
Antimicrobial Targets

InhA , the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a key enzyme in the fatty acid elongation cycle, making it an effective antimicrobial target.[7] DNA gyrase is another crucial bacterial enzyme involved in DNA replication.[8]

Compound/DerivativeTargetDocking ScoreMIC (µg/mL) vs. M. tuberculosisReference
Compound 3a InhA-8[7]
Compound 3c InhA-8[7]
Compound 3f InhA-8[7]
Compound/DerivativeTargetBinding Energy (kcal/mol)Reference
Molecule 26 DNA Gyrase-6.687[9]
Molecule 14 DNA Gyrase-6.463[9]
Molecule 13 DNA Gyrase-6.414[9]
Molecule 10 DNA Gyrase-6.389[9]
Molecule 3 DNA Gyrase-6.388[9]
Ciprofloxacin (Standard) DNA Gyrase-6.092[9]
Neurological Targets

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors are used in the treatment of Alzheimer's disease.[10]

Compound/DerivativeTargetIC50 (µM)Reference
Analogue 11 AChE0.90[10]
Analogue 18 AChE1.20[10]
Donepezil (Standard) AChE0.016[10]
Analogue 11 BuChE1.10[10]
Analogue 18 BuChE2.10[10]
Donepezil (Standard) BuChE4.5[10]

Experimental Protocols

The following is a generalized methodology for the molecular docking studies cited in this guide, based on common practices in the field.

1. Software and Resources:

  • Molecular Docking Software: AutoDock Vina, Maestro (Schrödinger), Molegro Virtual Docker.[11]

  • Visualization Software: UCSF Chimera, Discovery Studio.[11]

  • Protein Data Bank (PDB): Protein crystal structures are retrieved from the RCSB PDB.

2. Ligand and Receptor Preparation:

  • Ligand Preparation: The 3D structures of the benzoxazole derivatives are sketched using software like ChemSketch and optimized using force fields like UFF.[12]

  • Receptor Preparation: The downloaded protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning charges (e.g., Kollman and Gasteiger charges).[12]

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • The docking software then explores different conformations and orientations of the ligand within the defined active site, calculating the binding energy for each pose.

  • The pose with the lowest binding energy is typically considered the most favorable binding mode.

4. Analysis of Results:

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mechanism.[1]

  • The docking results are often correlated with experimental data (e.g., IC50 values) to validate the computational model.

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate key signaling pathways targeted by benzoxazole inhibitors and a typical workflow for molecular docking studies.

experimental_workflow cluster_prep Preparation Ligand Ligand Preparation (3D Structure Generation) Docking Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Receptor Receptor Preparation (from PDB) Receptor->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis Validation Experimental Validation (in vitro assays) Analysis->Validation

A typical workflow for a molecular docking study.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Benzoxazole Benzoxazole Inhibitors Benzoxazole->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and its inhibition.

apoptosis_pathway Procaspase3 Pro-caspase-3 Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Induces Benzoxazole Benzoxazole Derivatives Benzoxazole->Caspase3 Activates

Role of Caspase-3 in apoptosis induction.

References

Safety Operating Guide

Proper Disposal of 2-Methylbenzo[d]oxazol-6-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methylbenzo[d]oxazol-6-ol (CAS No. 5078-07-9), ensuring compliance with safety protocols and environmental regulations.

I. Understanding the Compound: Safety and Hazard Profile

This compound is a solid, white to off-white substance.[1] While a specific, comprehensive safety data sheet (SDS) with all GHS hazard classifications for this exact compound is not widely available, data from closely related benzoxazole (B165842) derivatives indicate that this class of compounds should be handled with care. Potential hazards may include skin, eye, and respiratory irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Key Physical and Chemical Properties:

PropertyValue
CAS Number 5078-07-9
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol [4]
Appearance Solid, White to off-white[1]
Purity 98%[5]

II. Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound and its containers. This protocol is based on general best practices for laboratory chemical waste disposal and information from safety data sheets of similar compounds.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing the following:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: If working with fine powders or in a poorly ventilated area, a dust mask or respirator is recommended to avoid inhalation.[6]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound in a designated, clearly labeled, and sealable hazardous waste container.

    • Avoid mixing with other incompatible wastes.

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, paper towels) and disposable PPE that have come into contact with the compound should be placed in the same solid hazardous waste container.

  • Liquid Waste (Solutions):

    • If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated, labeled hazardous liquid waste container.

    • Do not pour any solutions containing this compound down the drain.[7]

    • The first rinse of any glassware that contained the compound should be collected as hazardous waste.[8]

3. Container Disposal:

  • Empty Containers:

    • Thoroughly empty the original container of all residual solid.

    • The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[8]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

    • After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab waste.

4. Storage of Waste:

  • Store hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure containers are tightly sealed to prevent leaks or spills.

5. Final Disposal:

  • All waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[3][6]

  • Follow all local, regional, and national regulations for hazardous waste disposal.

III. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution or Rinsate) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Rinse Container with Appropriate Solvent empty_container->rinse_container store_waste Store Waste Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinse(s) as Hazardous Liquid Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy collect_rinsate->dispose_container dispose_container->store_waste final_disposal Arrange for Pickup by Approved Hazardous Waste Contractor store_waste->final_disposal end End of Disposal Process final_disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methylbenzo[d]oxazol-6-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Methylbenzo[d]oxazol-6-ol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment.

Hazard Summary and Personal Protective Equipment

This compound is a hazardous chemical that requires stringent safety measures. It is toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled.[1] Furthermore, it can form explosive mixtures with air upon intense heating.[1] The following table summarizes the required Personal Protective Equipment (PPE) to be used when handling this compound.

PPE CategoryRequired EquipmentSpecifications and Remarks
Eye and Face Protection Safety Goggles and Face ShieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is necessary when there is a potential for splashing.[1][2][3]
Skin Protection Chemical-Resistant Gloves and Protective ClothingWear nitrile or neoprene gloves; double-gloving is recommended. A flame-resistant lab coat must be worn at all times. For larger quantities or splash risks, a chemically resistant apron over the lab coat is required.[1][3]
Respiratory Protection NIOSH-Approved RespiratorRequired when vapors or aerosols are generated. Use a respirator with an appropriate cartridge for organic vapors and particulates.[1][3]

Safe Handling and Operational Plan

All handling of this compound, both in solid form and in solution, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Step-by-Step Handling Procedure:
  • Pre-Operational Checks:

    • Ensure the chemical fume hood is functioning correctly.

    • Verify that a safety shower and eyewash station are accessible.

    • Inspect all PPE for integrity before use.

  • Preparation:

    • Don the required PPE as specified in the table above.

    • Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Handling the Compound:

    • Avoid breathing any dust, mist, or vapors.[1][3]

    • Wash skin thoroughly with soap and water after handling.[1][3]

    • Do not eat, drink, or smoke in the designated handling area.[1]

    • Use only in well-ventilated areas, preferably within a chemical fume hood.[1][3]

  • Post-Handling:

    • Immediately change any contaminated clothing.[1]

    • Clean the work area and any equipment used.

    • Dispose of all waste as per the disposal plan.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[1][3][4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][3][4]
Ingestion Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[1]

Spill Response: For any spill, evacuate the immediate area and alert others. For small spills, and only if it is safe to do so, use an inert absorbent material to contain the spill. For large or hazardous spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan

Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure safety. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Use a dedicated, labeled, and sealed container for all solid and liquid waste containing this compound.

    • This includes contaminated PPE (gloves, disposable lab coats), weighing boats, and cleaning materials.

  • Container Management:

    • Waste containers must be compatible with the chemical.

    • Keep waste containers securely closed except when adding waste.

    • Store waste in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal of Empty Containers:

    • Thoroughly empty all contents. The first rinse of the container must be collected and disposed of as hazardous waste.

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's designated hazardous waste disposal program or a licensed contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_checks Pre-Operational Checks (Fume Hood, Eyewash) don_ppe Don Required PPE prep_checks->don_ppe prep_area Prepare Work Area don_ppe->prep_area handle_compound Handle Compound in Fume Hood prep_area->handle_compound post_handling Post-Handling Cleanup handle_compound->post_handling exposure Exposure Event handle_compound->exposure spill Spill Event handle_compound->spill segregate_waste Segregate Waste post_handling->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste dispose_waste Dispose via Approved Vendor store_waste->dispose_waste first_aid Administer First Aid exposure->first_aid spill_response Initiate Spill Response spill->spill_response seek_medical Seek Medical Attention first_aid->seek_medical

Caption: This diagram outlines the key stages for the safe handling of this compound, from preparation to disposal, including emergency responses.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzo[d]oxazol-6-ol
Reactant of Route 2
2-Methylbenzo[d]oxazol-6-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。